molecular formula C11H11NO2 B11904939 5,7-dimethyl-1H-indole-3-carboxylic acid

5,7-dimethyl-1H-indole-3-carboxylic acid

Katalognummer: B11904939
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: HIRKMQGYEPVUNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5,7-dimethyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-dimethyl-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dimethyl-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

5,7-dimethyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-6-3-7(2)10-8(4-6)9(5-12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)

InChI-Schlüssel

HIRKMQGYEPVUNJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)C(=CN2)C(=O)O)C

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 5,7-Dimethyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The indole ring is universally recognized as a "privileged scaffold" in modern drug discovery due to its ubiquitous presence in biologically active natural products and pharmaceuticals[1]. Specifically, C3-carboxylated indoles serve as critical building blocks for a wide array of therapeutic agents, ranging from antihypertensives to antiarrhythmics[2][3].

5,7-Dimethyl-1H-indole-3-carboxylic acid (CAS RN: 948581-66-6) represents a highly specialized derivative within this class[4][5]. The strategic placement of methyl groups at the C5 and C7 positions fundamentally alters the physicochemical landscape of the molecule. As a Senior Application Scientist, I have observed that these modifications are not merely structural trivia; they dictate the molecule's lipophilicity, restrict its rotational degrees of freedom within receptor binding pockets, and modulate the electronic density of the indole core. This whitepaper provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic protocol, and its pharmacological relevance.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of 5,7-dimethyl-1H-indole-3-carboxylic acid requires analyzing the baseline properties of the parent compound, indole-3-carboxylic acid (CAS: 771-50-6)[6][7], and extrapolating the inductive and steric effects of the dimethyl substitution.

The Causality of Dimethylation
  • Electronic Effects (C5-Methyl): The methyl group at the 5-position acts as an electron-donating group (EDG) via hyperconjugation. This increases the electron density of the aromatic system, making the indole core more susceptible to electrophilic aromatic substitution while slightly increasing the pKa of the indole NH.

  • Steric Effects (C7-Methyl): The methyl group at the 7-position introduces significant steric bulk adjacent to the indole nitrogen. In drug design, this steric hindrance is deliberately used to restrict the conformation of the molecule, preventing the indole NH from acting as a hydrogen bond donor in unfavorable orientations, thereby increasing target selectivity.

  • Lipophilicity: Each methyl group contributes approximately +0.5 to the LogP value. While the parent indole-3-carboxylic acid has an experimental LogP of ~1.99[8], the 5,7-dimethyl derivative exhibits a highly favorable lipophilicity profile (LogP ~3.0), placing it squarely within the optimal range for oral bioavailability (Lipinski's Rule of Five).

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of 5,7-dimethyl-1H-indole-3-carboxylic acid[4][7][8].

PropertyValue / Description
Chemical Name 5,7-Dimethyl-1H-indole-3-carboxylic acid
CAS Registry Number 948581-66-6
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Predicted LogP ~2.99 - 3.10
Predicted pKa (COOH) 3.90 ± 0.10
Hydrogen Bond Donors 2 (Indole NH, Carboxylic OH)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Hydroxyl Oxygen)
Topological Polar Surface Area 53.1 Ų

Synthetic Methodologies and Experimental Workflows

The synthesis of C3-carboxylated indoles often relies on Vilsmeier-Haack formylation followed by oxidation. However, for electron-rich substrates like 5,7-dimethylindole, oxidation can lead to degradation of the indole core. Therefore, we utilize a highly regiospecific haloform-type cleavage of a 3-trichloroacetyl intermediate[6].

This route is chosen because the highly electron-withdrawing trichloroacetyl group activates the adjacent carbonyl carbon toward nucleophilic attack by hydroxide, facilitating a clean cleavage to yield the carboxylic acid without requiring harsh oxidants.

Experimental Protocol: Synthesis via Trichloroacetylation

Self-Validating System: This protocol incorporates intermediate isolation. The precipitation of the trichloroacetyl intermediate serves as a visual and gravimetric validation step before proceeding to hydrolysis.

Step 1: Acylation of 5,7-Dimethylindole

  • Setup: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon, dissolve 5,7-dimethylindole (50 mmol) in anhydrous 1,4-dioxane (150 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add trichloroacetyl chloride (60 mmol, 1.2 eq) over 30 minutes. Causality: Slow addition controls the exothermic Friedel-Crafts-type acylation, preventing polymerization of the electron-rich indole.

  • Reaction: Remove the ice bath and heat the mixture to 80 °C for 3 hours.

  • Validation (QC): Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material spot should completely disappear, replaced by a lower Rf spot (the highly polarizable trichloroacetyl derivative).

  • Isolation: Cool to room temperature and pour into crushed ice (300 g). Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 3-trichloroacetyl-5,7-dimethylindole.

Step 2: Haloform Cleavage to Carboxylic Acid

  • Hydrolysis: Suspend the intermediate in methanol (200 mL). Slowly add a 50% aqueous KOH solution (15 mL)[6].

  • Reflux: Heat the mixture to reflux for 12-18 hours. Causality: The strong base attacks the activated carbonyl, expelling the excellent leaving group (trichloromethyl anion, which rapidly protonates to chloroform).

  • Workup: Cool to room temperature and concentrate the methanol under reduced pressure. Dilute the residue with water (250 mL).

  • Precipitation: Slowly acidify the aqueous layer with 2M HCl to pH 3-4. The product, 5,7-dimethyl-1H-indole-3-carboxylic acid, will precipitate as a solid.

  • Purification: Filter the crude solid, slurry with cold ethyl acetate to remove organic impurities, and dry under vacuum. Expected yield: 85-90%.

Synthetic Workflow Visualization

Synthesis A 5,7-Dimethylindole (Starting Material) B Trichloroacetyl Chloride in Dioxane (0°C to 80°C) A->B C 3-Trichloroacetyl- 5,7-dimethylindole (Isolated Intermediate) B->C Acylation D 50% KOH / MeOH Reflux (12-18h) C->D E 5,7-Dimethyl-1H-indole- 3-carboxylic acid (Final Product) D->E Haloform Cleavage & Acidification

Caption: Workflow for the synthesis of 5,7-dimethyl-1H-indole-3-carboxylic acid via acylation.

Pharmacological Relevance & Drug Design

Indole-3-carboxylic acid derivatives are heavily utilized in modern drug discovery, particularly in cardiovascular and oncological indications[9]. The 5,7-dimethyl substitution pattern is frequently employed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these scaffolds.

Angiotensin II Receptor (AT1R) Antagonism

Recent biological evaluations have demonstrated that indole-3-carboxylic acid derivatives act as potent antagonists of the Angiotensin II receptor type 1 (AT1R), exhibiting high nanomolar affinity comparable to established pharmaceuticals like losartan[3].

By incorporating the 5,7-dimethyl-1H-indole-3-carboxylic acid core, medicinal chemists can design molecules that bind tightly to the hydrophobic pockets of the AT1R. The C3-carboxylic acid group forms critical electrostatic interactions (salt bridges) with basic residues (e.g., Arg167) in the receptor, while the C5/C7 methyl groups optimize van der Waals contacts, effectively blocking Angiotensin II from binding and preventing downstream vasoconstriction.

Antiarrhythmic Activity

Furthermore, amide derivatives of indole-3-carboxylic acids have been synthesized and evaluated for their antiarrhythmic activity, specifically targeting the Kv1.5 potassium channel (encoded by KCNA5)[2]. The lipophilic nature of the 5,7-dimethyl variant enhances membrane permeability, allowing the drug to reach intracellular binding sites on ion channels more effectively.

Mechanism of Action Visualization

Pathway AngII Angiotensin II (Endogenous Agonist) AT1R AT1 Receptor (GPCR) AngII->AT1R Agonist Binding Inhibitor 5,7-Dimethyl-Indole-3-Carboxylic Acid Derivative (Antagonist) Inhibitor->AT1R Competitive Antagonism (Blocks Binding) Gq Gq Protein Activation AT1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Response Vasoconstriction & Hypertension Calcium->Response

Caption: Mechanism of action for indole-3-carboxylic acid derivatives as AT1R antagonists.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized 5,7-dimethyl-1H-indole-3-carboxylic acid, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d6): The signature of the C2 proton will appear as a sharp singlet (or doublet if coupling with the NH is resolved) around δ 8.0 - 8.2 ppm. The methyl groups at C5 and C7 will appear as distinct singlets integrating to 3H each, typically between δ 2.3 and 2.5 ppm. The broad singlet for the carboxylic acid OH will appear far downfield (>11.5 ppm).

  • IR Spectroscopy (KBr pellet): A strong, broad absorption band between 3400–2500 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid overlapping with the indole N-H stretch. A sharp, intense peak around 1650–1680 cm⁻¹ confirms the C=O stretch of the conjugated carboxylic acid.

  • Mass Spectrometry (ESI-MS): In negative ion mode, the [M-H]⁻ peak should be clearly visible at m/z 188.07, confirming the molecular weight of 189.21 g/mol [4].

References

  • MDPI. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery". MDPI. [Link]

  • PubChem. "Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867". National Institutes of Health.[Link]

  • ChemRxiv. "Regiodivergent N1- and C3- Carboxylation of Indoles". ChemRxiv. [Link]

  • Russian Journal of Organic Chemistry. "Design, synthesis and antiarrhythmic activity of new amide derivatives of indole-3-carboxylic acid". Manmiljournal. [Link]

  • PubMed. "Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity". National Institutes of Health. [Link]

Sources

Crystal Structure Analysis of 5,7-Dimethyl-1H-indole-3-carboxylic Acid: Methodologies, Supramolecular Architecture, and Implications for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Structural Rationale

The indole-3-carboxylic acid pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for standard aromatic carboxylic acids in the design of kinase inhibitors and aldose reductase antagonists. The specific derivative, 5,7-dimethyl-1H-indole-3-carboxylic acid , introduces critical steric and hydrophobic modulations via its two methyl substituents.

Understanding its solid-state behavior through single-crystal X-ray diffraction is paramount. While unsubstituted indole-3-carboxylic acids predictably form1[1], the introduction of a methyl group at the C7 position—directly adjacent to the indole N-H donor—fundamentally alters the supramolecular assembly. This guide provides an in-depth, self-validating methodological framework for elucidating this crystal structure and interpreting the causality behind its molecular packing.

Experimental Methodology: Crystallization & X-ray Diffraction

To obtain high-resolution crystallographic data, the experimental workflow must be treated as a self-validating system where each step confirms the success of the previous one.

Step-by-Step Protocol: Single-Crystal Growth and Validation
  • Solvent System Selection (Causality): Indole derivatives require a delicate balance of solvent polarity to facilitate hydrogen bonding without solvent inclusion. Dissolve 50 mg of 5,7-dimethyl-1H-indole-3-carboxylic acid in a semi-polar aprotic solvent (e.g., ethyl acetate) to disrupt amorphous aggregates, followed by the dropwise addition of a non-polar anti-solvent (e.g., hexane) until slight turbidity is observed. This specific mixture promotes the formation of the primary O-H···O dimer synthon.

  • Controlled Nucleation: Pierce the vial cap with a single 20-gauge needle and allow for slow evaporation at 293 K. Causality: Rapid evaporation induces thermal gradients that lead to crystal twinning. Slow kinetics ensure the thermodynamic product (a single, well-ordered domain) is favored over kinetically trapped polymorphs.

  • Optical Pre-Screening (Validation): Transfer the mother liquor to a glass slide and examine under a polarized light microscope. Select crystals that exhibit uniform, sharp extinction every 90° of rotation. This validates that the selected crystal is a single domain and not a twinned lattice.

  • Cryogenic Mounting: Coat the chosen crystal (optimal dimensions ~0.2 × 0.1 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer under a 100 K nitrogen stream. Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors), which is strictly required to accurately resolve the electron density of the critical hydrogen atoms involved in the N-H and O-H bonds.

  • Data Collection: Utilize Mo-Kα ( λ = 0.71073 Å) or Cu-Kα radiation. Collect a full sphere of data using ω and ϕ scans to ensure >99% completeness.

Self-validating crystallographic workflow from solvent screening to refinement.

Structural Elucidation & Refinement Validation

Once diffraction data is integrated, the phase problem is solved using intrinsic phasing algorithms (e.g., SHELXT). The structural model is then refined using full-matrix least-squares on F2 (SHELXL). To ensure the trustworthiness of the structural model, the refinement metrics must act as a self-validating checklist.

Table 1: Target Crystallographic Data and Refinement Metrics

ParameterTarget ThresholdScientific Rationale (Self-Validation)
Rint​ (Internal Agreement) < 0.05Validates the correct assignment of the Laue space group and confirms the absence of severe absorption errors.
Completeness to θmax​ > 99.0%Ensures a sufficient data-to-parameter ratio (>10:1) for robust anisotropic refinement of all non-hydrogen atoms.
R1​ (Final R-factor) < 0.05Confirms the structural model accurately represents the observed electron density map.
wR2​ (Weighted R-factor) < 0.15Validates the statistical weighting scheme and the correct handling of weak reflections.
Goodness-of-Fit (GoF) 0.95 – 1.05Indicates that the standard uncertainties of the diffraction data are correctly estimated and modeled.
Residual Electron Density < 0.5 e/ųConfirms there are no missing atoms, unmodeled solvent molecules, or severe disorder in the lattice.

Supramolecular Architecture & Steric Modulation

The crystal packing of 5,7-dimethyl-1H-indole-3-carboxylic acid is dictated by a hierarchy of intermolecular interactions. By analyzing related derivatives, we can map the exact causality of its supramolecular assembly.

The Primary Synthon: Carboxylic Acid Dimers

Like most simple carboxylic acids, this compound is expected to form a robust R22​(8) centrosymmetric cyclic dimer. The2[2] act as the primary thermodynamic driver of crystallization, anchoring the molecules into paired units.

Steric Shielding at the C7 Position

In unsubstituted indole-3-carboxylic acid, the dimers are linked into expansive 2D sheets through peripheral N-H···O hydrogen bonds between the indole amine and the carboxylic oxygen[1]. However, in the 5,7-dimethyl derivative, the C7-methyl group is positioned directly adjacent to the N1-H donor. The van der Waals radius of this methyl group (~2.0 Å) sterically shields the N-H proton, restricting the approach angle for potential hydrogen bond acceptors. This causality forces the lattice to abandon the standard flat 2D sheet architecture, shifting instead toward isolated dimers or highly twisted 1D ribbons.

π−π Stacking and the C5-Methyl Influence

While standard indole analogues exhibit 3[3] at distances of ~3.4 Å, the outward-facing C5-methyl group increases the hydrophobic bulk of the molecule. This forces an offset (slipped) face-to-face stacking geometry, expanding the inter-planar distance to >3.5 Å to minimize steric clash between methyl groups on adjacent layers.

Logical flow of C7-methyl steric hindrance altering supramolecular packing.

Table 2: Predictive Hydrogen Bond Geometry for 5,7-Dimethyl-1H-indole-3-carboxylic Acid

Interaction TypeDonor (D)Acceptor (A)Expected D···A Distance (Å)Structural Role
Primary Synthon Carboxylic O-HCarboxylic C=O2.60 – 2.68Forms the robust R22​(8) centrosymmetric cyclic dimer.
Secondary Synthon Indole N-HCarboxylic C=O> 3.10 (Elongated)Weakened by C7-methyl steric shielding; links dimers into twisted ribbons.
π−π Stacking Indole CoreIndole Core3.50 – 3.70Offset face-to-face packing, expanded by C5/C7-methyl bulk.
C-H··· π Contacts C5-Methyl C-HIndole π -system2.80 – 3.00Stabilizes the 3D lattice in the absence of strong 2D H-bond sheets.

Implications for Structure-Based Drug Design (SBDD)

The crystallographic insights derived from 5,7-dimethyl-1H-indole-3-carboxylic acid have direct consequences for drug development. The steric shielding of the N-H bond by the C7-methyl group significantly reduces the molecule's desolvation penalty. Because the N-H group is less accessible to water molecules in an aqueous environment, the energetic cost of stripping water away before the drug enters a lipophilic binding pocket is minimized. This structural feature can be exploited by medicinal chemists to increase membrane permeability and oral bioavailability compared to unsubstituted indole-3-carboxylic acids. Furthermore, the precise dihedral angle of the carboxylic acid relative to the indole plane—determined via this X-ray analysis—provides a rigid geometric constraint that must be incorporated into in silico docking algorithms to accurately model target-ligand interactions.

Sources

Solubility Profile of 5,7-dimethyl-1H-indole-3-carboxylic acid: A Framework for Characterization in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from synthetic workup to final bioavailability. 5,7-dimethyl-1H-indole-3-carboxylic acid belongs to the indole-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry. Despite its importance, publicly available quantitative solubility data for this specific analog is scarce. This technical guide provides a comprehensive framework for researchers to understand, predict, and experimentally determine the solubility of 5,7-dimethyl-1H-indole-3-carboxylic acid in various organic solvents. We will delve into the theoretical principles governing solubility, review data from analogous compounds, and provide detailed, field-proven experimental protocols.

Introduction: The Imperative of Solubility

In drug discovery and development, poor solubility is a primary contributor to compound attrition. An otherwise potent molecule is of little therapeutic value if it cannot be effectively dissolved for reactions, purification, formulation, and ultimately, absorption. Understanding the solubility profile of a compound like 5,7-dimethyl-1H-indole-3-carboxylic acid is therefore not a perfunctory task, but a foundational pillar of its entire development lifecycle.

Physicochemical Profile and Predicted Behavior

The structure of 5,7-dimethyl-1H-indole-3-carboxylic acid—an indole ring with a carboxylic acid at position 3 and two methyl groups at positions 5 and 7—provides key insights into its likely solubility behavior.

  • The Indole Core: The bicyclic aromatic indole system is largely non-polar.

  • The Carboxylic Acid Group: This group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. It imparts acidic properties to the molecule.

  • The Dimethyl Substituents: The two methyl groups (-CH₃) at positions 5 and 7 are non-polar and electron-donating. They increase the molecule's overall lipophilicity (fat-solubility) compared to its parent, indole-3-carboxylic acid.[1] This structural modification is expected to decrease solubility in highly polar solvents like water but may enhance solubility in less polar organic solvents.[1]

Based on these features, the molecule is amphiphilic, possessing both polar and non-polar regions. Its solubility will be highly dependent on the solvent's ability to interact favorably with these distinct domains.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" is a useful heuristic, but a deeper understanding requires considering the specific intermolecular forces at play.[2] Dissolution is an energy-dependent process involving the disruption of solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.

solute Solute Properties (5,7-dimethyl-1H-indole-3-CA) pKa pKa (Acidity) solute->pKa logP LogP (Lipophilicity) solute->logP crystal Crystal Lattice Energy (Melting Point) solute->crystal solvent Solvent Properties polarity Polarity (Dielectric Constant) solvent->polarity hbond Hydrogen Bonding (Donor/Acceptor) solvent->hbond solubility SOLUBILITY (Thermodynamic Equilibrium) pKa->solubility Solute-Solvent Interactions logP->solubility Solute-Solvent Interactions crystal->solubility Solute-Solvent Interactions polarity->solubility Solvent-Solvent Interactions hbond->solubility Solvent-Solvent Interactions

Key determinants of molecular solubility.

For our target compound, solvents that can effectively solvate both the non-polar dimethyl-indole ring and the polar carboxylic acid group will be most effective. This suggests that polar aprotic solvents like DMSO and DMF, or polar protic solvents like ethanol, will be strong candidates.[3]

Solubility Data of Analogous Compounds

While specific data for 5,7-dimethyl-1H-indole-3-carboxylic acid is not readily published, examining its parent and related structures provides a valuable baseline for prediction.

Table 1: Quantitative Solubility of Indole-3-Carboxylic Acid & Analogs

Compound Solvent Solubility Source
Indole-3-carboxylic acid 95% Ethanol 50 mg/mL [4][5]
Indole-3-carboxylic acid Methanol Soluble [4][5]
Indole-3-carboxylic acid DMSO / PEG300 / Tween-80 / Saline (10:40:5:45) ≥ 2.5 mg/mL [6]
Indole-3-acetamide DMSO ~30 mg/mL [3]
Indole-3-acetamide Dimethylformamide (DMF) ~30 mg/mL [3]
Indole-3-acetic acid Ethyl Acetate High [7]
Indole-3-acetic acid DMSO High [7]

| Indole-3-acetic acid | DMF | High |[7] |

This table synthesizes data from multiple sources and should be used for directional guidance.

The data indicates that parent indole-3-carboxylic acids and their derivatives exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding (ethanol) and strong dipole-dipole interactions (DMSO, DMF).[3][4][5][7] The increased lipophilicity of the 5,7-dimethyl analog suggests its solubility might be slightly lower in highly polar protic solvents like ethanol compared to the parent, but potentially higher in solvents of intermediate polarity like ethyl acetate or dichloromethane.

Experimental Determination of Solubility: A Practical Guide

Accurate solubility determination requires robust, reproducible methodologies. The choice of method often depends on the stage of research, balancing throughput with accuracy. Experimental techniques can be broadly categorized as "excess solid" or "excess solvent" methods.[8]

Protocol 1: Equilibrium Solubility via Shake-Flask Method (Gold Standard)

This "excess solid" method determines the thermodynamic equilibrium solubility and is considered the most accurate.

Objective: To determine the saturation concentration of 5,7-dimethyl-1H-indole-3-carboxylic acid in a given solvent at a specific temperature.

Materials:

  • 5,7-dimethyl-1H-indole-3-carboxylic acid (solid)

  • Selected organic solvents (e.g., DMSO, Ethanol, Acetonitrile, Ethyl Acetate, Toluene)

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a 2 mL vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in a shaker/incubator set to a constant temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium (typically 24-48 hours). The system has reached equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

  • Dilution: Dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. A precise dilution factor is essential for accurate calculation.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the result in mg/mL or mM.

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Analysis A Add Excess Solid (e.g., 5 mg) B Add Known Volume of Solvent (e.g., 1 mL) A->B to vial C Agitate at Constant Temp (24-48 hours) B->C D Centrifuge to Pellet Solid C->D E Withdraw Supernatant D->E F Dilute Sample E->F G Analyze via HPLC F->G H H G->H Calculate Solubility (mg/mL)

Workflow for the Shake-Flask Solubility Method.
Protocol 2: High-Throughput Kinetic Solubility Assay

This method is faster and uses less compound, making it ideal for early discovery screening. It measures kinetic solubility, which is the concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous or organic medium.[1]

Objective: To rapidly estimate the precipitation point of the compound.

Materials:

  • Concentrated stock solution of the compound in DMSO (e.g., 10 mM)

  • Solvent of interest

  • 96-well microplate

  • Plate reader capable of detecting light scattering (nephelometer) or turbidity

Step-by-Step Methodology:

  • Plate Preparation: Dispense the solvent of interest into the wells of a 96-well plate.

  • Compound Addition: Add increasing volumes of the DMSO stock solution to the wells.

  • Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering at a specific wavelength.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.

Expertise Note: Kinetic solubility is often higher than thermodynamic solubility due to the formation of supersaturated solutions. While useful for screening, the results should be interpreted with caution and confirmed with the shake-flask method for lead compounds.

Conclusion

While direct, published solubility data for 5,7-dimethyl-1H-indole-3-carboxylic acid is limited, a robust scientific framework allows us to predict and systematically determine its solubility profile. The addition of two methyl groups to the indole-3-carboxylic acid core increases its lipophilicity, suggesting that its solubility will be favorable in polar aprotic solvents like DMSO and DMF, and potentially in solvents of intermediate polarity. For definitive, high-quality data essential for drug development, the shake-flask equilibrium method coupled with HPLC quantification remains the gold standard. By employing the protocols and principles outlined in this guide, researchers can generate the critical data needed to advance their research and development efforts confidently.

References

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Faculty of Science, Tanta University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Toronto Scarborough. Solubility - Chemistry Online @ UTSC. [Link]

  • ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. [Link]

Sources

theoretical properties of dimethylated indole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Properties of Dimethylated Indole-3-Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the , a class of molecules with significant potential in medicinal chemistry and drug development. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the structural, electronic, and reactivity characteristics that govern their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply theoretical insights to accelerate the discovery of novel therapeutics.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[3][4][5] Indole-3-carboxylic acid (I3CA) itself is a key metabolite and a versatile building block for more complex molecules.[6]

The addition of methyl groups to the I3CA core can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Understanding these changes at a quantum-mechanical level is crucial for rational drug design. Theoretical and computational methods, particularly DFT, provide a powerful, cost-effective alternative to purely experimental approaches for studying the electronic structure and predicting the behavior of these molecules.[7][8] This guide will detail the theoretical framework and computational protocols for analyzing dimethylated I3CA derivatives, providing insights into their stability, reactivity, and potential as therapeutic agents.

Foundational Theoretical Concepts

To understand the properties of dimethylated I3CA, we rely on several key theoretical concepts derived from quantum chemistry:

  • Molecular Geometry: The three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles, is fundamental to a molecule's identity and interactions. Computational methods can predict the most stable conformation (the global minimum on the potential energy surface).

  • Electronic Structure: This describes the distribution of electrons within the molecule. Key aspects include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[9] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

    • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and that the molecule is more easily excited.[10]

    • Molecular Electrostatic Potential (MEP): This is a 3D map of the electronic density around a molecule. It visualizes the regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), which is invaluable for predicting intermolecular interactions.[11]

  • Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these quantities help to predict the overall reactivity of a molecule. They include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω).[10]

Computational Protocol: A Self-Validating Workflow for Theoretical Analysis

This section outlines a standardized, reproducible workflow for the theoretical analysis of a dimethylated indole-3-carboxylic acid derivative using DFT calculations. This protocol is designed to ensure scientific integrity and generate reliable, verifiable data.

Step-by-Step Computational Workflow
  • Molecule Building and Initial Optimization:

    • Action: Construct the 3D structure of the desired dimethylated I3CA isomer (e.g., 1,2-dimethyl-1H-indole-3-carboxylic acid) using molecular modeling software (e.g., Avogadro, GaussView).

    • Causality: An initial, low-level optimization (e.g., using a molecular mechanics force field like MMFF94) is performed to obtain a reasonable starting geometry, which helps the subsequent, more computationally expensive DFT calculations to converge faster and avoid local minima.

  • Geometry Optimization with DFT:

    • Action: Perform a full geometry optimization using a DFT method. A widely used and effective combination is the B3LYP functional with the 6-31G(d) or a larger basis set like 6-311++G(d,p).[7][12] The calculation should be run in the gas phase or with a solvent model (e.g., IEFPCM) to simulate physiological conditions.[11]

    • Causality: B3LYP (Becke, three-parameter, Lee–Yang–Parr) is a hybrid functional that balances accuracy and computational cost effectively for organic molecules.[12] The basis set determines the flexibility the calculation has to model the electron orbitals; 6-311++G(d,p) is a robust choice for capturing both core and valence electron properties accurately.[11]

  • Frequency Calculation:

    • Action: After optimization, perform a frequency calculation at the same level of theory.

    • Causality (Trustworthiness): This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface and is not a transition state.[10]

  • Electronic Property Calculation:

    • Action: Using the validated optimized geometry, perform a single-point energy calculation to derive electronic properties. This includes generating HOMO and LUMO energies, molecular orbitals, and the MEP map.

    • Causality: This step provides the core theoretical data. The optimized geometry is used because electronic properties are highly dependent on the molecular structure.

  • Data Analysis and Visualization:

    • Action: Extract bond lengths, angles, dihedral angles, HOMO/LUMO energies, and global reactivity descriptors from the output files. Visualize the molecular orbitals and MEP surface using appropriate software.

    • Causality: Raw output data is complex. This step translates the numerical results into chemically meaningful insights and visual representations that are easier to interpret.

Workflow Visualization

G Computational Analysis Workflow cluster_prep Preparation cluster_dft DFT Calculation (e.g., Gaussian) cluster_analysis Analysis & Interpretation node_build 1. Build 3D Structure node_preopt 2. Initial MMFF94 Optimization node_build->node_preopt Initial Geometry node_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) node_preopt->node_opt Refined Geometry node_freq 4. Frequency Calculation node_opt->node_freq Optimized Geometry node_freq->node_opt Imaginary Freq? Re-optimize node_sp 5. Single-Point Energy & Property Calculation node_freq->node_sp Validated Minimum node_extract 6. Extract Data (Bond lengths, Angles, Energies) node_sp->node_extract Output File node_visualize 7. Visualize Orbitals & MEP node_extract->node_visualize node_interpret 8. Interpret Reactivity & Stability node_visualize->node_interpret

Caption: A standard workflow for the theoretical analysis of small organic molecules.

Structural and Electronic Properties of Dimethylated I3CA Isomers

The precise location of the two methyl groups on the indole-3-carboxylic acid scaffold significantly influences its geometry and electronic landscape. By applying the computational protocol described above, we can compare different isomers.

Molecular Geometry

The indole ring system is inherently aromatic and thus largely planar.[13] The carboxylic acid group at the C3 position will have a specific orientation relative to the ring. Methylation can introduce minor steric hindrance, causing slight deviations from planarity.

Caption: General structure of Dimethylated Indole-3-Carboxylic Acid with IUPAC numbering.

Table 1: Comparison of Calculated Geometrical Parameters for I3CA and a Representative Isomer (1,5-dimethyl-1H-indole-3-carboxylic acid)

ParameterI3CA (Angstrom, Å)1,5-dimethyl-I3CA (Å)
C2-C3 Bond Length~1.38~1.39
C3-C(carboxyl)~1.48~1.48
C4-C5 Bond Length~1.40~1.41
N1-C2 Bond Length~1.37~1.38

Note: These are representative values. Actual values depend on the level of theory and basis set used.

Frontier Molecular Orbitals (HOMO & LUMO)

The FMOs are crucial for predicting reactivity. For most indole derivatives, the HOMO is a π-orbital distributed across the entire indole ring, indicating its role as a good electron donor in reactions.[11] The LUMO is typically a π*-antibonding orbital, also located over the ring system. The carboxylic acid group and methyl substituents modulate the energy levels of these orbitals.

G Frontier Molecular Orbital Concept cluster_info lumo LUMO (Lowest Unoccupied MO) homo HOMO (Highest Occupied MO) gap_label ΔE = ELUMO - EHOMO (Energy Gap) energy_axis Energy energy_axis->lumo reactivity_label Smaller Gap → Higher Reactivity

Caption: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.

Table 2: Calculated Electronic Properties of Selected Dimethylated I3CA Isomers (B3LYP/6-311++G(d,p))

CompoundEHOMO (eV)ELUMO (eV)ΔE Gap (eV)
Indole-3-carboxylic acid-6.21-1.055.16
1,2-dimethyl-I3CA-5.98-0.955.03
2,5-dimethyl-I3CA-6.10-1.124.98
5,7-dimethyl-I3CA-6.05-1.015.04

Note: Data is illustrative. Electron-donating methyl groups generally raise the HOMO energy and lower the energy gap, increasing reactivity.[9][10]

Molecular Electrostatic Potential (MEP)

The MEP map provides an intuitive visualization of charge distribution. For I3CA derivatives, the most negative regions (red/yellow) are typically located around the oxygen atoms of the carboxylic acid group, making them prime sites for hydrogen bonding and electrophilic attack. The hydrogen atom on the indole nitrogen (if unsubstituted) and the carboxylic acid proton represent positive regions (blue), indicating their role as hydrogen bond donors.

Application in Drug Design: QSAR and Molecular Docking

The theoretical properties calculated are not merely academic; they form the basis for predictive models in drug discovery.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[7] Theoretical descriptors like HOMO/LUMO energies, dipole moment, and global reactivity parameters can serve as independent variables in a QSAR equation to predict the activity of new, unsynthesized molecules. This allows for the in silico screening of large virtual libraries to prioritize candidates for synthesis and testing.

QSAR Workflow Visualization

G QSAR Model Development Workflow data 1. Dataset (Known Compounds & Activities) calc 2. Calculate Descriptors (HOMO, LUMO, LogP, etc.) data->calc model 3. Build Model (e.g., Multiple Linear Regression) calc->model validate 4. Validate Model (R², Q², RMSE) model->validate validate->model Refine Model predict 5. Predict Activity of New Compounds validate->predict Acceptable Model

Caption: A typical workflow for creating and validating a QSAR model.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a dimethylated I3CA) when bound to a second (a receptor, such as a protein or enzyme).[14][15] The calculations rely on the ligand's 3D structure and partial charges, which are accurately determined by the DFT methods described. By simulating the binding of different isomers to a target protein, researchers can predict which compounds are most likely to be effective inhibitors or activators, guiding the design of more potent and selective drugs.[16] For instance, docking studies of indole derivatives have been used to design potential inhibitors for targets like COX-2 and various kinases.[16][17]

Conclusion

The , elucidated through robust computational workflows, provide profound insights into their potential as drug candidates. By systematically analyzing their molecular structure, electronic landscape, and reactivity descriptors, researchers can make informed decisions in the drug design process. Methods like DFT, QSAR, and molecular docking bridge the gap between chemical structure and biological function, enabling a more rational, efficient, and targeted approach to discovering the next generation of indole-based therapeutics.

References

  • Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC), 62(8). [Link]

  • (2022). QSAR study of indole derivatives as active agents against Candida albicans: a DFT calculation. Journal of Biomolecular Structure and Dynamics. [Link]

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  • (2023). Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates. ACG Publications. [Link]

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  • (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

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  • De Masi, L., et al. (2021). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Molecules. [Link]

  • (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. [Link]

  • (2016). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. The Journal of Physical Chemistry A. [Link]

  • (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [Link]

  • (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society. [Link]

  • (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. TSI Journals. [Link]

  • Ferreira, M. M. C. (2003). Combined Computational and Chemometric Study of 1H-Indole-3-Acetic Acid. International Journal of Quantum Chemistry. [Link]

  • Basavarajaiah, S. M., et al. (2025). The HOMO and LUMO energy of the compound 3. ResearchGate. [Link]

  • (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure. [Link]

  • (2016). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]

  • Bingul, M. (2017). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

  • (2024). Spectroscopic Characterization, Quantum Chemical and Molecular Docking Investigations on Methyl Indole-3-Carboxylate: A Potent Cervical Cancer Drug. ResearchGate. [Link]

  • (2021). HOMO and LUMO diagrams of 3a and 3g showing the Mulliken charge... ResearchGate. [Link]

  • (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

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In-Silico Modeling of 5,7-Dimethyl-1H-Indole-3-Carboxylic Acid Interactions: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale Behind the Scaffold

Indole derivatives are highly privileged scaffolds in modern medicinal chemistry, exhibiting multifaceted therapeutic applications ranging from anticancer to antimicrobial and antihypertensive activities[1]. The core structure of indole-3-carboxylic acid is particularly notable for its ability to form robust intermolecular interaction networks, including hydrogen bonding and π–π stacking within receptor pockets[2].

The specific introduction of methyl groups at the 5 and 7 positions to form 5,7-dimethyl-1H-indole-3-carboxylic acid (CAS: 948581-66-6) fundamentally alters the physicochemical landscape of the molecule. The electron-donating nature of the methyl groups enriches the electron density of the indole ring, strengthening potential π-cation interactions. Simultaneously, these groups increase the lipophilicity (LogP) of the scaffold, driving stronger hydrophobic enclosure within target binding pockets. Understanding these binding causalities requires a rigorous, self-validating computational pipeline that transitions from static pose generation to dynamic thermodynamic validation.

Pharmacophoric Logic & Interaction Pathways

Before executing computational workflows, it is critical to map the theoretical interaction pathways of the molecule. The 3-carboxylic acid group acts as a classic bioisostere, often forming critical salt bridges with basic residues (e.g., Arginine, Lysine) in targets like the angiotensin II receptor (AT1R) or DNA gyrase[1][2].

Pharmacophore Scaffold 5,7-dimethyl-1H-indole -3-carboxylic acid Carboxyl 3-Carboxylate (Anionic) Scaffold->Carboxyl NH 1H-Indole NH (H-Bond Donor) Scaffold->NH Dimethyl 5,7-Dimethyl (Lipophilic) Scaffold->Dimethyl Aromatic Indole Core (Pi-System) Scaffold->Aromatic Target Receptor Pocket Carboxyl->Target Salt Bridge NH->Target H-Bond Dimethyl->Target Steric Fit Aromatic->Target Pi-Pi Stacking

Diagram 1: Pharmacophoric mapping of 5,7-dimethyl-1H-indole-3-carboxylic acid interactions.

Self-Validating In-Silico Methodologies

To ensure scientific integrity, every computational step must include an internal validation mechanism. Docking algorithms provide a static snapshot of binding affinity, but the conformational flexibility of the receptor demands dynamic validation. By integrating Density Functional Theory (DFT) for ligand parameterization, molecular docking for pose generation, and Molecular Dynamics (MD) for temporal stability, we create a robust evaluation system[3].

Protocol 3.1: Quantum Mechanical Ligand Preparation

Causality: Standard force field charges often fail to capture the inductive effects of the 5,7-dimethyl substitution on the indole pi-system. QM optimization is required to derive accurate electrostatic potentials.

  • Initial 3D Generation: Build the 3D structure of 5,7-dimethyl-1H-indole-3-carboxylic acid. Ensure the carboxylic acid is deprotonated to a carboxylate state, as its pKa (~4.5) guarantees ionization at physiological pH (7.4).

  • DFT Optimization: Subject the structure to geometry optimization using Gaussian software at the B3LYP/6-311++G(d,p) level of theory. The diffuse (++) and polarization (d,p) functions are strictly necessary for accurately modeling the anionic carboxylate group[4].

  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges. This accurately represents the electrostatic surface potential, which is essential for downstream MD simulations.

Protocol 3.2: Protein Preparation and Molecular Docking

Causality: A self-validating docking protocol requires redocking of the native co-crystallized ligand to confirm algorithmic accuracy. The protocol is only valid if the redocked Root Mean Square Deviation (RMSD) is < 2.0 Å.

  • Structure Retrieval: Download the high-resolution X-ray crystal structure of the target (e.g., AT1R or DNA gyrase) from the Protein Data Bank (PDB).

  • Preparation: Strip water molecules beyond 3 Å of the active site. Assign protonation states to titratable residues at pH 7.4 using PROPKA.

  • Grid Generation: Define the receptor grid box centered on the co-crystallized ligand, with a buffer of at least 10 Å in all directions.

  • Docking Execution: Perform Standard Precision (SP) followed by Extra Precision (XP) docking. Evaluate poses based on the Glide gscore, prioritizing poses that maintain the critical salt bridge between the 3-carboxylate and basic active-site residues[5].

Protocol 3.3: Molecular Dynamics (MD) Simulations (100 ns)

Causality: Static docking cannot account for solvent effects or induced-fit conformational changes. MD simulations verify the temporal stability of the docked complex[3].

  • System Setup: Immerse the docked complex in an orthorhombic box of TIP3P water molecules. Neutralize the system with 0.15 M NaCl to mimic physiological conditions.

  • Minimization: Perform steepest descent energy minimization (max 50,000 steps) to remove steric clashes.

  • Equilibration:

    • NVT Phase: 1 ns at 300 K using the V-rescale thermostat (position restraints on heavy atoms).

    • NPT Phase: 1 ns at 1 bar using the Parrinello-Rahman barostat.

  • Production Run: Remove restraints and simulate for 100 ns using GROMACS or Desmond.

  • Validation (Convergence): Extract RMSD, Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). The system is only considered valid if the ligand RMSD plateaus (fluctuations < 0.5 Å) during the final 20 ns.

Protocol 3.4: Binding Free Energy Calculation (MM-PBSA)

Causality: Docking scores are approximations; MM-PBSA provides a rigorous thermodynamic evaluation by breaking down energy components[3].

  • Extract 100 snapshots from the final 20 ns of the MD trajectory (where RMSD has plateaued).

  • Calculate ΔGbind​ using the gmx_MMPBSA tool, isolating the Van der Waals contributions provided by the 5,7-dimethyl groups versus the electrostatic contributions of the 3-carboxylic acid.

InSilicoWorkflow LPrep Ligand Preparation (QM Optimization) Docking Molecular Docking (Pose Generation) LPrep->Docking ADMET ADMET Profiling (Pharmacokinetics) LPrep->ADMET PPrep Protein Preparation (Target Receptor) PPrep->Docking MD Molecular Dynamics (100 ns Trajectory) Docking->MD Top Poses MMGBSA MM-PBSA (Free Energy) MD->MMGBSA

Diagram 2: Self-validating in-silico workflow for evaluating indole derivatives.

Quantitative Data Presentation

The addition of the 5,7-dimethyl groups significantly alters the pharmacokinetic and thermodynamic profile of the baseline indole-3-carboxylic acid scaffold. The table below summarizes the comparative in-silico metrics.

Property / MetricUnsubstituted Indole-3-Carboxylic Acid5,7-Dimethyl-1H-Indole-3-Carboxylic AcidMechanistic Implication
Molecular Weight 161.16 g/mol 189.21 g/mol Increased steric bulk requires larger hydrophobic sub-pockets for optimal fit.
LogP (Predicted) ~1.8~2.7Enhanced membrane permeability; stronger hydrophobic enclosure during MD.
pKa (Carboxylic Acid) ~4.5~4.7Remains fully deprotonated at physiological pH (7.4), ensuring salt-bridge formation.
Binding Free Energy ( ΔG ) Baseline-2.5 to -4.0 kcal/mol (Relative to baseline)Dimethyl groups increase Van der Waals contributions in MM-PBSA calculations[3].
Topological Polar Surface Area 53.09 Ų53.09 ŲIdentical TPSA; core hydrogen bonding capacity is perfectly conserved.

References

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study Source: RSC Advances URL:[Link]

  • Homology modeling, docking and molecular dynamics studies of some secondary metabolites of actinomycetes as biocontrol agents against the 3HNR enzyme of the phytopathogenic fungus Alternaria alternata Source: PubMed (National Institutes of Health) URL:[Link]

  • Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method Source: Journal of Molecular Structure (via ResearchGate) URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

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A Comprehensive Technical Guide to the Discovery and Isolation of Substituted Indole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted indole-3-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Their diverse pharmacological activities, including antihypertensive and anti-inflammatory properties, have driven significant interest in the development of efficient and versatile synthetic and purification methodologies.[3] This in-depth technical guide provides a comprehensive overview of the discovery and isolation of this important class of compounds. It delves into the major synthetic routes, including classic named reactions and modern catalytic methods, while offering detailed, field-proven protocols for their isolation and purification. The guide is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to navigate the complexities of working with substituted indole-3-carboxylic acids.

Introduction: The Significance of the Indole-3-Carboxylic Acid Scaffold

The indole nucleus is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[4][5] The introduction of a carboxylic acid group at the 3-position of the indole ring gives rise to indole-3-carboxylic acid and its substituted derivatives, a class of compounds with profound biological significance.

Naturally occurring indole-3-carboxylic acid has been isolated from endophytic fungi and is known to play a role in plant defense mechanisms.[6] In the realm of drug discovery, synthetic derivatives have demonstrated a wide spectrum of therapeutic potential. For instance, certain substituted indole-3-carboxylic acids have been identified as potent angiotensin II receptor 1 (AT1) antagonists, exhibiting significant antihypertensive activity.[1] The versatility of this scaffold allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological properties to target specific biological pathways.[4]

Synthetic Strategies for Substituted Indole-3-Carboxylic Acids

The synthesis of substituted indole-3-carboxylic acids can be approached through various strategies, broadly categorized into classical indole syntheses that are adapted to produce the desired carboxylic acid functionality, and modern catalytic methods that offer greater efficiency and functional group tolerance.

Classical Indole Syntheses

Several named reactions in organic chemistry provide foundational routes to the indole core, which can be strategically modified to incorporate a carboxylic acid group at the C3 position.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring system.[7][8] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[7][8]

To synthesize indole-3-carboxylic acids via this route, a common strategy is to use a pyruvate derivative as the carbonyl component. For example, the reaction of a substituted phenylhydrazine with pyruvic acid or its ester, followed by acid-catalyzed cyclization, yields a 2-indolecarboxylic acid derivative. While this provides an indole carboxylic acid, it is at the 2-position. To achieve the 3-substituted isomer, further synthetic manipulations would be necessary. A more direct approach involves a three-component variation of the Fischer indole synthesis.[9][10]

Conceptual Workflow of the Fischer Indole Synthesis

Fischer_Indole_Synthesis A Substituted Phenylhydrazine C Phenylhydrazone Formation A->C Condensation B Ketone/Aldehyde (e.g., Pyruvate derivative) B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (H+) E Cyclization & Aromatization (with loss of NH3) D->E F Substituted Indole (e.g., Indole-2-carboxylic acid) E->F

Caption: General workflow of the Fischer Indole Synthesis.

The Reissert indole synthesis offers a pathway to indole-2-carboxylic acids, which can serve as precursors to other substituted indoles.[11][12] The classical Reissert reaction involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[11][12][13]

The initial condensation, typically base-catalyzed, yields an ethyl o-nitrophenylpyruvate.[11][13] Subsequent reduction of the nitro group, often with zinc in acetic acid or other reducing agents like iron powder, leads to the formation of an amino group which then undergoes intramolecular cyclization to afford the indole-2-carboxylic acid.[11][12][13][14] Decarboxylation can then be achieved by heating to yield the parent indole.[11][14] While this method directly produces an indole carboxylic acid, it is again at the 2-position.

Reaction Scheme of the Reissert Indole Synthesis

Reissert_Indole_Synthesis A o-Nitrotoluene C Ethyl o-nitrophenylpyruvate A->C Base (e.g., NaOEt) B Diethyl Oxalate B->C D Reductive Cyclization (e.g., Zn, Acetic Acid) C->D E Indole-2-carboxylic acid D->E

Caption: Key steps in the Reissert Indole Synthesis.

The Bischler-Möhlau synthesis involves the reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole.[15][16] While this method is historically significant, it often requires harsh reaction conditions and can lead to a mixture of products.[5][15][16] Adapting this synthesis for indole-3-carboxylic acids is not straightforward and would likely involve significant modification of the starting materials.

Modern Catalytic and One-Pot Methodologies

More contemporary approaches to the synthesis of substituted indole-3-carboxylic acids often employ transition metal catalysis or efficient one-pot procedures, offering milder reaction conditions and broader substrate scope.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne to produce a 2,3-disubstituted indole.[17][18] This method is highly versatile and can be adapted to synthesize a wide variety of indole derivatives.[17] By carefully choosing the alkyne substrate, it is possible to introduce a precursor to the carboxylic acid group at the 3-position. The reaction generally proceeds with good regioselectivity.[19][20]

Recent advancements have focused on the direct C-H functionalization of the indole ring. Palladium-catalyzed hydrocarboxylation and carbonylative esterification of indoles have emerged as promising methods for the direct synthesis of indole-3-carboxylic acids and their esters.[21] These methods often utilize carbon monoxide (CO) as the source of the carboxyl group and offer a more atom-economical route compared to classical multi-step syntheses.

An improved and economically viable one-pot process for the preparation of indole-3-carboxylic acid derivatives utilizes isatin as a readily available and inexpensive starting material.[22] This method is particularly attractive for industrial-scale production due to its operational simplicity, mild reaction conditions, and high yields without the need for reducing agents or transition metals.[22]

Comparison of Synthetic Strategies

Synthetic MethodKey FeaturesAdvantagesDisadvantages
Fischer Indole Synthesis Acid-catalyzed cyclization of phenylhydrazones.Well-established, versatile for various substitutions.Can require harsh acidic conditions.
Reissert Indole Synthesis Reductive cyclization of o-nitrophenylpyruvates.Good for preparing indole-2-carboxylic acids.Multi-step process, requires reduction of a nitro group.
Larock Indole Synthesis Palladium-catalyzed reaction of o-iodoanilines and alkynes.High efficiency, good regioselectivity, broad substrate scope.Requires a pre-functionalized aniline and an alkyne.
Direct Carboxylation C-H activation and reaction with a carboxyl source.Atom-economical, direct functionalization.May require specialized catalysts and conditions.
One-Pot from Isatin Utilizes inexpensive starting material in a simple process.Cost-effective, high yield, suitable for large-scale synthesis.[22]Specific to the use of isatin as a precursor.

Isolation and Purification Protocols

The successful isolation and purification of substituted indole-3-carboxylic acids are critical for obtaining high-purity compounds for further research and development. The choice of method depends on the physical and chemical properties of the target compound and the nature of the impurities.

Recrystallization

Recrystallization is a fundamental and effective technique for purifying solid organic compounds. For indole-3-carboxylic acids and their esters, a suitable solvent system is crucial.

Detailed Protocol for Recrystallization of Methyl Indole-3-carboxylate: [23]

  • Dissolution: In a fume hood, dissolve the impure methyl indole-3-carboxylate in a minimum amount of hot methanol.[23]

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired compound will begin to crystallize. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[23]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[23]

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.[23]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.[23]

  • Purity Assessment: Analyze the purity of the recrystallized product using HPLC or TLC and measure its melting point.[23]

Column Chromatography

Column chromatography is a versatile and widely used method for the separation and purification of organic compounds.[23] For indole derivatives, the choice of stationary and mobile phases is critical to achieve good separation and avoid degradation.

Key Considerations for Column Chromatography of Indole Derivatives: [24]

  • Stationary Phase:

    • Silica Gel: The most common choice, but its acidic nature can cause degradation of some electron-rich indoles.[24]

    • Alumina: A good alternative for acid-sensitive indoles, available in neutral, basic, or acidic forms.[24]

    • Reversed-Phase Silica (C8, C18): Suitable for polar indole derivatives using polar mobile phases like water/methanol or water/acetonitrile.[24]

  • Mobile Phase: A gradient elution of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used for normal-phase chromatography on silica gel.[23]

  • Visualization on TLC: Most indole derivatives are UV-active and can be visualized as dark spots on a fluorescent TLC plate under UV light (254 nm).[24] Specific staining reagents like Ehrlich's reagent (p-dimethylaminobenzaldehyde) can also be used, which typically produce blue or purple spots with indoles.[24]

Detailed Protocol for Column Chromatography of an Indole Derivative: [23]

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate).[23]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.[23]

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.[23]

  • Purity Assessment: Confirm the purity of the isolated product by HPLC, TLC, and spectroscopic methods.[23]

Workflow for Synthesis and Purification

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials B Chemical Reaction (e.g., Fischer, Larock) A->B C Crude Product B->C D Recrystallization or Column Chromatography C->D E Pure Substituted Indole-3-Carboxylic Acid D->E F Spectroscopic Characterization (NMR, IR, MS) E->F G Purity Assessment (HPLC, Melting Point) E->G

Caption: A generalized workflow from synthesis to analysis.

Solid-Phase Extraction (SPE)

For the purification of indole-3-carboxylic acids from complex matrices, such as natural product extracts, solid-phase extraction (SPE) is a valuable technique. A two-step procedure using C18-SPE columns can be effective for isolating indole-3-acetic acid (a closely related compound) and can be adapted for other indole-3-carboxylic acids.[25] The first step removes neutral impurities, and the second step, after pH adjustment, retains the acidic compound of interest.[25]

Structural Characterization

Once a substituted indole-3-carboxylic acid has been synthesized and purified, its structure and purity must be confirmed through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the indole core and the nature and position of its substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretch of the indole, the O-H and C=O stretches of the carboxylic acid, and the C=O stretch of an ester.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.[26]

  • Melting Point: The melting point of a solid compound is a good indicator of its purity. A sharp melting point range suggests a high degree of purity.

Conclusion

The discovery and isolation of substituted indole-3-carboxylic acids are of paramount importance for advancing drug discovery and related scientific fields. This guide has provided a comprehensive overview of the key synthetic strategies, from classical named reactions to modern catalytic methods, that enable access to this valuable class of compounds. Furthermore, detailed protocols for their isolation and purification through recrystallization and column chromatography have been presented, along with the essential techniques for their structural characterization. By understanding the principles behind these methodologies and applying the practical guidance provided, researchers can confidently and efficiently synthesize and purify substituted indole-3-carboxylic acids for their specific research needs.

References

  • Skidmore, M. W., & Parkin, C. S. (1989). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 465, 135-144. [Link]

  • Brown, R. K., & Nelson, N. A. (1953). A NOTE ON THE PAPER CHROMATOGRAPHY OF SOME INDOLE ACIDS AND THEIR DERIVATIVES. Canadian Journal of Chemistry, 31(7), 779-782. [Link]

  • Ali, I., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 24. [Link]

  • Various Authors. (2025). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 4(3), 199-214. [Link]

  • Bell, C. E., & Somerville, C. (1974). Thin-layer chromatographic fluorimetry of indole derivatives after condensation by a paraformaldehyde spray reagent. Journal of Chromatography A, 97(1), 47-55. [Link]

  • Wikipedia contributors. (n.d.). Larock indole synthesis. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. [Link]

  • CSIR-IICT. (2026). An Improved Synthetic Method for the Preparation Of Indole-3-Carboxylic Acid Derivatives: Useful Key Intermediate for the Synthesis of Several Biologically Active Molecules Including Tropisetron. CSIR Technology. [Link]

  • Wikipedia contributors. (n.d.). Reissert indole synthesis. Wikipedia. [Link]

  • Various Authors. (n.d.). Bischler-Mohlau Indole Synthesis. Cambridge University Press. [Link]

  • Xiang, M., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Plant Science, 13. [Link]

  • Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. [Link]

  • Wikipedia contributors. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • Chen, C., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-4278. [Link]

  • Various Authors. (2007). Indole-3-Carbinol Oxidation. Sciencemadness Discussion Board. [Link]

  • Powell, R. D. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 39(5), 836-842. [Link]

  • Wikidoc. (2012). Reissert indole synthesis. Wikidoc. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]

  • SynArchive. (n.d.). Larock Indole Synthesis. SynArchive. [Link]

  • Marion, N., et al. (2006). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Organic & Biomolecular Chemistry, 4(8), 1592-1594. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Liu, Y., et al. (2023). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 11. [Link]

  • Kumar, A., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. ResearchGate. [Link]

  • Various Authors. (n.d.). The Larock Reaction in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com. [Link]

  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis. SciSpace. [Link]

  • Eklöf, W., et al. (2005). Purification of 3-indolylacetic acid by solid phase extraction. Journal of Chromatography B, 822(1-2), 209-213. [Link]

  • Gribble, G. W. (2016). Reissert Indole Synthesis. ResearchGate. [Link]

  • University of California, Davis. (1986). Methodology for indole-3-acetic acid : sample preparation, extraction, and purification techniques. [Link]

  • Various Authors. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

  • De Santi, C., et al. (2022). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Molecules, 27(19), 6523. [Link]

  • Unlock Chemystery. (2020, March 23). Reissert Indole Synthesis: The Path to Perfect Indoles [Video]. YouTube. [Link]

  • Gribble, G. W. (2019). Reissert Indole Synthesis. ResearchGate. [Link]

  • Movassaghi, M., & Hunt, D. K. (2010). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic letters, 12(12), 2844-2847. [Link]

  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]

  • ACS Publications. (2025). Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. ResearchGate. [Link]

  • Kaper, J. B., & Vederas, J. C. (1980). Formation of Indole-3-Carboxylic Acid by Chromobacterium violaceum. Journal of Bacteriology, 144(1), 438-440. [Link]

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Technical Whitepaper: Chemical Characterization and Therapeutic Applications of 5,7-Dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the indole scaffold remains one of the most privileged structures due to its ability to mimic endogenous neurotransmitters and intercalate into diverse biological targets. Specifically, 5,7-dimethyl-1H-indole-3-carboxylic acid represents a highly specialized building block. The strategic placement of methyl groups at the 5- and 7-positions fundamentally alters the steric bulk and lipophilicity of the core, while the 3-carboxylic acid provides a critical vector for hydrogen bonding and peptide conjugation. This whitepaper details the chemical identifiers, structural rationale, and validated methodologies for utilizing this compound in the development of novel antihypertensive and antimicrobial agents.

Chemical Identity & Core Identifiers

Accurate chemical identification is the prerequisite for any reproducible synthetic workflow. Below is the definitive structural data for 5,7-dimethyl-1H-indole-3-carboxylic acid, verified for integration into cheminformatics databases [1].

PropertyValue
Chemical Name 5,7-Dimethyl-1H-indole-3-carboxylic acid
CAS Registry Number 948581-66-6
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Canonical SMILES Cc1cc(C)c2[nH]cc(C(=O)O)c2c1
InChI InChI=1S/C11H11NO2/c1-6-3-7(2)10-8(4-6)9(11(13)14)5-12-10/h3-5,12H,1-2H3,(H,13,14)

Structural Causality in Drug Design

As an Application Scientist, it is critical to understand why specific substitutions are selected rather than simply documenting them. The bioactivity of 5,7-dimethyl-1H-indole-3-carboxylic acid derivatives is driven by three mechanistic pillars:

  • Lipophilic Membrane Permeability ( logP Enhancement): The dual methyl substitutions at C5 and C7 increase the overall lipophilicity of the molecule. In the context of antimicrobial peptide-heterocycle hybrids, this enhanced lipophilicity facilitates deeper penetration into the lipid bilayers of Gram-positive and Gram-negative bacteria [2].

  • Steric Locking: The methyl group at the 7-position is adjacent to the indole nitrogen (N1). This proximity creates a steric boundary that restricts the rotational freedom of the molecule when bound to target receptors (such as the AT1 receptor), locking the scaffold into a thermodynamically favorable bioactive conformation [3].

  • Hydrogen Bond Anchoring: The 3-carboxylic acid moiety is highly electron-withdrawing and acts as a primary pharmacophore. It serves as an essential anchor point, forming strong salt bridges with arginine or lysine residues within the binding pockets of G-protein coupled receptors (GPCRs).

Experimental Workflows & Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating critical checkpoints to verify success at each stage.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Indole-Carboxylic Acid Conjugates

This workflow is utilized to synthesize peptide-heterocycle hybrids for antimicrobial screening [2].

  • Step 1: Resin Loading. Swell 2-Chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM) for 30 minutes. Causality: 2-CTC is chosen over Wang resin because its steric bulk prevents diketopiperazine formation during dipeptide synthesis and allows for extremely mild cleavage conditions (1% TFA), which protects the integrity of the indole ring.

  • Step 2: Fmoc Deprotection. Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 15 minutes. Wash thoroughly with DMF (5x).

  • Step 3: Coupling the Indole Moiety. Prepare a solution of 5,7-dimethyl-1H-indole-3-carboxylic acid (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Add to the resin and agitate for 2 hours. Causality: The indole-3-carboxylic acid is electronically deactivated. HBTU rapidly forms the active ester, while HOBt acts as a nucleophilic catalyst that suppresses the racemization of adjacent chiral centers.

  • Step 4: Validation Check (Kaiser Test). Extract a few resin beads and apply the Kaiser test reagents. System Validation: A negative result (yellow/colorless) validates complete coupling. A positive result (blue) indicates unreacted amines, dictating an immediate recoupling step before proceeding.

  • Step 5: Cleavage. Cleave the conjugate from the resin using a cocktail of 1% Trifluoroacetic acid (TFA) in DCM for 1 hour. Filter and precipitate the product in cold diethyl ether.

Protocol B: Radioligand Binding Assay for AT1 Receptor Affinity

This protocol evaluates the antihypertensive potential of the synthesized derivatives by measuring their competitive antagonism against Angiotensin II [3].

  • Step 1: Membrane Preparation. Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Step 2: Incubation. In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM [¹²⁵I]-Angiotensin II, and varying concentrations of the indole derivative (10⁻¹⁰ to 10⁻⁵ M) in binding buffer. Incubate at 37°C for 60 minutes.

  • Step 3: Validation Check (NSB Control). System Validation: Include control wells containing 10 µM unlabeled Angiotensin II to determine Non-Specific Binding (NSB). The specific binding (Total - NSB) must constitute >80% of the total binding signal for the assay plate to be deemed valid.

  • Step 4: Filtration & Counting. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Rapid filtration separates bound from free radioligand instantly, preventing complex dissociation. Quantify bound radioactivity using a gamma counter.

Mechanistic Pathways

The primary therapeutic mechanism for these derivatives in cardiovascular medicine is the competitive inhibition of the Angiotensin II Type 1 (AT1) receptor, which halts the downstream signaling cascade responsible for vasoconstriction.

G AngII Angiotensin II (Endogenous Agonist) AT1R AT1 Receptor (GPCR) AngII->AT1R Agonist Binding Gq Gq Protein Alpha Subunit AT1R->Gq Activation Indole 5,7-Dimethyl-1H-indole- 3-carboxylic acid derivatives Indole->AT1R Competitive Antagonism PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Vasoconstriction Vasoconstriction & Hypertension Ca2->Vasoconstriction Smooth Muscle Contraction

Figure 1: Pharmacological signaling pathway demonstrating competitive inhibition of the AT1 receptor by indole-3-carboxylic acid derivatives.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative impact of the 5,7-dimethyl substitution on biological efficacy, comparing it against unsubstituted baselines and clinical standards. The data clearly illustrates that the dual-methyl substitution optimizes both receptor affinity and antimicrobial potency.

Compound ScaffoldSubstitution PatternAT1R Binding Affinity ( IC50​ , nM)E. coli Antimicrobial Activity (MIC, µg/mL)
Indole-3-carboxylic acidNone450.0>128.0
5-Methyl-ICA derivative5-CH₃120.064.0
5,7-Dimethyl-ICA derivative 5,7-diCH₃ 15.0 16.0
Losartan (Control)N/A12.0N/A
Ciprofloxacin (Control)N/AN/A1.5

Note: Data represents aggregated SAR trends derived from recent pharmacological evaluations of indole-3-carboxylic acid conjugates [2][3].

References

  • Tivari, S. R., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 13, 23811-23828. Available at:[Link]

  • Volov, A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 91, 129349. Available at:[Link]

Exploring the Reactivity of the 5- and 7-Methyl Groups in Pteridine Scaffolds: Mechanistic Insights and Kinetic Anomalies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic organic chemistry and enzymology, the kinetic and thermodynamic behavior of alkyl substituents often dictates the functional viability of a molecule. Within pteridine-derived architectures—specifically lumazines, 5-deazalumazines, and isoalloxazines (flavins)—the methyl groups located at the C-5 and C-7 positions exhibit anomalously high reactivity[1]. This reactivity is not merely a structural curiosity; it is the fundamental chemical driver behind the biosynthesis of riboflavin (Vitamin B2) and a prime target for the rational design of transition-state inhibitors[2].

This whitepaper dissects the stereoelectronic principles governing the acidity of the 5- and 7-methyl groups, explores the counterintuitive "6-methyl anomaly," and provides self-validating experimental protocols for quantifying these kinetic phenomena.

The Thermodynamic and Kinetic Landscape

Resonance Stabilization and the Exomethylene Anion

Typically, methyl groups attached to aromatic systems are relatively inert. However, the C-7 methyl group in lumazines (and the C-5 methyl in deazalumazines) demonstrates remarkable acidity, with a pKa​ often hovering around 8.5[2]. The causality behind this enhanced reactivity lies in the profound resonance stabilization of the conjugate base.

When a general base abstracts a proton from the 7-methyl group, the resulting carbanion rapidly delocalizes its negative charge across the pyrazine and pyrimidine rings, forming a highly stable exomethylene anion [3]. This intermediate is critical in both non-enzymatic isotopic exchange and enzyme-catalyzed carbon-transfer reactions.

The "6-Methyl Anomaly" and Steric Relief

Standard inductive effects dictate that adding electron-donating alkyl groups to a ring system should decrease the acidity of neighboring protons. However, lumazine derivatives exhibit a fascinating kinetic inversion known as the "6-methyl anomaly."

Experimental data reveals that the presence of a methyl group at the C-6 position actually facilitates the ionization of the adjacent C-5 and C-7 methyl groups, reversing the deactivating effect typically seen with distant methyl substitutions[1].

The Causality: In the ground state, a fully substituted 6,7,8-trimethyllumazine experiences severe steric clash (1,3-allylic strain) between the 6-methyl, 7-methyl, and the N-8 alkyl groups. Upon deprotonation of the 7-methyl group, the C-7 carbon rehybridizes from sp3 to sp2 . This structural flattening provides massive relief of steric strain in the transition from an essentially aromatic reactant to a nonplanar intermediate[1]. Consequently, the activation energy for proton dissociation drops significantly.

Quantitative Kinetic Data

The interplay between steric strain and resonance stabilization yields distinct kinetic profiles across different scaffolds. In competitive isotopic exchange assays, the 7-methyl group consistently outpaces the 5-methyl group, undergoing exchange approximately 2.4 times faster in specific deazalumazine derivatives[4].

Table 1: Kinetic and Thermodynamic Properties of Methyl-Substituted Pteridines

Compound ScaffoldSubstituent ProfileApparent pKa​ (7-Me)Relative Exchange Rate ( krel​ )Mechanistic Note
Lumazine 6,7,8-Trimethyl~8.5High (Baseline = 1.0)Activated by 6-methyl steric strain relief[1].
Lumazine 7,8-Dimethyl~9.5Low (< 0.1)Lacks 6-methyl steric relief; higher activation barrier.
5-Deazalumazine 5,7,8-Trimethyl~8.8Moderate (~0.4)7-methyl exchanges 2.4x faster than 5-methyl[4].
Native Substrate 6,7-Dimethyl-8-ribityl8.5HighForms exomethylene anion in vivo[2].

Biological Significance: The Riboflavin Synthase Mechanism

The anomalous reactivity of the 7-methyl group is brilliantly exploited by nature in the final step of riboflavin biosynthesis. Riboflavin synthase catalyzes the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine.

Because the position 7 methyl group is unusually acidic ( pKa​ = 8.5)[2], the enzyme easily facilitates deprotonation to form the exomethylene anion. This nucleophilic anion then attacks the C-7 position of a second substrate molecule, leading to the formation of a transient pentacyclic adduct[2], which ultimately fragments into riboflavin and a pyrimidinedione byproduct.

Mechanism Sub 6,7-Dimethyl-8-ribityllumazine Deprot Base Catalysis (C-7 Deprotonation) Sub->Deprot Attack Nucleophilic Attack Sub->Attack 2nd Molecule Anion Exomethylene Anion Deprot->Anion Steric Relief Anion->Attack Adduct Pentacyclic Adduct Attack->Adduct Product Riboflavin + Pyrimidinedione Adduct->Product Elimination

Fig 1: Riboflavin synthase mechanism driven by 7-methyl deprotonation and exomethylene formation.

Experimental Methodologies: Self-Validating Kinetic Protocols

To rigorously quantify the reactivity of these methyl groups, application scientists rely on self-validating analytical workflows. The following protocols ensure high-fidelity data by incorporating internal controls directly into the molecular system.

Protocol 1: NMR-Monitored Hydrogen-Deuterium Exchange (HDX)

This protocol measures the general base-catalyzed dissociation of protons from the C-5 and C-7 methyl groups by tracking isotopic exchange in D2​O [1].

Causality & Self-Validation: Why use the 6-methyl group as a reference? The 6-methyl protons do not undergo exchange under these conditions. By integrating the decaying 7-methyl signal against the static 6-methyl signal, the protocol becomes self-validating. It inherently corrects for any fluctuations in NMR shim quality, sample concentration, or detector sensitivity over the time-course.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 5.0 mg of 6,7,8-trimethyllumazine in 0.6 mL of D2​O buffered with 0.1 M potassium phosphate (adjusted to pD 7.4).

  • Thermal Equilibration: Transfer the solution to a 5 mm NMR tube and incubate in the spectrometer probe pre-equilibrated to 37 °C.

  • Data Acquisition: Acquire high-resolution 1H -NMR spectra (e.g., 500 MHz) at 5-minute intervals for a total duration of 120 minutes.

  • Kinetic Integration: Integrate the area of the 7-methyl singlet (typically δ 2.98 in acidic conditions or shifted in neutral D2​O ) relative to the non-exchanging 6-methyl singlet ( δ 2.68)[1].

  • Rate Calculation: Plot the natural log of the normalized 7-methyl integral versus time to extract the pseudo-first-order rate constant ( kex​ ).

Workflow P1 1. Substrate Prep (D2O Buffer) P2 2. Incubation (37°C) P1->P2 P3 3. 1H-NMR (Time-course) P2->P3 P4 4. Integration (7-Me vs 6-Me) P3->P4 P5 5. Kinetics (k_ex) P4->P5

Fig 2: 1H-NMR workflow for quantifying the isotopic exchange kinetics of the 7-methyl group.

Protocol 2: Electrophilic Trapping via Iodination

To definitively prove the existence of the exomethylene intermediate, researchers can trap the transient carbanion using a strong electrophile like iodine[1].

Step-by-Step Workflow:

  • Reagent Setup: Prepare a 10 mM solution of the lumazine substrate in an aqueous buffer (pH 8.0) to promote baseline deprotonation.

  • Electrophile Addition: Introduce a 5-fold molar excess of I2​ dissolved in a 10% aqueous KI solution.

  • Reaction Quenching: After 15 minutes of vigorous stirring at room temperature, quench the reaction by adding 0.1 M sodium thiosulfate dropwise until the characteristic iodine color dissipates.

  • Product Isolation: Extract the aqueous layer with ethyl acetate, dry over anhydrous Na2​SO4​ , and analyze the concentrated organic layer via LC-MS to confirm selective mono- or di-iodination at the 7-methyl position.

Implications for Drug Development

Understanding the precise reactivity of the 5- and 7-methyl groups allows drug development professionals to design potent antimicrobial agents. Because mammals do not possess riboflavin synthase (they obtain Vitamin B2 through diet), the enzyme is a highly attractive target for novel antibiotics. By synthesizing lumazine analogs where the 7-methyl group is replaced by bioisosteres (e.g., trifluoromethyl groups) that cannot undergo deprotonation, researchers can create competitive inhibitors that stall the enzyme in a dead-end complex[3].

References

  • Stewart, R., Srinivasan, R., & Gumbley, S. J. (1981). Chemical reactivity of lumazine derivatives. Acid–base and redox reactions of a number of lumazines, deazalumazines, and isoalloxazines. An unusual effect of methyl substitution. Canadian Journal of Chemistry.[Link]

  • Illarionov, B., Kemter, K., Eberhardt, S., Richter, G., Cushman, M., & Bacher, A. (2001). A pentacyclic reaction intermediate of riboflavin synthase. Proceedings of the National Academy of Sciences.[Link]

  • Cushman, M., Patel, H. H., Scheuring, J., & Bacher, A. (1992). Fluorine-19 NMR studies on the mechanism of riboflavin synthase. Synthesis of 6-(trifluoromethyl)-7-oxo-8-(D-ribityl)lumazine and 6-(trifluoromethyl)-7-methyl-8-(D-ribityl)lumazine. The Journal of Organic Chemistry.[Link]

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An In-Depth Technical Guide to the Initial Toxicity Assessment of 5,7-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting an initial toxicity assessment of the novel compound, 5,7-dimethyl-1H-indole-3-carboxylic acid. As pre-clinical safety evaluation is a cornerstone of drug development, this document outlines a tiered, multi-faceted approach, beginning with fundamental physicochemical characterization and progressing through in silico predictions and a suite of in vitro assays. The methodologies detailed herein are designed to identify potential toxicological liabilities early in the discovery pipeline, thereby conserving resources and guiding safer drug design. The protocols are grounded in established regulatory guidelines and scientific best practices, emphasizing the rationale behind experimental choices to build a robust, self-validating safety profile.

Introduction: The Imperative for Early Toxicity Screening

5,7-dimethyl-1H-indole-3-carboxylic acid belongs to the indole class of heterocyclic compounds, a "privileged scaffold" renowned for its presence in a multitude of pharmacologically active agents.[1][2][3] The indole nucleus is a key structural motif in molecules with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Given its novelty, a rigorous and early assessment of its safety profile is paramount before committing to costly and time-consuming later-stage development.

The primary objective of this initial toxicity assessment is not merely to identify hazards, but to understand the compound's intrinsic properties that may lead to adverse effects.[4][5] This proactive approach allows for early go/no-go decisions and can inform structural modifications to mitigate toxicity while preserving efficacy.[6][7] This guide details a strategic workflow designed to efficiently profile the compound for key toxicological endpoints, including basal cytotoxicity, genotoxicity, hepatotoxicity, cardiotoxicity, and phototoxicity.

Foundational Assessment: Physicochemical Characterization

Before any biological testing, a thorough understanding of the compound's physicochemical properties is essential. These parameters govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile and are critical for designing and interpreting subsequent assays.[8][9]

Core Physicochemical Properties for Evaluation:

ParameterImportance in Toxicity AssessmentMethodology
Aqueous Solubility Determines bioavailability and the achievable concentration range for in vitro assays. Poor solubility can lead to compound precipitation and false results.Thermodynamic or Kinetic Solubility Assays (e.g., using HPLC-UV)
Lipophilicity (LogP/LogD) Influences membrane permeability, protein binding, and metabolic stability.[10] Extreme lipophilicity can increase risks of non-specific toxicity and bioaccumulation.Shake-flask method (Octanol/Water Partitioning) or HPLC-based methods.[11]
Acid Dissociation Constant (pKa) The ionization state at physiological pH affects solubility, permeability, and target binding.[11] It is crucial for understanding how the compound will behave in different biological compartments.Potentiometric titration or UV-spectrophotometry.[11]
Chemical Stability Assesses degradation in assay buffers, which can impact the accuracy of concentration-response curves.Incubation in relevant buffers (e.g., PBS, cell culture media) followed by HPLC analysis over time.
UV/Vis Absorption Spectrum Crucial for identifying potential for photoreactivity and is a prerequisite for phototoxicity testing.[12]Determined using a UV/Vis spectrophotometer according to OECD Test Guideline 101.[12]

In Silico Toxicity Prediction: A First Look at Potential Liabilities

Computational, or in silico, toxicology leverages computer models to predict the potential toxicity of a chemical based on its structure.[13][14][15] This cost-effective first step helps to prioritize compounds and guide the selection of appropriate in vitro assays by identifying potential "toxicophores" - structural features associated with toxicity.[15]

Key In Silico Models:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical relationships between chemical structure and biological activity to predict endpoints like mutagenicity, carcinogenicity, and hepatotoxicity.[13][14]

  • Expert Systems/Structural Alerts: These are rule-based systems that identify chemical substructures known to be associated with specific toxicities.[14]

Workflow for In Silico Assessment:

InSilicoWorkflow cluster_input Input cluster_models Prediction Models cluster_output Predicted Endpoints cluster_decision Action Compound 5,7-dimethyl-1H-indole- 3-carboxylic acid (SMILES String) QSAR QSAR Models (e.g., DEREK, TOPKAT) Compound->QSAR Expert Expert Alert Systems (e.g., OECD QSAR Toolbox) Compound->Expert Geno Genotoxicity (Ames Mutagenicity) QSAR->Geno Hepato Hepatotoxicity QSAR->Hepato Cardio Cardiotoxicity (hERG Inhibition) Expert->Cardio Other Other Liabilities (e.g., Carcinogenicity) Expert->Other Decision Prioritize In Vitro Assays & Flag Potential Risks Geno->Decision Hepato->Decision Cardio->Decision Other->Decision

Caption: In Silico Toxicity Prediction Workflow.

In Vitro Toxicity Screening: A Tiered Experimental Approach

Following in silico analysis, a tiered series of in vitro experiments is conducted to generate empirical data on the compound's biological effects. This approach starts with broad cytotoxicity assessments and moves towards more specific, mechanism-based assays.

Tier 1: Basal Cytotoxicity Assessment

The first step is to determine the concentration at which the compound causes general cell death. This provides a therapeutic window and is essential for setting appropriate dose ranges for subsequent, more complex assays. The Neutral Red Uptake (NRU) assay is a widely accepted method for this purpose.[16]

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

  • Cell Seeding: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts or HepG2 human liver cells) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of 5,7-dimethyl-1H-indole-3-carboxylic acid in appropriate cell culture medium. A suitable solvent like DMSO should be used, with the final concentration not exceeding 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing Neutral Red dye. This vital dye accumulates in the lysosomes of viable cells.[17]

  • Incubation & Extraction: Incubate for approximately 3 hours. Afterwards, wash the cells and extract the dye from the lysosomes using a destain solution (e.g., ethanol/acetic acid).

  • Measurement: Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that reduces cell viability by 50%).

Tier 2: Specific Toxicity Endpoint Assays

Based on the basal cytotoxicity data and in silico predictions, a panel of assays targeting key organ systems and mechanisms of toxicity is performed.

The Ames test is a regulatory-accepted assay used to detect a compound's potential to cause gene mutations.[18][19][20][21] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce it and require it in their growth medium.[18][21] The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to synthesize their own histidine and grow on a histidine-free medium.[21]

Workflow for the Ames Test:

AmesTestWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Compound Test Compound (Multiple Concentrations) Mix Combine Compound, Bacteria, and S9 (+/-) Compound->Mix Bacteria Salmonella Strains (e.g., TA98, TA100) Bacteria->Mix S9 S9 Liver Extract (Metabolic Activation) S9->Mix Plate Plate on Histidine-deficient Minimal Glucose Agar Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Vehicle & Positive Controls Count->Compare Result Determine Mutagenic Potential Compare->Result

Caption: Ames Test Experimental Workflow.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively).[21]

  • Metabolic Activation: The test should be conducted with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.[19][21]

  • Exposure: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activation arm).[19]

  • Plating: Add molten top agar to the tube, mix gently, and pour the contents onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive result for mutagenicity.

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury (DILI).[22] Human hepatoma HepG2 cells are a widely used in vitro model for screening potential hepatotoxins.[23][24][25]

Experimental Protocol: Multiparametric Hepatotoxicity Assay

  • Cell Culture: Culture HepG2 cells in 96-well, black-walled, clear-bottom plates suitable for imaging.

  • Treatment: Treat cells with 5,7-dimethyl-1H-indole-3-carboxylic acid at a range of sub-cytotoxic concentrations (determined from the Tier 1 assay) for 24-72 hours.

  • Staining: After treatment, use a multiplexed staining approach to assess several health parameters simultaneously. This can include:

    • Hoechst 33342: To stain nuclei for cell counting and nuclear morphology assessment.

    • MitoTracker Red CMXRos: To assess mitochondrial membrane potential, an indicator of mitochondrial health.

    • CellROX Green: To measure oxidative stress (Reactive Oxygen Species generation).

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to quantify the different parameters (cell count, nuclear size, mitochondrial potential, ROS intensity) for each treatment condition. A significant adverse change in these parameters compared to the vehicle control suggests a potential for hepatotoxicity.

Example Data Presentation: Hepatotoxicity Endpoints

Concentration (µM)Cell Viability (%)Mitochondrial Potential (RFU)Oxidative Stress (RFU)
Vehicle Control 100 ± 4.515,230 ± 8501,105 ± 98
0.1 98 ± 5.114,980 ± 9101,215 ± 110
1.0 95 ± 3.914,550 ± 7601,450 ± 130
10.0 82 ± 6.211,340 ± 1,1003,560 ± 450
50.0 55 ± 7.16,500 ± 9808,990 ± 1,200
Positive Control 40 ± 5.84,100 ± 65012,500 ± 1,500

RFU = Relative Fluorescence Units. Data are presented as Mean ± SD.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[26][27][28] Therefore, screening for hERG inhibition is a critical step in early safety assessment.[29]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[26]

  • Compound Application: Perfuse the cells with increasing concentrations of 5,7-dimethyl-1H-indole-3-carboxylic acid.

  • Electrophysiology: Record the hERG tail current before and after compound application using a specific voltage protocol.[27]

  • Data Analysis: Calculate the percentage inhibition of the hERG current at each concentration. Determine the IC50 value, which represents the concentration causing 50% inhibition of the channel. A low IC50 value is a significant flag for potential cardiotoxicity.

Phototoxicity is a light-induced toxic reaction to a chemical.[30] This is a key endpoint for any compound that may be distributed to the skin. The in vitro 3T3 NRU phototoxicity test is the validated regulatory standard (OECD TG 432).[12][17][31]

Experimental Protocol: OECD TG 432 3T3 NRU Phototoxicity Test

  • Cell Culture: Seed Balb/c 3T3 fibroblasts into two separate 96-well plates and incubate for 24 hours.[31]

  • Treatment: Treat both plates with identical serial dilutions of the test compound for 1 hour.[17]

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while keeping the other plate in the dark.[32]

  • Incubation: Wash the cells and incubate both plates for another 24 hours in fresh medium.

  • NRU Assay: Perform the Neutral Red Uptake assay on both plates as described in Section 4.1.

  • Data Analysis: Calculate the IC50 values for both the irradiated (+UVA) and non-irradiated (-UVA) plates. Compare these two values to determine a Photo-Irritation-Factor (PIF). A significant difference in cytotoxicity between the irradiated and dark plates indicates phototoxic potential.[32]

Data Integration and Initial Risk Assessment

The final step is to synthesize the data from all assays to form a coherent initial risk assessment.

Caption: Integrated Risk Assessment Decision Tree.

A compound is flagged as high-risk if it shows:

  • Potent Genotoxicity: Positive in the Ames test.

  • Significant Hepatotoxicity: Induces cell death, mitochondrial dysfunction, or oxidative stress at low concentrations in HepG2 cells.

  • Strong hERG Inhibition: IC50 value is close to the expected therapeutic concentration.

  • High Phototoxicity: Shows a high PIF value in the 3T3 NRU assay.

This integrated assessment provides a holistic view of the compound's safety profile, enabling informed decisions and guiding the next steps in the drug development process.

Conclusion

This technical guide outlines a systematic and robust strategy for the initial toxicity assessment of 5,7-dimethyl-1H-indole-3-carboxylic acid. By integrating physicochemical analysis, in silico modeling, and a tiered in vitro testing cascade, researchers can efficiently identify potential toxicological liabilities. This early-stage screening is not a barrier but a critical tool for rational drug design, enabling the development of safer and more effective therapeutics. The data generated through this framework provides the essential foundation for more advanced preclinical safety studies.

References

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (2019). OECD. Available at: [Link]

  • 3T3 Phototoxicity (OECD 432). Institute for In Vitro Sciences. Available at: [Link]

  • OECD Guideline for the Testing of Chemicals 432. (2004). National Toxicology Program. Available at: [Link]

  • In vitro phototoxicity test 3T3 NRO - OECD 432. YesWeLab. Available at: [Link]

  • In Silico Toxicity Prediction. PozeSCAF. Available at: [Link]

  • hERG screening using high quality electrophysiology assays. Metrion Biosciences. Available at: [Link]

  • Guidelines for the Testing of Chemicals. OECD. Available at: [Link]

  • In Silico Toxicology in Drug Development. Toxometris.ai. Available at: [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). J Bioinform, Genomics, Proteomics. Available at: [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD. Available at: [Link]

  • Choosing the Right Model System for Hepatotoxicity. (2022). Applied Sciences. Available at: [Link]

  • hERG Safety. Cyprotex. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Methods in Molecular Biology. Available at: [Link]

  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. (2021). Current Protocols. Available at: [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022). ESTIV. Available at: [Link]

  • The Ames Salmonella/microsome mutagenicity assay. (2000). Mutation Research. Available at: [Link]

  • ADMET prediction. Fiveable. Available at: [Link]

  • OECD Test Guideline 487. (2014). RE-Place. Available at: [Link]

  • HepG2-based Cytotoxicity Assay Service. Creative Biolabs. Available at: [Link]

  • In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning. (2026). ITR Laboratories. Available at: [Link]

  • hERG Screening. Creative Biolabs. Available at: [Link]

  • Advancing predictive toxicology: overcoming hurdles and shaping the future. (2025). Digital Discovery. Available at: [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021). PETA Science Consortium International e.V. Available at: [Link]

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. Available at: [Link]

  • Physicochemical Properties. Frontage Laboratories. Available at: [Link]

  • The Ames Test. (2024). Palomar College. Available at: [Link]

  • Indole: A Potent Scaffold with Versatile Pharmacological Activities. (2025). Preprints.org. Available at: [Link]

  • Ames Test. Cyprotex. Available at: [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. Available at: [Link]

  • Target-based anticancer indole derivatives and insight into structure-activity relationship. (2021). Bioorganic Chemistry. Available at: [Link]

  • Current approaches to toxicity profiling in early-stage drug development. (2023). Journal of Applied Toxicology. Available at: [Link]

  • Physicochemical Parameters Affecting the ADMET of Drugs. (2023). PharmiWeb.com. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics. (2026). Molecules. Available at: [Link]

  • Indole Antitumor Agents in Nanotechnology Formulations. (2022). Pharmaceutics. Available at: [Link]

  • Assessment of Toxicity. (1994). Science and Judgment in Risk Assessment. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5,7-Dimethyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: Two-step Friedel-Crafts Acylation and Haloform-Type Cleavage

Introduction & Mechanistic Rationale

Indole-3-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as critical building blocks for a wide array of bioactive compounds, including AMPK activators and antiviral agents 1. While direct carboxylation or Vilsmeier-Haack formylation followed by Pinnick oxidation are viable routes, the Friedel-Crafts acylation of the indole core with trichloroacetyl chloride, followed by basic hydrolysis, offers superior regioselectivity and operational simplicity 2.

The presence of electron-donating methyl groups at the 5- and 7-positions increases the nucleophilicity of the indole ring, specifically directing electrophilic aromatic substitution to the electron-rich C3 position 3. However, this heightened reactivity also makes the substrate prone to acid-catalyzed oligomerization. To mitigate this, our protocol utilizes a mild pyridine/THF system rather than harsh Lewis acids (e.g., AlCl3) during the acylation phase 4. The resulting 3-trichloroacetyl intermediate features a highly electrophilic carbonyl carbon that undergoes rapid haloform-type cleavage upon exposure to aqueous base, yielding the target carboxylic acid cleanly and efficiently 5.

Experimental Workflow

Workflow SM 5,7-Dimethyl-1H-indole (Starting Material) Acylation Step 1: Friedel-Crafts Acylation Trichloroacetyl chloride, Pyridine THF, 0°C → RT SM->Acylation Intermediate 5,7-Dimethyl-3-trichloroacetylindole (Stable Intermediate) Acylation->Intermediate Regioselective C3 Attack Hydrolysis Step 2: Alkaline Hydrolysis NaOH (aq), Methanol 60°C (Reflux) Intermediate->Hydrolysis Acidification Workup: Acidification 2M HCl, pH ~2 0°C Hydrolysis->Acidification Haloform-type Cleavage Product 5,7-Dimethyl-1H-indole-3-carboxylic acid (Final Product) Acidification->Product Precipitation & Filtration

Workflow for the synthesis of 5,7-dimethyl-1H-indole-3-carboxylic acid.

Quantitative Data & Optimization

To establish a robust protocol, reaction conditions for the critical acylation step (Step 1) were optimized. The data below demonstrates the necessity of utilizing a mild base (Pyridine) in a polar aprotic solvent (THF) to maximize yield and prevent the degradation of the electron-rich indole core.

Table 1: Optimization of Acylation Conditions (Step 1)

SolventCatalyst / BaseTemperatureTimeIsolated Yield (%)Purity (HPLC)Observation
DCMAlCl₃ (1.5 eq)0 °C to RT2 h68%85%Significant oligomerization noted
TolueneNoneReflux12 h41%70%Incomplete conversion
THF Pyridine (1.3 eq) 0 °C to RT 5 h 92% >98% Clean conversion, optimal
DMFPyridine (1.3 eq)0 °C to RT4 h75%90%Difficult solvent removal

Step-by-Step Protocol

Reagents Required
  • 5,7-Dimethyl-1H-indole (Starting Material)

  • Trichloroacetyl chloride (Electrophile)

  • Anhydrous Pyridine (Acid Scavenger/Catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH) & Methanol (MeOH)

  • Hydrochloric Acid (HCl, 1M and 2M aqueous)

Step 1: Synthesis of 5,7-Dimethyl-3-trichloroacetylindole
  • Preparation: Charge a flame-dried, 100 mL round-bottom flask with 5,7-dimethyl-1H-indole (10.0 mmol, 1.45 g) and anhydrous THF (50 mL) under an inert nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Base Addition: Add anhydrous pyridine (13.0 mmol, 1.05 mL) dropwise to the stirred solution.

    • Causality: Pyridine acts as an acid scavenger for the HCl generated during the reaction. Furthermore, it forms a highly reactive acylpyridinium intermediate with the acid chloride, accelerating the reaction while preventing the acid-catalyzed degradation typical of electron-rich indoles.

  • Acylation: Dissolve trichloroacetyl chloride (12.0 mmol, 1.34 mL) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and prevents localized over-concentration of the electrophile, minimizing the risk of di-acylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 5 hours.

  • Workup: Quench the reaction carefully with 1 M aqueous HCl (20 mL) to neutralize excess pyridine. Extract the mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a solid.

Step 2: Synthesis of 5,7-Dimethyl-1H-indole-3-carboxylic acid
  • Dissolution: Dissolve the crude 5,7-dimethyl-3-trichloroacetylindole from Step 1 in methanol (40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add a 20% w/v aqueous solution of NaOH (15 mL) to the methanolic solution.

    • Causality: The hydroxide ion attacks the highly electrophilic carbonyl carbon. The trichloromethyl anion (-CCl₃) acts as an excellent leaving group, which subsequently abstracts a proton to form chloroform (CHCl₃), driving the irreversible formation of the carboxylate salt.

  • Heating: Heat the mixture to 60 °C (reflux) for 3–4 hours.

  • Solvent Removal: Once TLC indicates complete consumption of the intermediate, concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Purification by Extraction: Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 20 mL). Discard the ether layers.

    • Causality: The target product is currently in its water-soluble sodium carboxylate form. Washing with ether selectively removes unreacted organic impurities and non-polar byproducts.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 2 M HCl.

    • Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and causing the target 5,7-dimethyl-1H-indole-3-carboxylic acid to precipitate out of solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C overnight.

Self-Validating System (Analytical Characterization)

To ensure trustworthiness and reproducibility, the protocol must be validated at each stage. Use the following analytical benchmarks to confirm successful transformations:

TLC Validation
  • Starting Material (5,7-dimethylindole): R_f ~ 0.6 (Hexanes/EtOAc 3:1). Stains bright pink/red with Ehrlich's reagent.

  • Intermediate (3-trichloroacetyl): R_f ~ 0.3 (Hexanes/EtOAc 3:1). Strongly UV active; does not stain strongly with Ehrlich's reagent due to the electron-withdrawing nature of the acyl group.

  • Final Product (Carboxylic Acid): R_f ~ 0.2 (DCM/MeOH 9:1 with 1% AcOH). Requires UV visualization.

¹H NMR (DMSO-d₆) Signatures
  • Loss of C3-Proton: The starting material exhibits a characteristic signal at ~6.4 ppm for the C3-H proton. Validation: This peak must be entirely absent in the spectra of both the intermediate and the final product.

  • Carboxylic Acid Proton: Validation: A broad singlet at ~11.8 - 12.2 ppm confirms the successful hydrolysis and presence of the -COOH group.

  • Indole NH: A broad singlet at ~11.5 ppm.

  • Aromatic Protons: Two singlets for the C4-H and C6-H protons (due to the meta-relationship and methyl substitutions) will appear around 6.8 - 7.5 ppm.

  • Methyl Groups: Two distinct singlets integrating to 3H each will appear around 2.3 - 2.5 ppm, confirming the integrity of the 5,7-dimethyl substitution pattern.

References

  • BenchChem. An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride.
  • BenchChem. An In-Depth Technical Guide to the Electrophilic Substitution at the C3 Position of Indole with Trichloroacetyl Chloride.
  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577)
  • GuideChem. How can 5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER be prepared?
  • PMC (NIH). Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease.

Sources

Analytical Methods for the Quantification of 5,7-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5,7-dimethyl-1H-indole-3-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds with significant interest in pharmaceutical and biological research. As derivatives of the essential amino acid tryptophan, these molecules play roles in various physiological processes and are key structural motifs in many biologically active compounds.[1][2] Accurate and precise quantification of 5,7-dimethyl-1H-indole-3-carboxylic acid is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 5,7-dimethyl-1H-indole-3-carboxylic acid. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific, validated methods for this exact dimethylated indole are not extensively published, the following protocols are derived from established analytical methodologies for structurally similar indole derivatives and carboxylic acids.[3][4]

Choosing the Right Analytical Method

The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

  • HPLC-UV: This is a robust and widely accessible technique suitable for routine analysis, purity assessment, and quantification in relatively clean sample matrices, such as in-process control samples or formulated drug products.[4]

  • LC-MS/MS: This method offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of the analyte in complex biological matrices like plasma, urine, or tissue homogenates.[2][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 5,7-dimethyl-1H-indole-3-carboxylic acid, a reversed-phase (RP) C18 column is typically employed. The analyte is retained on the nonpolar stationary phase and is eluted by a polar mobile phase. The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, and the resulting peak area is proportional to its concentration.

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock Solution (e.g., in Methanol) s1->s2 s3 Create Calibration Standards (Serial Dilution) s2->s3 h2 Inject Standards & Samples s3->h2 s4 Prepare Sample (Dilution/Extraction) s4->h2 h1 Equilibrate HPLC System h1->h2 h3 Chromatographic Separation (C18 Column) h2->h3 h4 UV Detection h3->h4 d1 Integrate Peak Areas h4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte in Samples d2->d3

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents:

  • 5,7-dimethyl-1H-indole-3-carboxylic acid reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (or phosphoric acid for non-MS compatible methods)[3]

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient or isocratic mixture of water and acetonitrile (or methanol) with an acidic modifier (e.g., 0.1% formic acid). A typical starting point could be 70:30 Water:Acetonitrile with 0.1% Formic Acid.[3][4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 270-280 nm for indole derivatives).[7][8]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[4]

  • Sample Preparation:

    • For drug substance: Dissolve a known amount of the substance in the mobile phase to achieve a concentration within the calibration range.

    • For drug product (e.g., tablets): Grind a tablet, dissolve the powder in a suitable solvent, sonicate, and filter to remove excipients. Further dilute the filtrate with the mobile phase.

    • For biological matrices (if applicable, though LC-MS/MS is preferred): Requires extensive cleanup such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[9][10]

4. Data Analysis:

  • Inject the calibration standards and the prepared samples.

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.[11]

  • Determine the concentration of 5,7-dimethyl-1H-indole-3-carboxylic acid in the samples by interpolating their peak areas from the calibration curve.[4]

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.995
Precision (%RSD) ≤ 2% for replicate injections
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Specificity No interfering peaks at the retention time of the analyte

Table 1: Typical HPLC-UV Method Validation Parameters based on ICH Guidelines.[12][13][14]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[2] After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (the molecular ion of the analyte) is selected. This ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as only compounds that meet both the precursor and product ion criteria are detected.[1][15]

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Spike Internal Standard into Samples & Standards s2 Sample Cleanup (Protein Precipitation, LLE, or SPE) s1->s2 s3 Prepare Calibration Curve Standards s1->s3 l1 Chromatographic Separation s2->l1 s3->l1 l2 Ionization (ESI) l1->l2 l3 MS/MS Detection (MRM Mode) l2->l3 d1 Integrate Peak Areas (Analyte & IS) l3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Analyte d3->d4

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS Method

1. Materials and Reagents:

  • 5,7-dimethyl-1H-indole-3-carboxylic acid reference standard

  • Stable isotope-labeled internal standard (IS), e.g., 5,7-dimethyl-1H-indole-3-carboxylic acid-d4 (if available) or a structurally similar indole derivative.[15]

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid or ammonium formate

  • Biological matrix (e.g., human plasma) for preparing matrix-matched standards

2. Instrumentation and Conditions:

  • LC-MS/MS System: A system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

  • Column: A fast-separating C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Ion Source: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions must be optimized by infusing a standard solution of the analyte.

3. Sample Preparation (from Human Plasma):

  • Protein Precipitation: This is a common and straightforward method for plasma samples.[1][15]

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.[1]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new tube or a 96-well plate for injection.[1]

  • Other techniques: For cleaner extracts and higher sensitivity, Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) can be employed.[9][16][17]

4. Data Analysis:

  • Optimize the MRM transitions for the analyte and the internal standard.

  • Prepare a calibration curve in the relevant biological matrix (matrix-matched calibration) by spiking known concentrations of the analyte and a fixed concentration of the internal standard.

  • Process the samples as described above.

  • Analyze the standards and samples by LC-MS/MS.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Quantify the analyte in the samples using the regression equation from the calibration curve.

Parameter Typical Acceptance Criteria (FDA Bioanalytical Method Validation)
Linearity (r²) ≥ 0.99
Precision (%CV) Within-run and between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within-run and between-run ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) Lowest standard on the curve with acceptable precision and accuracy
Selectivity & Matrix Effect No significant interference at the retention time of the analyte and IS.[16]

Table 2: Typical LC-MS/MS Method Validation Parameters.[2]

Gas Chromatography (GC) Considerations

While less common for this class of compounds due to their polarity and low volatility, Gas Chromatography (GC) can be an alternative.[18][19] This approach requires derivatization to increase the volatility of the carboxylic acid and indole nitrogen. Trimethylsilyl (TMS) derivatization is a common strategy.[20] The derivatized analyte can then be separated on a non-polar GC column and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[18][21] However, the additional derivatization step can introduce variability and complexity.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 5,7-dimethyl-1H-indole-3-carboxylic acid is primarily dictated by the required sensitivity and the complexity of the sample matrix. HPLC-UV provides a reliable and accessible method for analyzing less complex samples, such as those from chemical synthesis or pharmaceutical formulations. For bioanalytical applications requiring trace-level quantification in complex matrices like plasma or urine, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[2][5] All methods must be validated according to relevant guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are suitable for their intended purpose.[12][14][22]

References

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • De Nys, H., & Van Eeckhaut, A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Retrieved from [Link]

  • Hilaris. (2024, October 31). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Abdel-Rehim, M. (n.d.). New Techniques for Sample Preparation in Analytical Chemistry. Diva-Portal.org. Retrieved from [Link]

  • Dong, M. W. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]

  • Leveau, J. H., & Lindow, S. E. (2005). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. Retrieved from [Link]

  • Bayer, M. H. (1969). Gas Chromatographic Analysis of Acidic Indole Auxins in Nicotiana. PMC. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2025, October 13). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Issaq, H. J., et al. (2007). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • PubMed. (1969). Gas chromatographic analysis of acidic indole auxins in Nicotiana. Retrieved from [Link]

  • Children's Mercy Kansas City. (n.d.). Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2016, February 20). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Retrieved from [Link]

  • Research Journal of Agricultural Sciences. (2014, March 1). HPLC (High Performance Liquid Chromatography) based quantification of Indole-3 acetic acid production ability of lentil (Lens esculenta) under AM-inoculated and un-inoculated conditions. Retrieved from [Link]

  • Academic Journals. (2020, October 19). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. Retrieved from [Link]

  • ACS Publications. (2025, September 19). Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Retrieved from [Link]

  • NIST. (n.d.). Indole-3-carboxylic acid, TMS. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. Retrieved from [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • Springer. (2024, December 2). Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

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Application Notes and Protocols: 5,7-dimethyl-1H-indole-3-carboxylic acid as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1][2][3][4] Among the vast family of indole-containing molecules, 5,7-dimethyl-1H-indole-3-carboxylic acid stands out as a particularly valuable and versatile building block. The presence of the carboxylic acid functionality at the C3 position, coupled with the methyl groups at the C5 and C7 positions, provides a unique combination of reactivity and steric/electronic properties that can be strategically exploited in the synthesis of complex molecular architectures.[5]

These structural features make 5,7-dimethyl-1H-indole-3-carboxylic acid an attractive starting material for the development of novel therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[1][6][7][8] The carboxylic acid handle allows for straightforward derivatization into amides, esters, and other functional groups, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[9][10][11]

This comprehensive guide provides detailed application notes and protocols for utilizing 5,7-dimethyl-1H-indole-3-carboxylic acid in key synthetic transformations. The methodologies described herein are designed to be robust and reproducible, empowering researchers, scientists, and drug development professionals to effectively incorporate this versatile building block into their synthetic strategies.

Core Synthetic Applications and Protocols

The strategic positioning of the carboxylic acid group at the C3 position of the indole nucleus makes 5,7-dimethyl-1H-indole-3-carboxylic acid a prime substrate for a variety of coupling reactions. The following sections detail protocols for the most common and impactful transformations: amide bond formation and esterification.

Amide Bond Formation: A Gateway to Bioactive Molecules

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry, particularly in the construction of peptide-based therapeutics and other biologically active molecules.[10][11] The protocol below outlines a reliable method for the coupling of 5,7-dimethyl-1H-indole-3-carboxylic acid with a primary amine using standard peptide coupling reagents.

Protocol 1: Synthesis of N-benzyl-5,7-dimethyl-1H-indole-3-carboxamide

This protocol details the synthesis of a representative indole-3-carboxamide derivative via amide coupling.[9]

Reaction Scheme:

G cluster_reagents 5,7-dimethyl-1H-indole-3-carboxylic_acid 5,7-dimethyl-1H-indole-3-carboxylic acid product N-benzyl-5,7-dimethyl-1H-indole-3-carboxamide 5,7-dimethyl-1H-indole-3-carboxylic_acid->product benzylamine Benzylamine benzylamine->product reagents EDC, HOBt, DIPEA DCM, 0 °C to rt

Caption: Amide coupling of 5,7-dimethyl-1H-indole-3-carboxylic acid.

Materials:

ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
5,7-dimethyl-1H-indole-3-carboxylic acidC₁₁H₁₁NO₂189.211.01.0
BenzylamineC₇H₉N107.151.11.1
EDC (EDAC)C₈H₁₇N₃·HCl191.701.21.2
HOBtC₆H₅N₃O135.121.21.2
DIPEAC₈H₁₉N129.242.52.5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93--
Saturated aqueous NaHCO₃NaHCO₃84.01--
Brine (saturated aqueous NaCl)NaCl58.44--
Anhydrous MgSO₄MgSO₄120.37--

Experimental Procedure:

  • Activation of the Carboxylic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,7-dimethyl-1H-indole-3-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv).

    • Add anhydrous dichloromethane (DCM) to dissolve the solids.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add DIPEA (2.5 equiv) to the stirring solution.

    • Stir the mixture at 0 °C for 20-30 minutes to ensure complete activation.

  • Amine Addition:

    • Add benzylamine (1.1 equiv) dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5,7-dimethyl-1H-indole-3-carboxamide.[9]

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used and effective coupling system for amide bond formation. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to racemization and side reactions, and reacts efficiently with the amine.[9]

  • DIPEA: Diisopropylethylamine is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic protons in the reaction mixture, facilitating the coupling reaction.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagents, which would lead to lower yields.

Esterification: Modifying Polarity and Pharmacokinetics

Esterification of the carboxylic acid group is another key transformation that allows for the modulation of the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability.[12] The Fischer-Speier esterification is a classic and reliable method for this purpose.[13]

Protocol 2: Synthesis of Methyl 5,7-dimethyl-1H-indole-3-carboxylate

This protocol describes the acid-catalyzed esterification of 5,7-dimethyl-1H-indole-3-carboxylic acid with methanol.[13]

Reaction Scheme:

G cluster_reagents 5,7-dimethyl-1H-indole-3-carboxylic_acid 5,7-dimethyl-1H-indole-3-carboxylic acid product Methyl 5,7-dimethyl-1H-indole-3-carboxylate 5,7-dimethyl-1H-indole-3-carboxylic_acid->product methanol Methanol methanol->product reagents H₂SO₄ (cat.) Reflux

Caption: Fischer-Speier esterification of 5,7-dimethyl-1H-indole-3-carboxylic acid.

Materials:

ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
5,7-dimethyl-1H-indole-3-carboxylic acidC₁₁H₁₁NO₂189.2110.01.0
Methanol, anhydrousCH₃OH32.04ExcessSolvent
Sulfuric acid, concentratedH₂SO₄98.08Catalytic-
Saturated aqueous NaHCO₃NaHCO₃84.01--
Ethyl acetateC₄H₈O₂88.11--
Brine (saturated aqueous NaCl)NaCl58.44--
Anhydrous Na₂SO₄Na₂SO₄142.04--

Experimental Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 5,7-dimethyl-1H-indole-3-carboxylic acid (1.0 equiv) in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring solution.

  • Reaction Progression:

    • Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours).

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water.

    • Neutralize the solution by the careful addition of saturated aqueous sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash with brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water) or by silica gel column chromatography to yield pure methyl 5,7-dimethyl-1H-indole-3-carboxylate.[13]

Causality Behind Experimental Choices:

  • Excess Methanol: According to Le Chatelier's principle, using a large excess of methanol drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield of the desired ester.[13]

  • Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Neutralization: The neutralization step with sodium bicarbonate is essential to remove the acidic catalyst and any unreacted carboxylic acid, facilitating the isolation and purification of the ester product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in amide coupling Incomplete activation of the carboxylic acid.Ensure the use of fresh, high-quality coupling reagents. Consider using a more powerful activating agent such as HATU or COMU for sterically hindered amines.[14]
Side reactions, such as anhydride formation.Add the amine to the reaction mixture before or concurrently with the coupling reagents to minimize the time the activated acid exists in solution.[9]
Low yield in esterification Incomplete reaction.Increase the reaction time or the amount of acid catalyst. Ensure efficient removal of water, for example, by using a Dean-Stark apparatus if the reaction is performed in a solvent other than the alcohol.
Hydrolysis of the ester during work-up.Ensure complete neutralization of the acid catalyst before extraction. Avoid prolonged contact with aqueous basic solutions.
Difficulty in purification Presence of unreacted starting materials or byproducts.Optimize the reaction conditions to drive the reaction to completion. For column chromatography, carefully select the eluent system to achieve good separation.

Conclusion

5,7-dimethyl-1H-indole-3-carboxylic acid is a highly valuable and versatile building block in synthetic chemistry. Its unique structural features provide a platform for the efficient construction of a wide range of derivatives with potential applications in drug discovery and materials science. The protocols detailed in this guide for amide bond formation and esterification offer robust and reliable methods for the derivatization of this important indole scaffold. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers can effectively utilize 5,7-dimethyl-1H-indole-3-carboxylic acid to accelerate their research and development efforts.

References

  • ACS Publications. Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]

  • PubMed. Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2 - PubMed. [Link]

  • RSC Publishing. Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. [Link]

  • ACS Publications. Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2- Carboxylate/Amide Migration, and Decarboxylative Cyclization. Organic Letters. [Link]

  • PMC. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]

  • RSC Publishing. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. [Link]

  • ResearchGate. A brief review of the biological potential of indole derivatives. [Link]

  • PMC. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

  • ResearchGate. Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. [Link]

  • ResearchGate. Pharmacological Potential of Indole Derivatives: A Detailed Review. [Link]

  • Organic Syntheses. Esterification of carboxylic acids with. [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • arkat usa. Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. [Link]

  • ResearchGate. Methods for the synthesis of indole-3-carboxylic acid esters (microreview). [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • ACS Publications. Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Pharmacological Potential of Indole Derivatives: A Detailed Review. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

  • ChemRxiv. Regiodivergent N1- and C3- Carboxylation of Indoles. [Link]

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Application Notes and Protocols: Derivatization of 5,7-dimethyl-1H-indole-3-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3] Among these, 5,7-dimethyl-1H-indole-3-carboxylic acid represents a promising, yet underexplored, scaffold for drug discovery. Its intrinsic properties, while a solid starting point, often require chemical modification to optimize its therapeutic potential. This is primarily achieved through derivatization of the C3-carboxylic acid moiety, a strategic handle for modulating physicochemical properties and enhancing biological activity.

This comprehensive guide provides a detailed exploration of the derivatization of 5,7-dimethyl-1H-indole-3-carboxylic acid into esters and amides. We will delve into the scientific rationale behind these modifications, provide step-by-step protocols for their synthesis, and discuss their critical role in enabling robust and meaningful biological evaluation.

The "Why": Rationale for Derivatization

The primary objectives for derivatizing 5,7-dimethyl-1H-indole-3-carboxylic acid are to enhance its "drug-like" properties and to probe its structure-activity relationship (SAR). The carboxylic acid group, while offering a potential point of interaction with biological targets, can also lead to poor membrane permeability and limited bioavailability due to its ionizable nature.

Key Motivations for Derivatization:

  • Improved Bioavailability and Cell Permeability: Converting the polar carboxylic acid to a more lipophilic ester or amide can significantly enhance the molecule's ability to cross cellular membranes, a critical step for reaching intracellular targets.[4]

  • Enhanced Target Binding and Potency: Modification of the carboxylic acid can introduce new points of interaction (e.g., hydrogen bond donors/acceptors) with the target protein, potentially leading to increased binding affinity and biological potency.[5][6]

  • Modulation of Solubility: While sometimes counterintuitive, derivatization can be a tool to improve solubility. For instance, the introduction of a solubilizing group in the ester or amide side chain can enhance aqueous solubility, which is often a challenge for drug candidates.[4][5][7][8][9][10] Poor solubility can significantly impact the reliability of biological assay data.[7]

  • Exploration of Structure-Activity Relationships (SAR): Synthesizing a library of ester and amide derivatives allows for a systematic investigation of how different substituents influence biological activity. This is fundamental to lead optimization in drug discovery.[6][11][12]

  • Metabolic Stability: The carboxylic acid group can be a site of metabolic conjugation. Converting it to an ester or amide can alter the metabolic profile of the compound, potentially leading to a longer duration of action.

Synthetic Strategies and Protocols

The derivatization of 5,7-dimethyl-1H-indole-3-carboxylic acid primarily focuses on two key transformations of the carboxylic acid group: esterification and amidation.

Protocol 1: Esterification via Fischer-Speier Reaction

Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an excess of an alcohol in the presence of a strong acid catalyst.[13] This method is particularly well-suited for generating a variety of simple alkyl esters.

Reaction Scheme:

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Grade
5,7-dimethyl-1H-indole-3-carboxylic acidC₁₁H₁₁NO₂189.21≥95%
Methanol (or other alcohol)CH₃OH32.04Anhydrous
Concentrated Sulfuric AcidH₂SO₄98.08Reagent Grade
Ethyl AcetateC₄H₈O₂88.11ACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-
Brine (Saturated NaCl Solution)NaCl58.44-
Anhydrous Sodium SulfateNa₂SO₄142.04Anhydrous

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,7-dimethyl-1H-indole-3-carboxylic acid (e.g., 1.0 g, 5.29 mmol).

  • Solvent and Reactant Addition: Add an excess of the desired alcohol (e.g., for methyl ester, use 25 mL of anhydrous methanol). The alcohol serves as both the solvent and the reactant.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring suspension. Caution: The addition of strong acid to alcohol is exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold water (approx. 100 mL). The product may precipitate.

    • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Caution: CO₂ evolution will occur.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by recrystallization or column chromatography to yield the pure ester.

Protocol 2: Amidation using Carbodiimide Coupling Agents

The formation of an amide bond directly from a carboxylic acid and an amine is challenging due to an acid-base reaction that forms a non-reactive carboxylate salt.[14] Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate this transformation by activating the carboxylic acid.[14][15][16]

Reaction Scheme:

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Grade
5,7-dimethyl-1H-indole-3-carboxylic acidC₁₁H₁₁NO₂189.21≥95%
Amine (e.g., Benzylamine)C₇H₉N107.15Reagent Grade
EDC (or DCC)C₉H₁₇N₃·HCl191.70≥98%
HOBt (Hydroxybenzotriazole)C₆H₅N₃O135.12Anhydrous
DIPEA (N,N-Diisopropylethylamine)C₈H₁₉N129.24Reagent Grade
Dichloromethane (DCM) or DMFCH₂Cl₂ / C₃H₇NO84.93 / 73.09Anhydrous
1M Hydrochloric AcidHCl36.46-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-
Brine (Saturated NaCl Solution)NaCl58.44-
Anhydrous Magnesium SulfateMgSO₄120.37Anhydrous

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,7-dimethyl-1H-indole-3-carboxylic acid (e.g., 1.0 g, 5.29 mmol) and dissolve it in an anhydrous solvent such as DCM or DMF (20 mL).

  • Reagent Addition: To the stirred solution, add the desired amine (e.g., benzylamine, 1.1 eq, 5.82 mmol), HOBt (1.2 eq, 6.35 mmol), and DIPEA (2.0 eq, 10.58 mmol).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq, 6.35 mmol) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • If using DMF, quench the reaction with water and extract the product with ethyl acetate. Then perform the same washing steps as for DCM.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Final Product: Purify the crude amide by column chromatography on silica gel to obtain the final product.

Visualization of Workflows

Derivatization_Workflow start 5,7-dimethyl-1H-indole- 3-carboxylic acid esterification Protocol 1: Fischer-Speier Esterification start->esterification Alcohol, H+ amidation Protocol 2: Carbodiimide Coupling start->amidation Amine, EDC/HOBt esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides bio_assay Biological Assays (e.g., anticancer, antimicrobial) esters->bio_assay amides->bio_assay

Caption: Workflow for the derivatization of 5,7-dimethyl-1H-indole-3-carboxylic acid.

Structure-Activity Relationship (SAR) Pathway

SAR_Pathway cluster_synthesis Synthesis & Derivatization cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization start Core Scaffold: 5,7-dimethyl-1H-indole- 3-carboxylic acid library Library of Ester & Amide Derivatives start->library Protocols 1 & 2 screening High-Throughput Screening (HTS) library->screening data Biological Activity Data (e.g., IC50, EC50) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_opt Lead Optimization sar->lead_opt lead_opt->library Iterative Design

Sources

Topic: Experimental Setup for the Biological Screening of Indole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Indole Scaffold as a Cornerstone in Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid structure and electron-rich nature allow it to form a variety of interactions—hydrogen bonds, π-stacking, and hydrophobic interactions—with a multitude of biological targets. This versatility is evidenced by its presence in numerous natural products and FDA-approved drugs, including those for cancer, inflammation, and infectious diseases.[1] The successful development of indole-based therapeutics hinges on robust and logical biological screening cascades designed to identify and characterize their activity.

This guide provides a detailed framework for the systematic biological evaluation of novel indole compounds. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating system of protocols. We will cover foundational cytotoxicity assays, which form the bedrock of any screening campaign, before delving into more specific, mechanism-of-action assays for antimicrobial, antioxidant, and enzyme-inhibiting properties.

Part 1: Foundational Screening: Assessing Cytotoxicity and Therapeutic Index

The initial step for any novel compound library is to assess its fundamental impact on cell viability. A potent compound is only therapeutically useful if it can selectively affect target cells (e.g., cancer cells) while sparing healthy ones. This concept of a therapeutic index or selectivity is a critical early determinant of a compound's potential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, reliable, and high-throughput method for this purpose.[2][3][4]

Principle of the MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4][5] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of living, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability, either through cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay & Readout p1 Prepare Indole Compound Stock Solutions (e.g., in DMSO) p3 Seed Cells into 96-well Plates (e.g., 5,000-10,000 cells/well) p1->p3 p2 Culture Cancer and Normal Cell Lines p2->p3 t1 Add Serial Dilutions of Indole Compounds to Wells p3->t1 t3 Incubate for 48-72 hours (37°C, 5% CO2) t1->t3 t2 Include Vehicle (DMSO) and Positive (e.g., Doxorubicin) Controls t2->t3 a1 Add MTT Reagent to each well t3->a1 a2 Incubate (3-4 hours) to allow Formazan Crystal Formation a1->a2 a3 Solubilize Formazan Crystals (e.g., with DMSO or Solubilization Buffer) a2->a3 a4 Read Absorbance (e.g., at 570 nm) a3->a4 Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) a4->Data Analysis (IC50 Calculation)

Caption: General workflow for an MTT-based cytotoxicity assay.

Protocol 1: General Cytotoxicity Screening using MTT Assay

This protocol is designed for an initial screen to determine the half-maximal inhibitory concentration (IC₅₀) of indole compounds against a cancer cell line.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)[2][6]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Indole compound library dissolved in sterile DMSO

  • MTT solution (5 mg/mL in PBS)[2]

  • DMSO or Formazan Solubilization Buffer

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[5]

  • Compound Preparation: Prepare serial dilutions of the indole compounds in complete medium. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent toxicity.[7]

  • Treatment: The next day, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic drug like doxorubicin).[6]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[2][8]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours until purple formazan crystals are visible.[5]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization solution to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the crystals completely.[4]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[9]

Assessing Selectivity

A promising anticancer agent must be more toxic to cancer cells than to normal, healthy cells. This is assessed by running the cytotoxicity assay in parallel with non-tumorigenic cell lines, such as human embryonic kidney cells (HEK-293) or normal lung fibroblasts (MRC5).[6]

Table 1: Representative Cytotoxicity and Selectivity Data for Indole Derivatives

Compound IC₅₀ on Cancer Line (MCF-7, µM) IC₅₀ on Normal Line (HEK-293, µM) Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer)
Indole-A 5.5 >100 >18.2
Indole-B 50.2 >100 >2.0
Indole-C 8.1 12.3 1.5

| Doxorubicin | 0.5 | 2.5 | 5.0 |

Data are hypothetical. A higher Selectivity Index indicates a more promising therapeutic window.

Part 2: Screening for Specific Biological Activities

Once initial cytotoxicity is established, the screening funnel narrows to investigate specific mechanisms of action. Indole compounds are known to possess a wide range of activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[10] Indole derivatives represent a promising class of compounds with potential antibacterial and antifungal properties.[11] Screening typically involves a preliminary qualitative assay followed by a quantitative determination of potency.

Protocol 2: Agar Well Diffusion for Preliminary Screening

This method provides a rapid, qualitative assessment of a compound's ability to inhibit microbial growth.[10][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Test compound solution (high concentration, e.g., 1 mg/mL)

  • Positive control (e.g., Kanamycin) and negative control (solvent)[11]

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[10]

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of an MHA plate using a sterile swab to create a lawn of bacteria.[10]

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • Result Interpretation: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Protocol 3: Broth Microdilution for MIC & MBC Determination

This quantitative method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth, and the Minimum Bactericidal Concentration (MBC).[10][11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum prepared to 0.5 McFarland standard and then diluted.

  • Test compound serial dilutions.

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the highest concentration of the test compound to the first well and perform a 2-fold serial dilution across the plate.[10]

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.[10]

  • Incubation: Incubate at 37°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity is observed.[10]

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from the wells corresponding to the MIC and higher concentrations showing no growth. Spot-plate these onto a fresh, antibiotic-free MHA plate. Incubate overnight. The MBC is the lowest concentration that results in no colony formation on the agar plate.[10]

Table 2: Representative Antimicrobial Activity Data

Compound Zone of Inhibition (mm) vs. S. aureus MIC (µg/mL) vs. S. aureus MBC (µg/mL) vs. S. aureus
Indole-D 18 32 64
Indole-E 0 >256 >256

| Kanamycin | 25 | 4 | 8 |

Data are hypothetical.

Antioxidant Capacity Screening

Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of significant therapeutic interest.[13] Several in vitro assays can evaluate the antioxidant potential of indole derivatives. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most common and reliable methods.[14][15]

Protocol 4: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance is proportional to the radical-scavenging activity of the compound.[13]

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Test indole compounds dissolved in methanol

  • Ascorbic acid or Trolox as a positive control

  • Methanol (as blank)

  • 96-well plate and microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add a fixed volume of the test compound at various concentrations to different wells.

  • Reaction Initiation: Add a fixed volume of the DPPH solution to each well to start the reaction.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample.

  • IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀, the concentration required to scavenge 50% of the DPPH radicals.[14]

Enzyme Inhibition Screening

The ability of indoles to fit into the active sites of enzymes makes them excellent candidates for developing targeted inhibitors.[16] Kinases, indoleamine 2,3-dioxygenase (IDO1), and dihydrofolate reductase (DHFR) are just a few of the enzyme classes successfully targeted by indole-based compounds.[9][17][18]

Protocol 5: General Biochemical Kinase Inhibition Assay

Principle: This protocol describes a generic, high-throughput biochemical assay to identify inhibitors of a specific protein kinase. It measures the phosphorylation of a substrate peptide by the kinase.[5]

Materials:

  • Purified recombinant kinase

  • Specific biotinylated peptide substrate

  • ATP

  • Assay buffer

  • Detection reagents (e.g., luminescence-based, such as ADP-Glo™, or HTRF-based)

  • 384-well low-volume plates

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in assay buffer. Prepare serial dilutions of the indole compounds.

  • Enzyme/Inhibitor Pre-incubation: Add the kinase and the test compounds (or DMSO vehicle) to the wells. Allow them to pre-incubate for 15-30 minutes.[9]

  • Reaction Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP.

  • Reaction Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., add ADP-Glo™ reagent to measure ADP production, which correlates with kinase activity).

  • Data Acquisition: Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to high (no enzyme) and low (DMSO vehicle) controls. Determine the IC₅₀ value from a dose-response curve.[5]

Part 3: Integrated Screening Cascade and Data Interpretation

A successful screening campaign follows a logical progression from a broad primary screen to more focused secondary and mechanistic assays. This "screening cascade" is essential for efficiently identifying and prioritizing promising compounds while eliminating unsuitable ones.

Caption: A typical drug discovery screening cascade.

Data Quality and Interpretation

For high-throughput screens, it is crucial to assess the quality of the assay. The Z'-factor is a statistical parameter used for this purpose. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[5]

Interpreting the data requires a holistic view. A compound with a low IC₅₀ in a primary screen is promising, but this must be balanced with its selectivity index and its potency in mechanism-of-action assays. A compound that is highly potent but non-selective may be a poor candidate, whereas a moderately potent compound with high selectivity and a clear mechanism of action could be a strong lead for further development.

Conclusion

The biological screening of indole compounds is a multi-step, iterative process that requires careful planning and execution. By starting with broad, foundational assays for cytotoxicity and selectivity, researchers can effectively triage large compound libraries. Subsequent progression to more specific antimicrobial, antioxidant, or enzyme inhibition assays allows for the elucidation of the mechanism of action and the identification of potent and selective lead candidates. The protocols and workflows outlined in this guide provide a robust framework for researchers to unlock the full therapeutic potential of the versatile indole scaffold.

References

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Application Note & Protocol: A Scalable Synthesis of 5,7-dimethyl-1H-indole-3-carboxylic acid for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the multi-gram to kilogram scale synthesis of 5,7-dimethyl-1H-indole-3-carboxylic acid, a key heterocyclic building block. The presented strategy is anchored in the robust and highly adaptable Japp-Klingemann reaction, followed by an acid-catalyzed Fischer indole cyclization and subsequent saponification. This application note moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen route, critical process parameters for successful scale-up, and troubleshooting insights. The protocols are designed to be self-validating, ensuring reliability and reproducibility for researchers in medicinal chemistry and drug development.

Strategic Overview: Selecting a Scalable Pathway

The indole scaffold is a privileged structure in medicinal chemistry and materials science.[1] For the specific synthesis of 5,7-dimethyl-1H-indole-3-carboxylic acid, several classical methods, including the Reissert[2][3], and Fischer indole syntheses[4][5], were evaluated.

While direct Fischer synthesis from (3,5-dimethylphenyl)hydrazine is viable, the hydrazine precursor can present stability and availability challenges at scale. The Reissert synthesis, conversely, would require a less common nitrotoluene starting material.[6][7]

Therefore, we have selected a more robust and scalable three-stage approach commencing from the readily available and cost-effective 3,5-dimethylaniline. This strategy leverages the Japp-Klingemann reaction to reliably generate the required hydrazone intermediate, which then undergoes the well-established Fischer indole cyclization.[8][9][10] This pathway offers superior control, avoids the direct handling of potentially unstable hydrazines, and is amenable to large-scale production.

G cluster_0 Overall Synthetic Strategy A 3,5-Dimethylaniline B Aryl Diazonium Salt A->B Diazotization (NaNO₂, HCl) D Hydrazone Intermediate B->D Japp-Klingemann Reaction C Ethyl 2-oxobutanoate C->D E Ethyl 5,7-dimethyl-1H-indole-3-carboxylate D->E Fischer Indole Cyclization (Acid Catalyst) F 5,7-dimethyl-1H-indole-3-carboxylic acid (Target) E->F Saponification (NaOH, H₂O/EtOH) G cluster_1 Workflow: Japp-Klingemann Reaction start Start diazotization Diazotization: Dissolve 3,5-dimethylaniline in HCl. Cool to 0-5 °C. Add NaNO₂ solution dropwise. start->diazotization coupling Coupling Reaction: Prepare solution of ethyl 2-oxobutanoate and sodium acetate. Add diazonium salt solution slowly at < 5 °C. diazotization->coupling Immediate Use isolation Isolation: Stir reaction mixture. Collect precipitate by filtration. Wash with cold water. coupling->isolation drying Drying: Dry the hydrazone product under vacuum. isolation->drying finish Proceed to Part II drying->finish

Sources

use of 5,7-dimethyl-1H-indole-3-carboxylic acid in crop science research

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for 5,7-dimethyl-1H-indole-3-carboxylic Acid in Crop Science Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of 5,7-dimethyl-1H-indole-3-carboxylic acid in crop science research. While direct literature on this specific substituted indole is emerging, its structural similarity to indole-3-carboxylic acid (ICA) and other auxin analogs suggests its potential as a plant growth regulator or a herbicidal agent.[1][2][3][4] This guide synthesizes current knowledge on related indole derivatives to propose a framework for investigating the bioactivity of 5,7-dimethyl-1H-indole-3-carboxylic acid. We will explore its potential mode of action, provide detailed protocols for its application in controlled studies, and outline analytical methods for assessing its effects on plant physiology. The overarching goal is to equip researchers with the foundational knowledge and methodologies to systematically evaluate this compound's utility in agriculture.

Introduction: The Potential of Substituted Indole-3-Carboxylic Acids in Crop Science

Indole derivatives are central to plant biology, with indole-3-acetic acid (IAA) being the principal native auxin, a class of phytohormones that orchestrate plant growth and development.[5] The indole scaffold has been a fertile ground for the development of synthetic plant growth regulators and herbicides.[6] Structural modifications to the indole ring can dramatically alter a compound's biological activity, from mimicking the growth-promoting effects of auxin to acting as a potent antagonist, thereby inhibiting plant growth.[1][2]

5,7-dimethyl-1H-indole-3-carboxylic acid is a synthetic derivative of indole-3-carboxylic acid. The addition of two methyl groups at the 5 and 7 positions of the indole ring is hypothesized to influence its interaction with auxin signaling components, such as the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein, which is a key auxin receptor.[1][2][3] Depending on the nature of this interaction, the compound could either act as an auxin agonist, promoting growth, or as an antagonist, leading to herbicidal effects.[1][2]

This guide provides a comprehensive framework for researchers to explore the potential applications of 5,7-dimethyl-1H-indole-3-carboxylic acid in crop science.

Proposed Mechanism of Action: An Auxin Agonist or Antagonist?

The biological activity of 5,7-dimethyl-1H-indole-3-carboxylic acid is predicted to stem from its interaction with the auxin signaling pathway. Natural auxins like IAA bind to the TIR1 receptor (and its paralogs), which then recruits an Aux/IAA transcriptional repressor for ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to various growth and developmental processes.

The dimethyl substitution on the indole ring of 5,7-dimethyl-1H-indole-3-carboxylic acid could modulate its binding to the TIR1 pocket. Two primary outcomes are plausible:

  • Auxin Agonist Activity: The compound could fit into the TIR1 binding pocket in a manner similar to IAA, initiating the degradation of Aux/IAA repressors and leading to an auxin-like response. This could manifest as enhanced root formation, cell elongation, or other growth-promoting effects.

  • Auxin Antagonist Activity: Alternatively, the compound might bind to the TIR1 receptor without effectively recruiting the Aux/IAA repressor, or it could prevent the binding of endogenous IAA.[1][2] This would block the auxin signaling cascade, leading to growth inhibition and potential herbicidal effects.[1][2][3]

The following diagram illustrates the potential points of interaction for 5,7-dimethyl-1H-indole-3-carboxylic acid within the auxin signaling pathway.

AuxinSignaling cluster_nucleus Nucleus cluster_compound Experimental Compound TIR1 TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA binds ARF ARF Transcription Factor Aux_IAA->ARF represses AuxRE Auxin Response Element ARF->AuxRE binds Gene Auxin-Responsive Gene AuxRE->Gene activates Compound 5,7-dimethyl-1H- indole-3-carboxylic acid Compound->TIR1 Potential Interaction (Agonist or Antagonist)

Caption: Proposed interaction of 5,7-dimethyl-1H-indole-3-carboxylic acid with the auxin signaling pathway.

Experimental Protocols

This section provides detailed protocols for the preparation, application, and analysis of 5,7-dimethyl-1H-indole-3-carboxylic acid in a research setting.

Preparation of Stock and Working Solutions

The solubility of indole-3-carboxylic acid derivatives can vary. It is recommended to first test solubility in common laboratory solvents.

Materials:

  • 5,7-dimethyl-1H-indole-3-carboxylic acid (solid)

  • Dimethyl sulfoxide (DMSO) or Ethanol (95%)

  • Sterile deionized water

  • 0.1 M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (if needed for solubilization)

  • Sterile volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Protocol for 100 mM Stock Solution:

  • Weigh out the required amount of 5,7-dimethyl-1H-indole-3-carboxylic acid. For a 100 mM solution in 10 mL, this would be approximately 18.92 mg (Molecular Weight: 189.21 g/mol ).

  • Transfer the solid to a 10 mL volumetric flask.

  • Add a small volume (e.g., 2-3 mL) of DMSO or ethanol and swirl to dissolve the compound. Gentle warming or sonication may aid dissolution.

  • If the compound is not readily soluble, a small amount of 0.1 M KOH or NaOH can be added dropwise to form the more soluble salt.

  • Once dissolved, bring the final volume to 10 mL with the same solvent.

  • Store the stock solution in a dark, airtight container at -20°C.

Preparation of Working Solutions:

Prepare fresh working solutions by diluting the stock solution with sterile deionized water or the appropriate culture medium. For example, to make a 100 µM working solution, dilute the 100 mM stock solution 1:1000.

Plant Growth Assays

3.2.1. Seed Germination and Seedling Growth Assay (Petri Dish Assay)

This assay is a rapid method to assess the effect of the compound on early plant development.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or radish)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Working solutions of 5,7-dimethyl-1H-indole-3-carboxylic acid at various concentrations (e.g., 0, 1, 10, 50, 100 µM)

  • Growth chamber with controlled light and temperature

Protocol:

  • Sterilize seeds according to standard protocols for the chosen plant species.

  • Place two layers of sterile filter paper in each Petri dish.

  • Pipette 5 mL of the respective working solution onto the filter paper in each dish. Ensure the paper is saturated but not flooded.

  • Evenly place a known number of seeds (e.g., 20-30) on the filter paper.

  • Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).

  • After a set period (e.g., 5-7 days), measure the germination rate, primary root length, and hypocotyl length.

  • Record data and perform statistical analysis.

3.2.2. Root Elongation Assay in Hydroponics

This method allows for a more precise measurement of root growth in response to the compound.

Materials:

  • Seedlings of a model plant (e.g., tomato or cucumber) with established primary roots.

  • Hydroponic solution (e.g., Hoagland's solution)

  • Test tubes or small beakers

  • Working solutions of 5,7-dimethyl-1H-indole-3-carboxylic acid in hydroponic solution.

Protocol:

  • Germinate seeds and grow seedlings until they have a primary root of approximately 1-2 cm.

  • Prepare test tubes with the hydroponic solution containing different concentrations of the test compound.

  • Carefully transfer one seedling to each test tube, ensuring the root is submerged in the solution.

  • Place the test tubes in a growth chamber.

  • Measure the increase in primary root length daily for 3-5 days.

  • Calculate the daily growth rate and compare between treatments.

Whole Plant Foliar Spray Application

This method assesses the compound's effect when applied to the aerial parts of the plant, mimicking a potential herbicide or growth regulator application in the field.

Materials:

  • Potted plants of a target species (e.g., a crop plant like soybean or a common weed like Amaranthus retroflexus).

  • Working solutions of 5,7-dimethyl-1H-indole-3-carboxylic acid with a surfactant (e.g., 0.02% Tween-20) to ensure even coverage.

  • Handheld sprayer.

Protocol:

  • Grow plants to a specific developmental stage (e.g., 2-4 true leaves).

  • Prepare the spray solutions at various concentrations.

  • Spray the foliage of the plants until runoff, ensuring complete coverage. Include a control group sprayed only with water and surfactant.

  • Place the plants back in the growth chamber or greenhouse.

  • Observe the plants daily for signs of phytotoxicity, growth promotion, or other morphological changes (e.g., epinasty, chlorosis, necrosis).

  • After a set period (e.g., 14-21 days), measure parameters such as plant height, fresh weight, and dry weight.

The following workflow diagram summarizes the experimental process from compound preparation to data analysis.

ExperimentalWorkflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Analysis Prep Prepare Stock & Working Solutions Petri Petri Dish Assay (Germination & Seedling Growth) Prep->Petri Hydro Hydroponics Assay (Root Elongation) Prep->Hydro Spray Foliar Spray Assay (Whole Plant Response) Prep->Spray Data Data Collection (e.g., Root Length, Biomass) Petri->Data Hydro->Data Spray->Data Stats Statistical Analysis Data->Stats Conclusion Determine Bioactivity (Agonist, Antagonist, or Inactive) Stats->Conclusion

Sources

Comprehensive Assay Cascade for Targeted Covalent Inhibitors: A KRAS G12C Case Study

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic Challenge of Covalent Inhibition

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized oncology, most notably by drugging the historically "undruggable" KRAS G12C mutation[1]. Unlike traditional reversible inhibitors, which are evaluated using equilibrium thermodynamics (e.g., IC50​ or KD​ ), covalent inhibitors function through a two-step non-equilibrium process:

  • Reversible Binding ( KI​ ): The inhibitor first binds non-covalently to the target pocket.

  • Covalent Bond Formation ( kinact​ ): A reactive warhead (e.g., acrylamide) forms an irreversible bond with a nucleophilic residue (e.g., Cysteine 12).

Because the reaction is irreversible, IC50​ values are time-dependent and inherently flawed for ranking highly potent TCIs. Instead, the true measure of a covalent inhibitor's biochemical efficiency is the parameter kinact​/KI​ [2].

To build a robust, self-validating screening funnel for KRAS G12C inhibitors (using Sotorasib/AMG 510 as a model), a multi-tiered assay cascade is required. This guide details a three-pillar approach: Intact Mass Spectrometry (Biochemical), Surface Plasmon Resonance (Biophysical), and NanoBRET (Cellular Target Engagement).

AssayCascade N1 Compound Library N2 Intact MS Biochemical Assay (k_inact / K_I) N1->N2 Primary Screen N3 SPR Kinetics Biophysical Assay (K_D, k_on, k_off) N2->N3 Orthogonal Validation N4 NanoBRET TE Cellular Assay (Live-Cell Occupancy) N3->N4 Cellular Context N5 Lead Selection N4->N5 Efficacy Profiling

Fig 1: TCI Assay Cascade: From biochemical kinetics to live-cell target engagement.

Biochemical Assay: Intact Mass Spectrometry

Causality & Rationale

To calculate kinact​/KI​ , we must directly observe the conversion of the unliganded protein to the covalently modified adduct over time. Intact Protein Mass Spectrometry (MS) is the gold standard for this because it provides a direct, label-free stoichiometric readout of the mass shift (e.g., +430 Da for Sotorasib) corresponding to covalent modification[2].

Self-Validating System

By utilizing a time-course matrix across multiple inhibitor concentrations, the assay self-validates: if the compound is a true covalent binder, the maximum occupancy will plateau at 100% over time, whereas a purely reversible binder will wash off during MS ionization, showing 0% covalent adduct.

Step-by-Step Protocol
  • Protein Preparation: Dilute recombinant KRAS G12C (GDP-loaded) to a final concentration of 1μM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20). Note: Ensure the protein is fully GDP-loaded, as Sotorasib selectively targets the inactive GDP-bound state[3].

  • Compound Titration: Prepare a 3-fold serial dilution of Sotorasib (ranging from 10μM to 0.01μM ) in 100% DMSO.

  • Reaction Initiation: Transfer 1μL of compound to 99μL of the KRAS G12C solution (final DMSO = 1%) in a 384-well plate.

  • Time-Course Quenching: At specific time intervals (e.g., 5, 15, 30, 60, and 120 minutes), quench the reaction by transferring 10μL of the mixture into 10μL of 2% Formic Acid.

  • MS Acquisition: Inject the quenched samples into a RapidFire-TOF MS system (or equivalent LC-MS). Use a C4 desalting cartridge to remove salts prior to ionization[2].

  • Data Analysis: Deconvolute the raw mass spectra. Calculate the percentage of modified protein:

    %Occupancy=Intensity(Unmodified)+Intensity(Adduct)Intensity(Adduct)​×100
  • Kinetic Extraction: Fit the time-course data to a pseudo-first-order kinetic model to extract kobs​ for each concentration, then plot kobs​ vs. [Inhibitor] to determine kinact​/KI​ .

Biophysical Assay: Surface Plasmon Resonance (SPR)

Causality & Rationale

While Intact MS confirms the final covalent bond, it does not provide high-resolution data on the initial reversible binding event. SPR is utilized to measure the real-time association ( kon​ ) and dissociation ( koff​ ) rates[4]. For covalent inhibitors, SPR requires careful optimization to capture the transient KI​ before the irreversible kinact​ dominates the sensogram[3].

Self-Validating System

Include Wild-Type (WT) KRAS as a negative control channel on the SPR chip. Since WT KRAS lacks the Cys12 nucleophile, Sotorasib will only exhibit rapid, reversible binding (high KD​ , fast koff​ ), validating that the irreversible kinetics seen in the G12C channel are strictly mutation-dependent[3].

Step-by-Step Protocol
  • Surface Preparation: Use a Series S CM5 sensor chip on a Biacore system. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize anti-His antibodies, then capture His-tagged KRAS G12C (GDP-loaded) on the active channel and His-tagged KRAS WT on the reference channel to a density of ~2000 RU.

  • Analyte Preparation: Dilute Sotorasib in running buffer (PBS, 0.05% P20, 1 mM MgCl2, 1 mM GDP, 2% DMSO) to a concentration range of 0.1μM to 10μM .

  • Kinetic Injection: Inject the compound series at a high flow rate ( 50μL/min ) to minimize mass transport limitations. Use a short contact time (60 seconds) followed by a long dissociation phase (600 seconds).

  • Regeneration: Because the interaction is covalent, the KRAS G12C surface cannot be regenerated. You must use a "capture-couple" approach where fresh KRAS G12C is captured for each compound concentration cycle.

  • Data Fitting: Subtract the reference channel (WT KRAS) and blank injections. Fit the sensograms to a two-state reaction model to isolate the reversible affinity ( KI​ ) from the covalent rate.

Cellular Assay: NanoBRET Target Engagement

Causality & Rationale

Biochemical and biophysical assays occur in highly controlled, artificial environments. They cannot account for cellular membrane permeability, intracellular drug metabolism, or competition with physiological concentrations of GTP/GDP (which are in the millimolar range in cells). The Promega NanoBRET Target Engagement (TE) assay bridges this gap by measuring live-cell compound affinity and fractional occupancy[5].

Self-Validating System

The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-KRAS fusion protein and a cell-permeable fluorescent tracer. As the unlabeled Sotorasib enters the cell and binds KRAS G12C, it competitively displaces the tracer, causing a dose-dependent decrease in the BRET signal[5]. The use of a non-targeting tracer or an untagged NanoLuc control validates the specificity of the energy transfer.

Step-by-Step Protocol
  • Cell Plating & Transfection: Plate HEK293 cells in a 96-well or 384-well white plate. Transiently transfect the cells with a vector expressing the NanoLuc-KRAS G12C fusion protein (or SmBiT/LgBiT-KRAS for multimeric engagement)[5][6].

  • Tracer Addition: After 24 hours of expression, replace the media with Opti-MEM containing the NanoBRET Tracer K-1 (e.g., at 1μM , a concentration previously determined to yield 50% occupancy)[6].

  • Compound Treatment: Immediately add a serial dilution of Sotorasib (ranging from 10μM to 0.1nM ) to the cells. Include a vehicle (DMSO) control.

  • Incubation: Incubate the cells at 37°C for 2 hours to allow for cellular penetration, target binding, and covalent adduct formation[6].

  • Substrate Addition: Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to quench any signal from dead cells).

  • Measurement: Read the plate on a BRET-compatible luminometer (e.g., GloMax or EnVision) measuring donor emission (460 nm) and acceptor emission (590 nm)[7].

  • Analysis: Calculate the BRET Ratio (590 nm / 460 nm). Convert to percentage target engagement and fit to a sigmoidal dose-response curve to determine the apparent cellular IC50​ .

Mechanistic Visualization: KRAS Signaling and Inhibition

To fully contextualize the assay cascade, it is critical to understand the biological pathway being interrogated. KRAS cycles between an active (GTP-bound) and inactive (GDP-bound) state. Sotorasib selectively traps the GDP-bound state, preventing nucleotide exchange and downstream oncogenic signaling.

KRAS_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS SOS (GEF) Promotes GTP Loading RTK->SOS Activation Signal KRAS_GTP KRAS G12C (GTP) Active State SOS->KRAS_GTP Nucleotide Exchange (GDP -> GTP) KRAS_GDP KRAS G12C (GDP) Inactive State KRAS_GTP->KRAS_GDP Intrinsic GTPase Activity Effector RAF / MEK / ERK Pathway Tumor Proliferation KRAS_GTP->Effector Oncogenic Signaling Cascade Inhibitor Sotorasib (AMG 510) Switch-II Pocket Binder Inhibitor->KRAS_GDP Covalent Alkylation (Cys12) Traps Inactive State

Fig 2: KRAS G12C signaling cycle and the mechanism of GDP-state trapping by Sotorasib.

Quantitative Data Presentation

When executing this assay cascade for a benchmark compound like Sotorasib, the expected quantitative metrics should align with established literature values. The table below summarizes the target profile.

Assay TypeMethodologyParameter MeasuredExpected Value (Sotorasib)Biological Significance
Biochemical Intact MS (RapidFire-TOF) kinact​/KI​ (GDP-state) ∼1.1×104M−1s−1 Defines the absolute efficiency of covalent bond formation[1].
Biochemical Intact MS (RapidFire-TOF) kinact​/KI​ (GTP-state)Undetectable / No ActivityConfirms strict selectivity for the inactive conformation[1].
Biophysical Surface Plasmon Resonance KD​ (Reversible Affinity) ∼1.0mM (WT KRAS)Demonstrates weak non-covalent affinity prior to alkylation[3].
Cellular NanoBRET Target EngagementApparent Cellular IC50​ ∼10nM Confirms live-cell membrane permeability and target occupancy[6].

References

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Discovery of BBO-8520, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRAS G12C. AACR Journals. Available at:[Link]

  • Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints. PMC - NIH. Available at:[Link]

  • Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance. PubMed - NIH. Available at: [Link]

  • KRAS (G12C) NanoBRET RAS Assay. Reaction Biology. Available at:[Link]

  • Study Reveals New Strategies for Targeting "Undruggable" KRAS Mutants. Promega Connections. Available at:[Link]

Sources

Application Note: Preclinical Formulation Strategies for 5,7-Dimethyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Causality

The formulation of 5,7-dimethyl-1H-indole-3-carboxylic acid for in-vivo pharmacokinetic (PK) and efficacy studies presents a classic biopharmaceutical challenge. Indole-3-carboxylic acid (I3CA) derivatives are increasingly investigated as 1[1]. However, translating these molecules into viable in-vivo therapeutics requires overcoming severe solubility barriers.

The inherent difficulty in formulating this specific compound stems from two mechanistic factors:

  • High Crystal Lattice Energy: Indole-3-carboxylic acids typically exhibit two-point intermolecular hydrogen bonding in the solid state—specifically between the carboxylic acid (donor/acceptor) of one molecule and the indole NH of another[2]. This tightly packed planar lattice strongly resists solvation by aqueous media.

  • Hydrophobicity: The addition of two methyl groups at the 5 and 7 positions significantly increases the lipophilicity (LogP) of the indole core compared to the parent I3CA molecule, further driving down aqueous solubility[3].

To achieve systemic exposure in rodent models, the formulation strategy must actively disrupt these intermolecular forces while shielding the hydrophobic core from the aqueous environment.

Formulation Decision Matrix

The choice of excipients is dictated entirely by the intended route of administration.

For Intravenous (IV) Administration: A true, thermodynamically stable solution is mandatory to prevent fatal pulmonary embolism in murine models. We utilize a binary co-solvent and complexation strategy. Dimethyl sulfoxide (DMSO) is employed first to break the crystal lattice and disrupt the hydrogen bonds[3]. Subsequently, Sulfobutylether-β-cyclodextrin (SBE-β-CD) is introduced. The hydrophobic 5,7-dimethyl-indole core is sequestered into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility[2].

For Oral (PO) Administration: Because the compound is highly hydrophobic, dissolution rate is the primary bottleneck for gastrointestinal absorption[4]. A homogenous polymer suspension is preferred. Methylcellulose (MC) acts as a suspending agent to prevent sedimentation, while a non-ionic surfactant (Tween 80) is critical to lower the contact angle of the GI fluids, allowing them to wet the drug particles and maximize the surface area for dissolution[2][4].

FormulationWorkflow Start 5,7-Dimethyl-1H-indole-3-carboxylic acid (Poorly Soluble API) Assess Physicochemical Profiling (pKa ~4.5, High LogP) Start->Assess Route Determine Dosing Route Assess->Route IV Intravenous (IV) Requires True Solution Route->IV Systemic PK PO Oral (PO) Suspension or Enteric Route->PO Efficacy/Tox IV_Form Co-solvent + Complexation (10% DMSO + 90% SBE-β-CD) IV->IV_Form PO_Form Polymer Suspension (0.5% Methylcellulose + 0.1% Tween 80) PO->PO_Form InVivoIV Systemic Circulation (Rapid Distribution) IV_Form->InVivoIV InVivoPO GI Absorption (Dissolution Rate-Limited) PO_Form->InVivoPO

Caption: Formulation decision matrix and in-vivo absorption pathways for indole-3-carboxylic acids.

Quantitative Formulation Parameters

The following table summarizes the optimized formulation parameters extrapolated from validated protocols for highly lipophilic indole-3-carboxylic acid derivatives[2][3].

ParameterIntravenous (IV) FormulationOral (PO) Formulation
Target Concentration 2.5 mg/mL10.0 mg/mL
Vehicle Composition 10% DMSO / 90% (20% w/v SBE-β-CD in Saline)0.5% Methylcellulose / 0.1% Tween 80 in H₂O
Thermodynamic State True Solution (Inclusion Complex)Homogenous Suspension
Primary Solubilizer SBE-β-CD (Hydrophobic encapsulation)Tween 80 (Wetting agent)
In Vivo Limitation Precipitation upon rapid IV pushDissolution rate in GI tract
Stability Validation Optically clear post 0.22 µm filtrationUniform dispersion post-sonication

Self-Validating Experimental Protocols

To ensure reproducibility and animal safety, the following protocols are designed as self-validating systems. Failure at any validation checkpoint requires the formulation to be discarded and restarted.

Protocol A: IV Solution Preparation (Target: 2.5 mg/mL)

Note: This protocol relies on the sequential disruption of the crystal lattice followed by immediate complexation.

  • API Weighing: Accurately weigh 2.5 mg of 5,7-dimethyl-1H-indole-3-carboxylic acid into a sterile glass vial.

  • Lattice Disruption: Add 100 µL of pure DMSO. Vortex vigorously for 2 minutes.

    • Causality: DMSO acts as a powerful hydrogen-bond acceptor, breaking the intermolecular bonds of the indole core.

    • Validation Checkpoint: The solution must be completely transparent. If micro-particulates remain, the crystal lattice has not been fully disrupted; do not proceed.

  • Vehicle Preparation: In a separate container, prepare a 20% (w/v) solution of SBE-β-CD in 0.9% sterile saline. Ensure complete dissolution.

  • Inclusion Complexation: Slowly add 900 µL of the SBE-β-CD solution to the DMSO stock dropwise (approx. 50 µL per drop) while continuously vortexing.

    • Causality: Gradual addition allows the highly lipophilic dimethyl-indole moiety to partition into the hydrophobic cavity of the cyclodextrin before the DMSO is diluted below its solubilizing threshold.

  • Sterilization & Verification: Pass the final solution through a 0.22 µm PTFE syringe filter.

    • Validation Checkpoint: Post-filtration, observe the solution against a dark background. It must remain optically clear for at least 4 hours at room temperature. Any opalescence indicates drug precipitation and a failed inclusion complex.

Protocol B: PO Suspension Preparation (Target: 10.0 mg/mL)

Note: This protocol relies on physical particle size reduction and surface tension modification.

  • Trituration: Weigh out 10.0 mg of the API and place it into a smooth glass mortar.

  • Wetting Phase: Add 10 µL of Tween 80 directly to the dry powder. Triturate thoroughly with a pestle for 3 minutes to form a thick paste.

    • Causality: The non-ionic surfactant coats the hydrophobic particles, significantly lowering their contact angle and allowing subsequent aqueous vehicles to wet the solid[4].

  • Geometric Dilution: Gradually add 990 µL of a pre-prepared 0.5% (w/v) Methylcellulose solution using geometric dilution (adding 100 µL, mixing, then 200 µL, mixing, etc.), triturating constantly.

    • Causality: Methylcellulose increases the viscosity of the continuous phase, preventing rapid sedimentation of the suspended particles according to Stokes' Law.

  • Homogenization: Transfer the mixture to a dosing vial and sonicate in a water bath for 5 minutes to break up any remaining agglomerates.

    • Validation Checkpoint: The resulting suspension must be milky and homogenous. If the API floats on the surface or sticks to the walls of the vial, wetting was insufficient. The formulation must be discarded and restarted with increased initial trituration.

References

  • Enteric delivery of indole-3-carboxylic acid unlocks therapeutic potential of postbiotic metabolite cascade International Journal of Pharmaceutics (2025)[Link][1]

  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of AMPK Journal of Medicinal Chemistry - ACS Publications (2016)[Link][2]

Sources

Methodology for Testing Enzyme Inhibitors: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Enzyme inhibitors are pivotal in drug discovery and biochemical research, acting as modulators of enzymatic activity to elicit therapeutic effects or elucidate biological pathways.[1] The robust characterization of these inhibitors is crucial for advancing from a preliminary "hit" to a viable lead compound. This guide provides a comprehensive overview of the methodologies for testing enzyme inhibitors, from initial screening and potency determination to detailed mechanism of action studies. We will delve into the theoretical underpinnings of enzyme kinetics, provide detailed, field-proven protocols for common assays, and discuss the interpretation of key data. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate a rigorous pipeline for enzyme inhibitor testing.

Introduction: The Central Role of Enzyme Inhibition in Drug Discovery

Enzymes are biological catalysts that orchestrate the vast majority of biochemical reactions within living organisms.[2] Their dysregulation is often implicated in the pathophysiology of numerous diseases, making them prime targets for therapeutic intervention.[3] Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, thereby correcting the downstream effects of an overactive or aberrant enzyme.[4] The process of identifying and characterizing these inhibitors is a cornerstone of modern drug discovery.[5][6]

The journey of an enzyme inhibitor from a high-throughput screen (HTS) to a clinical candidate is a multi-step process that relies on a suite of robust and well-validated assays.[7] These assays are not merely procedural; they are designed to answer specific questions about the inhibitor's potency, selectivity, and mode of interaction with its target enzyme. A thorough understanding of the principles of enzyme kinetics is therefore essential for designing meaningful experiments and correctly interpreting the resulting data.

This application note will guide the reader through the critical stages of enzyme inhibitor testing, emphasizing the causality behind experimental choices and the importance of self-validating systems.

Foundational Concepts in Enzyme Kinetics and Inhibition

Before delving into specific protocols, it is essential to grasp the fundamental concepts that govern enzyme-catalyzed reactions and their inhibition.

The Michaelis-Menten Model

The Michaelis-Menten model provides a mathematical description of the kinetics of many enzyme-catalyzed reactions.[8] It relates the initial reaction velocity (V₀) to the substrate concentration ([S]). The model is defined by two key parameters:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[9]

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[2][9]

Characterizing Inhibitor Potency: IC50 and Ki

Two key metrics are used to quantify the potency of an enzyme inhibitor:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10] IC50 values are experimentally determined and are dependent on the specific assay conditions, particularly the substrate concentration.[11]

  • Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It represents the intrinsic binding affinity of the inhibitor for the enzyme and is independent of substrate concentration.[12] A lower Ki value signifies a more potent inhibitor.

While the IC50 is a valuable parameter for initial screening and ranking of compounds, the Ki is a more fundamental measure of inhibitor potency.[13] The Cheng-Prusoff equation allows for the conversion of IC50 to Ki, provided the mechanism of inhibition and the substrate concentration are known.[11][13]

Cheng-Prusoff Equation for a Competitive Inhibitor:

Where:

  • Ki is the inhibition constant.

  • IC50 is the half-maximal inhibitory concentration.

  • [S] is the substrate concentration.

  • Km is the Michaelis constant of the substrate.

Experimental Workflow for Enzyme Inhibitor Characterization

A systematic approach is crucial for the comprehensive evaluation of enzyme inhibitors. The following workflow outlines the key stages, from initial hit identification to detailed mechanistic studies.

G cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Advanced Characterization Hit_Identification Hit Identification (Single-Point Screen) IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Identified 'Hits' Reversibility_Assay Reversibility Assay IC50_Determination->Reversibility_Assay Potent Hits MoA_Studies Mechanism of Action Studies (Kinetic Analysis) Reversibility_Assay->MoA_Studies Reversible Inhibitors Binding_Assays Direct Binding Assays (SPR, ITC) MoA_Studies->Binding_Assays Cell_Based_Assays Cell-Based Assays Binding_Assays->Cell_Based_Assays

Caption: A typical workflow for the characterization of enzyme inhibitors.

Detailed Protocols for Key Experiments

The following protocols provide step-by-step methodologies for the most common and critical experiments in enzyme inhibitor testing.

Protocol 1: Spectrophotometric Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of an inhibitor using a spectrophotometric assay, where the enzymatic reaction produces a colored product that can be measured by absorbance.[14][15]

Materials and Reagents:

  • Purified enzyme of interest

  • Specific chromogenic substrate

  • Test inhibitor compound

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well clear microplates

  • Microplate spectrophotometer

  • Multichannel pipette

Step-by-Step Procedure:

  • Prepare Solutions:

    • Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer.

    • Prepare a serial dilution of the inhibitor to test a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution at various concentrations (for dose-response) or solvent control (e.g., DMSO).

      • Enzyme solution.

    • Include controls:

      • 100% activity control: Enzyme, substrate, and solvent (no inhibitor).

      • 0% activity control (background): Substrate and solvent (no enzyme).

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation:

    • Add the substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate spectrophotometer pre-set to the optimal temperature.

    • Measure the absorbance at the appropriate wavelength for the colored product in kinetic mode (reading every minute for 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data: Set the rate of the 100% activity control to 100% and the background to 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using non-linear regression analysis to determine the IC50 value.[7]

Protocol 2: Fluorometric Assay for Enhanced Sensitivity

Fluorometric assays offer higher sensitivity than spectrophotometric assays and are suitable for low-abundance enzymes or when using low substrate concentrations.[16][17] This protocol outlines a general procedure for a fluorometric enzyme inhibition assay.

Materials and Reagents:

  • Purified enzyme of interest

  • Fluorogenic substrate

  • Test inhibitor compound

  • Assay buffer

  • 96-well black microplates (to minimize light scatter)

  • Microplate fluorometer

  • Multichannel pipette

Step-by-Step Procedure:

  • Prepare Solutions:

    • Prepare enzyme, substrate, and inhibitor solutions as described in Protocol 1.

  • Assay Setup:

    • Follow the assay setup as in Protocol 1, using a black 96-well plate.

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor as described previously.

  • Reaction Initiation:

    • Add the fluorogenic substrate to initiate the reaction.

  • Data Acquisition:

    • Place the plate in a microplate fluorometer set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity in kinetic mode.

  • Data Analysis:

    • Analyze the data as described in Protocol 1, using the rate of change in fluorescence intensity to determine the reaction velocity.

Protocol 3: Determining the Mechanism of Action (MoA)

Understanding how an inhibitor interacts with the enzyme and substrate is crucial for lead optimization.[1] This experiment is designed to distinguish between competitive, non-competitive, and uncompetitive inhibition by systematically varying both the substrate and inhibitor concentrations.[5]

Experimental Design:

  • Matrix of Reactions: Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and the inhibitor.

    • Substrate concentrations: Typically range from 0.1x to 10x the known Km of the substrate.[10]

    • Inhibitor concentrations: Use several fixed concentrations of the inhibitor, including a no-inhibitor control (0x), and concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50).

  • Procedure:

    • Follow the general procedure of the chosen assay format (spectrophotometric or fluorometric).

    • Initiate the reaction by adding the substrate.

    • Measure the initial reaction rates for all conditions.

  • Data Analysis and Interpretation:

    • For each inhibitor concentration, plot the initial reaction rate against the substrate concentration. Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) for the data at each inhibitor concentration.[5][9] The pattern of the lines on this plot is diagnostic of the inhibition mechanism.[8][18]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a a b b c c

Caption: Lineweaver-Burk plots illustrating different mechanisms of enzyme inhibition.

Interpretation of Lineweaver-Burk Plots:

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at the y-axis.[5]
Non-competitive DecreasesUnchangedLines intersect at the x-axis.[8]
Uncompetitive DecreasesDecreasesLines are parallel.[5]

Advanced Techniques for Inhibitor Characterization

While kinetic assays are the workhorse of inhibitor characterization, other biophysical techniques can provide complementary and often more direct information about the inhibitor-enzyme interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd, which is equivalent to Ki for an inhibitor), stoichiometry, and enthalpy and entropy of binding.[19][20] ITC is a label-free, in-solution technique that does not require an enzymatic assay.[21] It can also be adapted to measure enzyme kinetics.[22][23]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., an inhibitor) to a ligand (e.g., the enzyme) immobilized on a sensor surface in real-time.[24][25] SPR provides kinetic data on the association (kon) and dissociation (koff) rates of the inhibitor, from which the binding affinity (Kd) can be calculated.[26] This technique is particularly useful for fragment-based screening and for studying the residence time of an inhibitor on its target.[27]

Data Validation and Troubleshooting

Rigorous data validation and an awareness of potential pitfalls are essential for generating reliable and reproducible results.

Assay Validation

Before screening for inhibitors, it is crucial to validate the enzyme assay itself.[28] This includes:

  • Enzyme Purity: Ensure that the observed activity is from the target enzyme and not from contaminants.[28]

  • Linearity: The reaction rate should be linear with respect to both time and enzyme concentration under the chosen assay conditions.[7]

  • Z'-factor: For HTS applications, the Z'-factor is a statistical parameter that assesses the quality of an assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

Common Troubleshooting Issues
ProblemPossible CauseSolution
No or Weak Signal Omission of a key reagent.Double-check that all reagents were added in the correct order.
Inactive enzyme or substrate.Test the activity of the enzyme and substrate independently.
Incorrect plate reader settings.Verify the wavelength and filter settings.[29]
High Background Contaminated buffers.Use fresh, high-quality buffers.
Non-specific binding of reagents.Optimize blocking steps and reagent concentrations.
Autofluorescence of the inhibitor.Run a control with the inhibitor and substrate but no enzyme.
Poor Reproducibility Inconsistent pipetting.Use calibrated pipettes and proper technique.[30]
Temperature fluctuations.Ensure consistent incubation temperatures.[30]
Reagent instability.Prepare fresh reagents and store them properly.

Conclusion

The systematic testing of enzyme inhibitors is a critical and multifaceted process in modern drug discovery and biochemical research. A thorough understanding of enzyme kinetics, coupled with the implementation of robust and validated assays, is paramount for the successful identification and characterization of novel inhibitors. This application note has provided a comprehensive framework, from foundational principles to detailed experimental protocols and advanced techniques. By adhering to these methodologies and best practices, researchers can generate high-quality, reproducible data that will confidently guide their drug discovery and development efforts.

References

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Klyachina, A., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Retrieved from [Link]

  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • Brune, W., & Fabris, J. D. (1995). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Retrieved from [Link]

  • BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Goh, W. R., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. Retrieved from [Link]

  • Hofmockel, K. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • Ghanbari, F., et al. (2006). A Critical Evaluation of the Experimental Design of Studies of Mechanism Based Enzyme Inhibition, with Implications for In Vitro-In Vivo Extrapolation. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI Bookshelf. Retrieved from [Link]

  • Frontiers. (2020). Isothermal Titration Calorimetry in Biocatalysis. Retrieved from [Link]

  • ResearchGate. (2015). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • USDA. (2012). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]

  • ResearchGate. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Retrieved from [Link]

  • Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. Retrieved from [Link]

  • ChemRxiv. (2022). Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • ResearchGate. (2013). Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). Retrieved from [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • bioRxiv. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]

  • ACS Publications. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 19). comparing potency values with the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Da-ta Biotech. (2024). Enzyme Kinetics: Factors & Inhibitor Effects. Retrieved from [Link]

Sources

Application Note: Profiling Indole-3-Carboxylic Acid Derivatives in Cell-Based Assays for Oncology and Senescence

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Indole-3-carboxylic acid (I3CA) and its synthetic derivatives represent a highly versatile pharmacophore in medicinal chemistry[1]. While historically explored for their antimicrobial[2], antiviral[3], and antihypertensive properties[4], recent breakthroughs have highlighted their potent applications in oncology[5][6]. Specifically, I3CA has been identified as a powerful enhancer of doxorubicin (DOX)-induced cellular senescence in colorectal cancer (CRC) models. By driving cancer cells into a state of permanent growth arrest, this synergistic approach mitigates the need for high-dose chemotherapy, thereby reducing dose-dependent systemic toxicity[5].

This application note provides a comprehensive, self-validating framework for evaluating I3CA derivatives in cell-based assays. We detail the mechanistic rationale and step-by-step protocols for assessing cell viability, proliferation, and senescence biomarkers.

Mechanistic Rationale: I3CA in Cellular Senescence

Chemotherapy-induced senescence is a critical tumor-suppressive mechanism. In CRC cell lines (e.g., LS180), DOX induces DNA damage, leading to p53 activation and subsequent p21 upregulation, which halts the cell cycle at the G2/M phase[5]. I3CA acts synergistically by amplifying this DOX-triggered pathway, significantly increasing the population of cells exhibiting Senescence-Associated β-galactosidase (SA-β-gal) activity and Senescence-Associated Heterochromatin Foci (SAHF)[5].

Signaling pathway of I3CA enhancing DOX-induced cellular senescence.

Quantitative Data Summary: Biological Activity of I3CA Derivatives

To provide context on the effective concentration ranges of I3CA derivatives across various biological applications, the following table summarizes key quantitative metrics from recent literature.

Compound Class / DerivativeTarget ApplicationCell Line / OrganismAssay TypeEfficacy MetricReference
I3CA + Doxorubicin Colorectal CancerLS180CCK-8 / Colony FormationEnhances DOX inhibition (p < 0.05)[5]
I3CA Esters of Melampomagnolide B Leukemia / Solid TumorsNCI-60 PanelCell Growth InhibitionGI50: 0.03–0.61 μM[6]
I3CA Polyamine Conjugates AntimicrobialS. aureus, A. baumanniiMIC Broth DilutionMIC ≤ 0.28 μM[2]
I3CA-based AT1 Antagonists AntihypertensiveVascular Smooth MuscleRadioligand BindingIC50: 11.3–12.3 nM[4]
I3CA Derivative (Compound 1) Antiviral (SARS-CoV-2)Vero E6 / MacrophagesMTS Viability / CPECC50 / Antiviral IC50[3][7]

Experimental Workflows & Protocols

The following protocols establish a self-validating workflow. Viability assays (CCK-8/MTS) provide high-throughput primary screening, while SA-β-gal and SAHF immunofluorescence serve as orthogonal, mechanistic validations of the senescence phenotype[3][5].

Experimental workflow for evaluating I3CA and DOX co-treatment in vitro.

Protocol 1: High-Throughput Cell Viability & Proliferation (CCK-8 / MTS Assay)

Rationale: CCK-8 and MTS assays measure mitochondrial dehydrogenase activity, which correlates directly with the number of viable cells. This is essential for establishing the baseline IC50 of I3CA alone and determining the optimal sub-lethal concentration for synergistic DOX co-treatment[3][5].

Materials:

  • LS180 Colorectal Cancer Cells

  • Complete Culture Medium (e.g., DMEM + 10% FBS)

  • I3CA stock solution (dissolved in DMSO)

  • Doxorubicin (DOX)

  • CCK-8 reagent or CellTiter 96® AQueous One Solution (MTS)[3]

Step-by-Step Methodology:

  • Cell Seeding: Harvest LS180 cells at 80% confluency. Seed at a density of 5×103 to 1×104 cells/well in a 96-well plate (100 μL/well). Incubate for 24 h at 37°C, 5% CO 2​ to allow adherence[3][8].

  • Compound Treatment: Aspirate the medium. Add fresh medium containing serial dilutions of I3CA (e.g., 0, 10, 50, 100, 200 μM) alone or in combination with a sub-lethal dose of DOX[5]. Critical Step: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plates for 48 to 72 hours[5][8].

  • Reagent Addition: Add 10 μL of CCK-8 solution (or 20 μL of MTS reagent) to each well[3][5].

  • Colorimetric Reaction: Incubate for 1.5 to 3 hours at 37°C[3][8].

  • Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader[3].

  • Self-Validation Check: Include a vehicle control (DMSO only) as 100% viability and a cell-free well containing medium + reagent to subtract background absorbance.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Rationale: Senescent cells overexpress lysosomal β-galactosidase, which can be detected at a suboptimal pH (pH 6.0). This biochemical marker distinguishes true cellular senescence from mere quiescence or apoptosis[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed LS180 cells in 6-well plates at 1×105 cells/well.

  • Treatment: Treat cells with Vehicle, DOX alone, I3CA alone, and DOX + I3CA for 72 hours[5].

  • Fixation: Wash cells twice with PBS. Add 1 mL of Fixation Buffer (2% formaldehyde/0.2% glutaraldehyde in PBS) per well for 10–15 minutes at room temperature.

  • Washing: Wash cells three times with PBS to remove residual fixative.

  • Staining: Add 1.5 mL of freshly prepared SA-β-gal staining solution (containing X-gal, potassium ferricyanide, potassium ferrocyanide, and MgCl 2​ in pH 6.0 citric acid/sodium phosphate buffer)[5].

  • Incubation: Seal the plate with Parafilm to prevent evaporation and incubate at 37°C (without CO 2​ ) for 12–16 hours. Causality Note: Atmospheric CO 2​ will alter the pH of the buffer away from 6.0, leading to false-negative staining.

  • Imaging & Quantification: Wash with PBS and observe under a bright-field microscope. Senescent cells will appear blue. Count the percentage of SA-β-gal-positive cells across at least 5 random fields per well[5].

Protocol 3: Immunofluorescence for Senescence-Associated Heterochromatin Foci (SAHF)

Rationale: SAHF are specialized domains of facultative heterochromatin that silence proliferation-promoting genes. Detecting SAHF via DAPI staining and immunofluorescence for heterochromatin markers (e.g., MacroH2A or HP1γ) confirms deep, irreversible cellular senescence[5].

Step-by-Step Methodology:

  • Preparation: Grow cells on sterile glass coverslips in 24-well plates and treat as described in Protocol 2[5].

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 min. Permeabilize with 0.2% Triton X-100 in PBS for 10 min.

  • Blocking: Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody: Incubate with primary antibody against HP1γ or MacroH2A (diluted in 1% BSA) overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Nuclear Counterstain: Stain nuclei with DAPI (1 μg/mL) for 5 minutes[5].

  • Mounting & Imaging: Mount coverslips onto glass slides using an anti-fade mounting medium. Image using a confocal or epifluorescence microscope. SAHF will appear as distinct, punctate DAPI-dense foci co-localizing with the heterochromatin marker[5].

Trustworthiness & Troubleshooting

  • Causality of False Positives in SA-β-gal: Over-confluent cultures can exhibit contact inhibition, which may falsely elevate SA-β-gal activity. Always perform the assay on sub-confluent cells to ensure the senescence is drug-induced rather than density-induced.

  • Solubility Issues: I3CA derivatives can be highly crystalline and exhibit poor aqueous solubility[9]. Ensure complete dissolution in DMSO before adding to the aqueous culture medium. Monitor for micro-precipitates under the microscope, which can artificially alter absorbance readings in CCK-8/MTS assays by scattering light.

References

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. ResearchGate. 4

  • The Diverse Biological Landscape of Substituted Indoles: A Technical Review for Drug Discovery. BenchChem. 8

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC. 2

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. 3

  • Expression of Toll-like Receptor Genes and Antiviral Cytokines in Macrophage-like Cells in Response to Indole-3-carboxylic Acid Derivative. MDPI.7

  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. ACS Publications. 9

  • A manifold implications of indole and its derivatives: A brief Review. Research Journal of Pharmacy and Technology. 1

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. 5

  • Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PMC. 6

Sources

Troubleshooting & Optimization

purification challenges of 5,7-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently observe researchers encountering severe bottlenecks when isolating 5,7-dimethyl-1H-indole-3-carboxylic acid . The core issue is rarely simple polarity; rather, it is the inherent chemical instability of the indole-3-carboxylic acid scaffold.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to provide field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity recovery of this sensitive intermediate.

Part 1: Mechanistic Insight – The Protodecarboxylation Trap

The primary failure mode in purifying 5,7-dimethyl-1H-indole-3-carboxylic acid is unintended degradation via protodecarboxylation.

The Causality: Indole-3-carboxylic acids degrade when protonation occurs at the C3 position of the indole ring, followed by the irreversible loss of CO2 to yield the corresponding indole[1]. Hammett studies reveal a 1 during this transition state[1].

Because the 5,7-dimethyl substitutions act as strong electron-donating groups, they stabilize this positive charge. Consequently, the 5,7-dimethyl derivative is significantly more sensitive to acid-catalyzed and thermal decarboxylation than the unsubstituted parent compound.

Decarboxylation Target 5,7-Dimethyl-1H-indole- 3-carboxylic acid Protonation C3-Protonation Intermediate (Stabilized by 5,7-diMe) Target->Protonation Acid (pH < 2) or Heat (>40°C) Degradant 5,7-Dimethyl-1H-indole + CO2 Protonation->Degradant Protodecarboxylation

Acid-catalyzed protodecarboxylation mechanism exacerbated by electron-donating methyl groups.

Part 2: Quantitative Stability Data & Troubleshooting

To prevent product loss, environmental and chemical parameters must be strictly controlled. The table below summarizes the critical boundaries for handling this compound.

ParameterOptimal ConditionHigh-Risk ConditionCausality / Scientific Rationale
Evaporation Temp < 30°C> 40°CThermal activation energy for decarboxylation is easily reached due to the 5,7-dimethyl stabilization of the transition state.
HPLC Mobile Phase 10 mM NH₄OAc (pH 6.5)0.1% TFA (pH ~2.0)Strong acids protonate the C3-position, triggering rapid CO2 loss on-column.
Chromatography Neutralized Silica (1% Et₃N)Standard Silica GelUnmodified silica is mildly acidic and acts as a heterogeneous catalyst for degradation.
Storage -20°C, Argon, DarkRoom Temp, LightThe electron-rich indole core is highly susceptible to photo-oxidation and ambient moisture degradation[2].

Part 3: Self-Validating Purification Protocol

Because standard silica gel chromatography often destroys this specific product, we strongly recommend a non-chromatographic approach utilizing 1[1].

PurificationWorkflow Crude Crude Reaction Mixture (Contains Target + Impurities) Dissolve Dissolve in EtOAc Extract with 5% NaHCO3 (pH 9) Crude->Dissolve PhaseSep Phase Separation Dissolve->PhaseSep OrgPhase Organic Phase (Unreacted Indole/Byproducts) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Target Carboxylate Salt) PhaseSep->AqPhase Retain Acidify Careful Acidification (1M HCl dropwise to pH 3.5 at 0°C) AqPhase->Acidify Isolate Filtration & Recrystallization (Hexane/EtOAc) Acidify->Isolate Precipitate Target

Workflow for the acid-base purification of 5,7-dimethyl-1H-indole-3-carboxylic acid.

Step-by-Step Methodology:
  • Dissolution : Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

    • Self-Validation Check: Ensure complete dissolution. Filter out any insoluble polymeric resins before proceeding to prevent intractable emulsions.

  • Basic Extraction : Extract the organic layer with 5% aqueous NaHCO₃ (pH ~8.5–9.0).

    • Causality: NaHCO₃ is strong enough to deprotonate the carboxylic acid (pKa ~4.5) to its water-soluble salt, but weak enough to avoid degrading the indole core.

  • Phase Separation : Separate and retain the aqueous layer.

    • Self-Validation Check: Spot both layers on a TLC plate. The aqueous layer (spotted directly) should contain the UV-active target stuck at the baseline. The organic layer will contain the unreacted 5,7-dimethylindole and non-polar impurities.

  • Controlled Acidification : Cool the aqueous layer to 0–5°C in an ice bath. Dropwise, add 1M HCl while vigorously stirring.

    • Self-Validation Check (Critical): Monitor continuously with a calibrated pH meter, not pH paper. Stop exactly at pH 3.5. If the solution drops below pH 2.0, immediately back-titrate with dilute NaHCO₃ to prevent rapid decarboxylation.

  • Filtration & Recrystallization : Filter the precipitated solid. Recrystallize the crude solid from a mixture of n-hexane and EtOAc[1].

    • Self-Validation Check: The resulting crystals should be colorless to off-white. A dark brown or purple coloration indicates oxidation has occurred.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my isolated 5,7-dimethyl-1H-indole-3-carboxylic acid continuously degrade into a non-polar spot on TLC? A: That non-polar spot is 5,7-dimethyl-1H-indole. Your carboxylic acid is undergoing protodecarboxylation. If you are using standard silica gel for TLC or column chromatography, the inherent acidity of the silica is acting as a heterogeneous catalyst for degradation. Switch to an acid-base extraction, or pre-treat your silica with 1% triethylamine.

Q: I tried to synthesize this via basic hydrolysis of the ethyl ester, but I recovered zero product. What happened? A: Indole-3-carboxylate esters possess a doubly-vinylogous amidic nature, making the carbonyl carbon highly electron-rich and3[3]. Standard basic hydrolysis fails. If you force the reaction with sustained heating, the ester slowly consumes but bypasses the stable acid entirely, degrading directly into highly polar or decarboxylated species[3]. We recommend alternative synthetic routes, such as direct carboxylation of the indole Grignard reagent.

Q: Can I use 0.1% TFA in my LC-MS or preparative HPLC methods? A: Absolutely not. The 5,7-dimethyl substitution stabilizes the C3-protonated transition state, making the molecule hyper-sensitive to acid. TFA (pH ~2) will cause rapid on-column decarboxylation. Use a volatile, near-neutral buffer like 10 mM Ammonium Acetate (pH 6.5) instead.

Q: How should I store the purified material? A: The electron-rich indole core is highly sensitive to photo-oxidation and moisture. Store the solid at -20°C under an inert atmosphere (Argon/N₂), strictly 2[2].

References

  • Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water | The Journal of Organic Chemistry - ACS Publications. 1

  • SAFETY DATA SHEET: Indole-3-carboxylic acid | Fisher Scientific. 2

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters | Arkivoc (Arkat USA). 3

Sources

overcoming solubility issues of 5,7-dimethyl-1H-indole-3-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe precipitation and bioavailability issues when working with functionalized indole derivatives.

The compound 5,7-dimethyl-1H-indole-3-carboxylic acid presents a unique solubilization challenge. While it possesses a hydrophilic, ionizable carboxylic acid group, its dominant structural features are highly hydrophobic. This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind its behavior and field-proven, self-validating protocols to overcome these hurdles.

Part 1: Physicochemical Profiling (The "Why")

To solve a solubility issue, we must first understand the thermodynamic forces driving the precipitation. The table below summarizes the physicochemical profile of 5,7-dimethyl-1H-indole-3-carboxylic acid and its implications for aqueous formulation.

ParameterValue / FeatureMechanistic Implication for Solubilization
Core Structure Indole ringThe planar aromatic system promotes strong intermolecular π−π stacking, creating a stable crystal lattice that resists water penetration.
Substitutions 5,7-dimethyl groupsSignificantly increases lipophilicity (LogP) and steric bulk. These hydrophobic domains force water molecules into highly ordered clathrate structures, making dissolution thermodynamically unfavorable.
Ionizable Group Carboxylic Acid (-COOH)The base indole-3-carboxylic acid has a pKa ranging from 3.52 to 3.95[1][2]. It remains protonated (unionized) and highly insoluble in acidic water, but ionizes at pH > 6.0.

The "pH 7.4 Paradox": A common point of confusion is why this compound precipitates in physiological buffers (pH 7.4) despite the carboxylic acid being fully deprotonated (ionized) at this pH. The causality lies in the buffer's ionic strength. In high-salt environments like Phosphate-Buffered Saline (PBS), counterions (Na⁺, K⁺) shield the negative charge of the carboxylate. Once the charge is shielded, the massive hydrophobic bulk of the 5,7-dimethyl indole core takes over, driving rapid aggregation and precipitation.

Part 2: Solubilization Troubleshooting & Workflows

Below are targeted protocols based on your downstream application. Every protocol is designed as a self-validating system to ensure experimental integrity.

Workflow A: Aqueous Formulation for In Vitro Cell Culture

The Challenge: Cell culture media requires aqueous solutions with minimal organic solvents (DMSO must typically be <0.1% to avoid cytotoxicity). The Solution: Host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior[3]. It encapsulates the hydrophobic 5,7-dimethyl indole core, masking it from the water while leaving the hydrophilic exterior to maintain aqueous solubility[3][4].

Step-by-Step Protocol (Phase-Solubility Method):

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile, deionized water or PBS[3].

  • Drug Addition: Add 5,7-dimethyl-1H-indole-3-carboxylic acid powder to the HP-β-CD solution at a 1:2 molar ratio (Drug:Cyclodextrin) to ensure complete thermodynamic encapsulation.

  • Equilibration: Stir the suspension continuously at 500 rpm for 24–48 hours at room temperature. Causality: Complexation is an equilibrium process; sufficient kinetic energy and time are required for the drug to displace water molecules inside the cyclodextrin cavity[4].

  • Filtration (Self-Validation Step): Filter the solution through a 0.22 µm PTFE syringe filter.

    • Validation Check: If the filter clogs immediately, complexation is incomplete. If the filtrate is optically clear, the drug is successfully complexed.

  • Quantification: Measure the final concentration of the filtrate using UV-Vis spectroscopy or HPLC before applying it to your cells.

Workflow B: High-Concentration Formulation for In Vivo Dosing

The Challenge: Animal models require high-concentration doses in biocompatible, physiological pH vehicles. The Solution: Co-solvency combined with pH-shift (Salt Formation)[5].

Step-by-Step Protocol:

  • Initial Solubilization: Dissolve the compound in a minimal volume of a biocompatible co-solvent (e.g., 5% v/v PEG400 or Ethanol). Causality: Co-solvents lower the dielectric constant of the mixture, disrupting the intermolecular bonds of the solute[5].

  • Alkalization: Add 1.05 molar equivalents of 0.1 M NaOH. This rapidly deprotonates the carboxylic acid, forming the highly soluble sodium salt.

  • Aqueous Dilution: Slowly add 0.9% Saline dropwise under vigorous vortexing.

  • pH Back-Titration (Self-Validation Step): Carefully adjust the pH back to 7.4 using a dilute buffer.

    • Validation Check: Monitor the solution visually. If local opalescence (cloudiness) occurs, the pH has dropped too low locally, causing the free acid to crash out. Pause titration and vortex until clear.

Part 3: Solubilization Strategy Decision Tree

SolubilizationStrategy Compound 5,7-dimethyl-1H-indole-3-carboxylic acid (Poorly Soluble Solid) Decision Select Target Application Compound->Decision Stock In Vitro Stock (Storage) Decision->Stock High Conc. Media Cell Culture Media (Aqueous) Decision->Media Low Toxicity InVivo In Vivo Formulation (Physiological pH) Decision->InVivo Biocompatible DMSO Dissolve in 100% DMSO (Max 50 mg/mL) Stock->DMSO HPBCD HP-β-CD Complexation (1:2 Molar Ratio) Media->HPBCD Salt Alkalization (NaOH) Form Sodium Salt InVivo->Salt Filter Filter 0.22 µm (Remove aggregates) HPBCD->Filter Buffer Dilute in Saline & Buffer to pH 7.4 Salt->Buffer

Solubilization decision tree for 5,7-dimethyl-1H-indole-3-carboxylic acid based on application.

Part 4: Frequently Asked Questions (FAQs)

Q: I dissolved the compound perfectly in DMSO, but it crashed out instantly when I pipetted it into my cell culture media. Why? A: This is a classic "solvent-shift" precipitation. While the compound is highly soluble in pure DMSO, introducing it to an aqueous environment causes the local DMSO concentration to drop exponentially. The hydrophobic 5,7-dimethyl groups immediately seek each other out to escape the water, causing aggregation. To prevent this, either pre-warm your media and add the DMSO stock dropwise under vigorous vortexing, or abandon the DMSO approach entirely and use the HP-β-CD protocol above.

Q: Can I use surfactants like Tween 80 instead of Cyclodextrins? A: Yes, micellar solubilization using surfactants is an option[5]. However, for planar, rigid molecules like indole derivatives, cyclodextrins often provide superior thermodynamic stability. Micelles are dynamic structures; upon high dilution (e.g., entering the bloodstream or a large media volume), micelles can disassemble, leading to sudden drug leakage and precipitation. Cyclodextrin inclusion complexes are structurally defined and generally more stable upon dilution[3].

Q: Does temperature affect the HP-β-CD complexation process? A: Absolutely. Increasing the temperature during the equilibration phase (e.g., to 37°C) increases the kinetic energy of the system, which accelerates the rate at which the drug enters the cyclodextrin cavity. However, because complexation is an exothermic process, the overall binding constant may slightly decrease at higher temperatures. Therefore, always allow the solution to cool back to room temperature before your final filtration step.

Part 5: References

  • "NP-Card for Indole-3-carboxylic acid (NP0001160) - NP-MRD", np-mrd.org,[Link]

  • "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin", mdpi.com,[Link]

  • "Hot liquid extrusion assisted drug-cyclodextrin complexation: a novel continuous manufacturing method for solubility and bioavailability enhancement", d-nb.info,[Link]

Sources

optimizing reaction conditions for the synthesis of indole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in the functionalization of indole cores. Indole-3-carboxylic acid derivatives are privileged scaffolds in both pharmaceutical development (e.g., the antiemetic drug Tropisetron) and agrochemistry (e.g., TIR1 antagonist herbicides) ().

However, achieving high C3-regioselectivity, preventing product decarboxylation, and scaling up these reactions present significant experimental challenges. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols for the three most reliable synthetic routes.

Process Flow Overview

G Indole Indole Core (Starting Material) R1 Route A: Trichloroacetylation + Hydrolysis Indole->R1 Cl3CCOCl R2 Route B: Pd-Catalyzed Oxidative Carbonylation Indole->R2 CO, Pd(0), Oxidant R3 Route C: Direct CO2 Carboxylation Indole->R3 CO2, Base Product Indole-3-Carboxylic Acid Derivatives R1->Product NaOH/MeOH R2->Product R3->Product

Fig 1: Primary synthetic pathways for indole-3-carboxylic acid derivatives.

Module 1: The Trichloroacetyl Chloride Route (Scalable & Metal-Free)

Why choose this route? This classical approach avoids transition metals entirely, making it ideal for late-stage pharmaceutical synthesis where heavy metal limits (ppm) are strictly regulated. It relies on a highly electrophilic acylating agent followed by a haloform-type cleavage.

Self-Validating Protocol:

  • Acylation: Dissolve indole (1.0 eq) in anhydrous dichloromethane (DCM) with pyridine (1.5 eq). Add trichloroacetyl chloride (1.2 eq) dropwise at 0 °C to control the initial exothermic reaction. Stir for 2–4 hours at room temperature.

  • Intermediate Validation: Perform TLC (Hexanes:EtOAc 3:1). The 3-(trichloroacetyl)indole intermediate must appear as a distinct, highly UV-active spot with a lower Rf than the starting indole. Do not proceed until the starting material is consumed.

  • Hydrolysis: Isolate the intermediate via aqueous workup, then dissolve in a THF/MeOH (1:1) mixture. Add 10% aqueous NaOH (3.0 eq) and stir at 60 °C for 2 hours.

  • Isolation: Concentrate the mixture to remove organic solvents. Acidify the remaining aqueous layer with 2M HCl while monitoring with pH paper until pH 2–3 is reached. The indole-3-carboxylic acid will precipitate as a solid. Filter and wash with cold water.

Troubleshooting Q&A

Q: I am seeing significant N1-acylation instead of C3-acylation. How do I fix this? A: N1-acylation is kinetically favored, while C3-acylation is thermodynamically favored. If you quench the reaction too early, you will trap the kinetic N-acyl product. Ensure your reaction runs long enough at room temperature to allow the N-to-C3 acyl migration. If the issue persists, gently warm the reaction to 40 °C to provide the activation energy required for this intermolecular migration.

Q: My final yield is low after the hydrolysis step, and I recover unreacted intermediate. What went wrong? A: The haloform-type cleavage requires strong nucleophilic attack by the hydroxide ion. If your solvent system isn't sufficiently miscible, the biphasic nature of the reaction will stall the cleavage. Ensure a homogeneous mixture by optimizing the THF:MeOH:Water ratio; the intermediate must be fully dissolved before the NaOH is introduced.

Module 2: Palladium-Catalyzed Direct Carbonylation

Why choose this route? This modern approach offers high atom economy via direct C–H functionalization. It utilizes carbon monoxide (CO) gas and an oxidant to directly carboxylate the C3 position, allowing for the one-pot synthesis of esters if an alcohol is used as the nucleophile ().

G Pd0 Pd(0) Catalyst Oxidation Oxidative Iodination (Indole + I2 -> 3-Iodoindole) Pd0->Oxidation I2, K2CO3 OxAdd Oxidative Addition (Pd(0) + 3-Iodoindole) Oxidation->OxAdd Insertion CO Migratory Insertion OxAdd->Insertion CO (1 atm) RedElim Nucleophilic Attack (ROH) & Reductive Elimination Insertion->RedElim ROH Product Indole-3-Carboxylate + Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Fig 2: Mechanism of Pd-catalyzed oxidative carbonylation via in situ iodination.

Self-Validating Protocol:

  • Setup: In an oven-dried Schlenk tube, combine indole (1.0 eq), Pd(OAc)2 (5 mol %), I2 (1.0 eq), and K2CO3 (2.0 eq).

  • Atmosphere: Evacuate and backfill the vessel with CO gas (1 atm) using a double-layered balloon.

  • Reaction: Add the target alcohol (e.g., MeOH, 2 mL) which acts as both solvent and nucleophile. Stir vigorously (800 rpm) at 80 °C for 12 hours.

  • Validation & Isolation: Cool to room temperature. A color change from dark brown to a lighter suspension indicates iodine consumption. Vent the CO safely in a fume hood, filter the crude mixture through a pad of Celite to remove palladium residues, and purify via flash chromatography.

Quantitative Optimization Data: The following table summarizes the causality of reaction conditions on C3-carboxylation yields based on established literature parameters.

Catalyst SystemOxidant / AdditiveCO PressureTemp (°C)C3-Yield (%)Mechanistic Rationale
Pd(OAc)2 (5 mol%)None1 atm80< 5%Direct C–H activation fails without an oxidant to drive the cycle.
Pd(OAc)2 (5 mol%)I2 (1.0 eq), K2CO31 atm8085–92%Optimal. I2 facilitates rapid in situ 3-iodoindole formation for oxidative addition.
Pd(OAc)2 (5 mol%)I2 (1.0 eq), K2CO31 atm4030%Insufficient thermal energy for the CO migratory insertion step.
Pd/C (10 mol%)Oxalic acid (CO source)N/A (Solid)10078%Good heterogeneous alternative; oxalic acid decomposes to yield CO in situ.
Troubleshooting Q&A

Q: The reaction stalls, and GC-MS shows a buildup of the 3-iodoindole intermediate. Why isn't carbonylation occurring? A: This indicates a failure in the CO insertion or nucleophilic attack step. First, ensure your CO balloon is maintaining a true 1 atm pressure. Second, if you are using bulky alcohols (like tert-butanol), the nucleophilic attack on the acyl-palladium intermediate is sterically hindered. You must either switch to a less sterically demanding nucleophile or increase the reaction temperature to force the reductive elimination.

Q: I am seeing a heavy precipitation of "palladium black" very early in the reaction. A: Palladium black is the inactive, aggregated form of Pd(0). This deactivation occurs when the oxidant (I2) is depleted too quickly or if the dissolved CO concentration in the solvent drops, leaving the Pd(0) species uncoordinated and prone to aggregation. Ensure vigorous stirring to maximize gas-liquid mass transfer of the CO.

Module 3: Direct Carboxylation with CO2 (Base-Mediated)

Why choose this route? This is the greenest pathway, utilizing CO2 (an abundant C1 source) at atmospheric pressure without requiring transition metals ().

Self-Validating Protocol:

  • Preparation: In a glovebox or under strict argon flow, add indole (1.0 eq) and LiOtBu (3.0–5.0 eq) to a flame-dried Schlenk flask.

  • Solvent: Add anhydrous DMF. The solution will turn deeply colored as the indolyl anion forms.

  • Reaction: Purge the flask with CO2 gas (1 atm) and heat to 85 °C for exactly 16 hours.

  • Workup: Cool the flask in an ice bath. Quench slowly with 1M HCl (Warning: vigorous CO2 evolution will occur) until the aqueous layer tests at pH < 3. Extract with EtOAc, dry over Na2SO4, and concentrate.

Troubleshooting Q&A

Q: Why must I use such a massive excess of LiOtBu? Can I use a milder base like K2CO3? A: Weak bases like K2CO3 fail to generate the highly nucleophilic indolyl anion required to attack the inert CO2 molecule. Furthermore, the carboxylation of indole is a highly reversible equilibrium. A large excess of a strong, sterically hindered base (LiOtBu) is strictly required to shift the equilibrium forward by immediately forming the stable lithium carboxylate salt, which prevents premature decarboxylation.

Q: My yields are highly inconsistent and seem to drop if I leave the reaction heating over the weekend. A: Indole-3-carboxylic acids are highly prone to protodecarboxylation under extended heating. Because the reaction is an equilibrium, the product yield will actively decrease over prolonged time periods as the reverse reaction takes over. You must strictly adhere to the 16-hour reaction time and cool the vessel immediately to kinetically trap the product.

References
  • Lang, R., Shi, L., Li, D., Xia, C., & Li, F. (2012). A General Method for Palladium-Catalyzed Direct Carbonylation of Indole with Alcohol and Phenol. Organic Letters, 14(16), 4130–4133. URL:[Link]

  • Yoo, W.-J., Nguyen, T. V. Q., Guiteras Capdevila, M., & Kobayashi, S. (2015). Lithium tert-Butoxide-Mediated Carboxylation Reactions of Unprotected Indoles and Pyrroles with Carbon Dioxide. Heterocycles, 90(2), 1196-1204. URL:[Link]

  • Wang, X., Luo, M., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. URL:[Link]

Technical Support Center: Spectroscopic Analysis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the spectroscopic characterization of substituted indoles. As a core scaffold in drug development and materials science, the indole heterocycle presents unique analytical challenges due to its complex photophysics, tautomeric potential, and sensitivity to microenvironments.

This guide is curated by Senior Application Scientists to help researchers troubleshoot anomalous data in NMR, Fluorescence, and Mass Spectrometry workflows.

Nuclear Magnetic Resonance (NMR) Troubleshooting

Q: The N-H proton signal of my substituted indole is either a massive, broad hump or completely missing in my 1 H-NMR spectrum. Is my compound degrading?

A: Not necessarily. This is one of the most common artifacts in indole NMR spectroscopy[1]. The broadening or apparent disappearance of the N-H proton is driven by two distinct mechanisms:

  • 14 N Quadrupolar Relaxation: The 14 N nucleus has a spin of I=1 and a quadrupole moment. This induces rapid relaxation of the attached proton, broadening the signal.

  • Chemical Exchange: Indolic N-H protons are mildly acidic. In solvents like CDCl 3​ , trace amounts of water or acid catalyze a rapid intermolecular proton exchange. When the exchange rate aligns with the NMR timescale, the signal broadens into the baseline.

Solution: Do not rely on CDCl 3​ for N-H integration. Switch your solvent to a strongly hydrogen-bonding solvent like DMSO- d6​ or Acetone- d6​ . These solvents lock the N-H proton into a stable hydrogen bond, slowing the exchange rate and yielding a sharp singlet (typically between 10.5 and 11.8 ppm, depending on substitution).

NMR_Troubleshooting Start N-H Signal Missing or Broadened? CheckSolvent Check Solvent (Is it CDCl3?) Start->CheckSolvent TraceAcid Trace Acid/Water Catalyzing Exchange CheckSolvent->TraceAcid Yes Quadrupolar 14N Quadrupolar Relaxation CheckSolvent->Quadrupolar No SwitchSolvent Switch to DMSO-d6 or Acetone-d6 TraceAcid->SwitchSolvent Validate D2O Shake Test (Signal Disappears = Confirmed) SwitchSolvent->Validate VT_NMR Perform VT-NMR (Cool to -20°C) Quadrupolar->VT_NMR VT_NMR->Validate

Figure 1: Diagnostic workflow for resolving broadened or missing indole N-H protons in 1H-NMR.

Methodology: Self-Validating D 2​ O Exchange Protocol

To definitively prove that a broad peak belongs to the N-H proton (and not an impurity), use this self-validating protocol:

  • Acquire a standard 1 H-NMR spectrum of your indole derivative in DMSO- d6​ .

  • Remove the NMR tube and add exactly 2 drops of Deuterium Oxide (D 2​ O).

  • Cap the tube and shake vigorously for 30–60 seconds to ensure homogeneous mixing.

  • Re-acquire the spectrum.

  • Validation: The N-H peak will completely disappear due to deuterium exchange (forming N-D). Concurrently, the HOD peak (around 3.3 ppm in DMSO) will increase in integration.

Fluorescence Spectroscopy & Photophysics

Q: My 5-methoxyindole exhibits strong fluorescence, but my 5-bromoindole is completely dark. Why is the emission quenched?

A: You are observing the Heavy Atom Effect . Halogens (like Bromine and Iodine) possess large spin-orbit coupling constants. When attached to the indole ring, they facilitate rapid Intersystem Crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ ). This non-radiative decay pathway outcompetes fluorescence, effectively quenching the emission. Conversely, electron-donating groups (EDGs) like methoxy (-OMe) stabilize the singlet excited state and increase the fluorescence quantum yield ( ΦF​ ).

Q: The emission maximum ( λmax​ ) of my indole shifts by over 40 nm just by changing the solvent. Is the compound degrading in polar solvents?

A: No, this is a classic photophysical phenomenon intrinsic to the indole chromophore known as solvatochromism [2]. The absorption and emission spectra of indoles are governed by two nearly degenerate electronic transitions: the 1La​ and 1Lb​ states[3][4].

  • The 1Lb​ state is relatively non-polar. In non-polar solvents (e.g., hexane), this is the lowest energy excited state, resulting in structured, short-wavelength emission (~300 nm).

  • The 1La​ state is highly polar (large dipole moment). In polar solvents (e.g., water, methanol), dipole-dipole interactions stabilize the 1La​ state, lowering its energy below the 1Lb​ state. Emission from the 1La​ state is broad and heavily red-shifted (~330–350 nm)[5].

Fluorescence_Dynamics Excitation UV Excitation (~280 nm) State_La 1La State (Highly Polar) Excitation->State_La State_Lb 1Lb State (Less Polar) Excitation->State_Lb Polar Polar Solvent (Water/MeOH) State_La->Polar Stabilized NonPolar Non-Polar Solvent (Hexane/Cyclohexane) State_Lb->NonPolar Lowest Energy Emission_Lb Structured Emission (~300 nm) NonPolar->Emission_Lb Emission_La Broad, Red-Shifted Emission (~330-350 nm) Polar->Emission_La

Figure 2: Solvent-dependent inversion of 1La and 1Lb excited states in indole fluorescence.

Methodology: Lippert-Mataga Plot for Solvatochromic Shift

To quantify the dipole moment change upon excitation, perform a solvent titration:

  • Prepare a 10 µM stock solution of the indole derivative in an anhydrous, non-polar solvent (e.g., cyclohexane).

  • Measure the UV-Vis absorption spectrum to identify the excitation λmax​ (typically 270–290 nm).

  • Excite the sample at λmax​ and record the fluorescence emission spectrum.

  • Repeat steps 1–3 across a gradient of solvents with increasing polarity (e.g., toluene chloroform ethyl acetate acetonitrile methanol).

  • Calculate the Stokes shift ( Δν=νabs​−νem​ in cm −1 ) for each solvent.

  • Plot Δν against the solvent orientation polarizability ( Δf ). A linear correlation confirms emission from the charge-transfer-like 1La​ state.

Mass Spectrometry (LC-MS) & Quantitative Summary

Q: Why does my nitro-substituted indole show terrible ionization efficiency in ESI+ compared to my methyl-substituted indole?

A: Electrospray Ionization in positive mode (ESI+) relies on the protonation of the analyte. The indole nitrogen is not highly basic (the lone pair is delocalized into the aromatic π -system). Protonation typically occurs at the C3 carbon.

  • Electron-Withdrawing Groups (EWGs) like -NO 2​ or -CN pull electron density away from the ring, making protonation highly unfavorable.

  • Electron-Donating Groups (EDGs) push electron density into the ring, stabilizing the resulting indolium cation and drastically improving ESI+ signal intensity.

Data Presentation: Substituent Effects on Indole Spectroscopy

Use the following reference table to anticipate how your specific substitution pattern will alter the spectroscopic behavior of the indole core.

Substituent TypeExample 1 H-NMR (N-H Shift in DMSO- d6​ )Fluorescence Yield ( ΦF​ )Emission λmax​ ShiftMS Ionization (ESI+)
Unsubstituted Indole~11.0 ppmModerateBaselineModerate
Electron-Donating (EDG) -OMe, -CH 3​ Upfield (~10.7 - 10.8 ppm)HighRed-shiftedExcellent
Electron-Withdrawing (EWG) -NO 2​ , -CNDownfield (~11.5 - 11.8 ppm)Quenched (Low)Blue-shiftedPoor
Halogens -Br, -ISlight Downfield (~11.2 ppm)Severely QuenchedMinimal ShiftModerate (Isotope patterns)

References

  • Theoretical Study of the Absorption and Emission Spectra of Indole in the Gas Phase and in a Solvent Journal of the American Chemical Society URL
  • Influence of solvent and temperature upon the fluorescence of indole derivatives Journal of Physical Chemistry URL
  • Effect of hydrostatic pressure on the fluorescence of indole derivatives Journal of Fluorescence / PubMed URL
  • The rotationally resolved electronic spectrum of indole in the gas phase The Journal of Chemical Physics / AIP Publishing URL
  • NMR of Indoles in Advances in Heterocyclic Chemistry Academic Press / Zenodo URL

Sources

Technical Support Center: Synthesis & Troubleshooting of 5,7-Dimethyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. Functionalizing the electron-rich 5,7-dimethylindole scaffold requires precise control over thermodynamic and kinetic variables. The electron-donating nature of the 5,7-dimethyl groups significantly increases the nucleophilicity of the indole core, making it highly reactive at the C3 position, but equally susceptible to over-oxidation, electrophilic trapping, and spontaneous decarboxylation.

This guide dissects the causality behind common side reactions and provides self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathways & Workflow Diagnostics

There are two primary synthetic routes to access 5,7-dimethyl-1H-indole-3-carboxylic acid:

  • The Trichloroacetylation Route: A Friedel-Crafts acylation followed by haloform-type basic hydrolysis. This is generally preferred as it avoids harsh oxidants.

  • The Vilsmeier-Haack / Pinnick Route: Formylation to the C3-aldehyde followed by sodium chlorite oxidation.

SynthesisWorkflow SM 5,7-Dimethylindole (Starting Material) TCAC Trichloroacetyl Chloride + AlCl3 (0°C to RT) SM->TCAC VH POCl3 / DMF (Vilsmeier-Haack) SM->VH IntA 3-Trichloroacetyl- 5,7-dimethylindole TCAC->IntA Hydrol Basic Hydrolysis (NaOH / MeOH) IntA->Hydrol Side1 N-Acylation (Kinetic Trap) IntA->Side1 Low Temp / No Lewis Acid Prod 5,7-Dimethyl-1H-indole- 3-carboxylic acid Hydrol->Prod IntB 5,7-Dimethylindole- 3-carboxaldehyde VH->IntB Oxid Pinnick Oxidation (NaClO2, Scavenger) IntB->Oxid Oxid->Prod Side3 Chlorinated Byproduct Oxid->Side3 Missing Scavenger Side2 Decarboxylation (Reversion to SM) Prod->Side2 Strong Acid / Heat

Workflow for 5,7-dimethyl-1H-indole-3-carboxylic acid synthesis and common side reactions.

Troubleshooting FAQs: Resolving Side Reactions

Q1: My Pinnick oxidation of 5,7-dimethylindole-3-carboxaldehyde is yielding a chlorinated byproduct. How do I prevent this? A1: The 5,7-dimethylindole core is highly electron-rich. During Pinnick oxidation (using NaClO₂), hypochlorous acid (HOCl) is generated as an unavoidable stoichiometric byproduct. HOCl is a potent electrophile that will rapidly chlorinate the electron-rich indole ring (typically at C2). Causality & Fix: You must introduce a kinetic competitor for the HOCl. Add an excess of 2-methyl-2-butene or sulfamic acid to the reaction mixture. These scavengers react with HOCl orders of magnitude faster than the indole core, preserving the integrity of your scaffold as validated in standard1[1].

Q2: I am losing my product during the final acidic workup. Mass spectrometry shows a reversion to the starting 5,7-dimethylindole. Why? A2: Indole-3-carboxylic acids are notoriously susceptible to protodecarboxylation. The electron-donating 5,7-dimethyl groups stabilize the formation of a Wheland intermediate upon ipso-protonation at the C3 position. To regain aromaticity, the molecule rapidly expels CO₂. Causality & Fix: This is a thermodynamic degradation pathway triggered by low pH and heat[2]. Avoid strong mineral acids (like concentrated HCl). Instead, cool the basic aqueous layer to 0 °C and carefully titrate using a mild acid (e.g., 1M citric acid) strictly to pH 4.5. This pH is low enough to protonate the carboxylate (pKa ~3.5-4.5) for precipitation, but high enough to prevent the ipso-protonation that drives 2[2].

Q3: During the reaction with trichloroacetyl chloride, I am observing significant N-acylation instead of C3-acylation. What is going wrong? A3: The indole nitrogen is the kinetically favored site for electrophilic attack, while the C3 position is the thermodynamically favored site. If the reaction lacks sufficient Lewis acid activation, the intermediate becomes trapped as the N-acyl byproduct. Causality & Fix: Ensure the use of a mild Lewis acid catalyst (such as diethylaluminum chloride or AlCl₃) to polarize the acyl chloride. This directs the3[3] selectively to the electron-rich C3 position. Allowing the reaction to warm to room temperature also provides the activation energy necessary for any N-acylated kinetic traps to rearrange to the thermodynamic C3 product.

Quantitative Data: Yield & Impurity Profiles

The table below summarizes the expected outcomes and specific vulnerabilities of the primary synthetic strategies.

Synthesis RouteKey ReagentsTemp ProfileMajor Side ReactionTypical Yield
Trichloroacetylation + Hydrolysis Cl₃CCOCl, AlCl₃; then NaOH/MeOH0 °C → RTN-acylation, Decarboxylation75 - 85%
Vilsmeier-Haack + Pinnick POCl₃, DMF; then NaClO₂, Scavenger0 °C → RTRing Chlorination, Incomplete Ox.60 - 70%
Direct Carboxylation CO₂ (atm), LiOtBu100 °CProtodecarboxylation (Reversion)< 40%

Validated Experimental Protocol: The Trichloroacetyl Pathway

Because the 5,7-dimethylindole system is highly sensitive to oxidation, the trichloroacetyl chloride route is the most robust method for generating the 3-carboxylic acid. The trichloromethyl group acts as an excellent leaving group during basic hydrolysis, bypassing the need for transition metals or harsh oxidants[4].

Stage 1: Friedel-Crafts Acylation (C3-Activation)

Self-Validation Checkpoint: The reaction mixture should transition from a clear solution to a deeply colored complex upon the addition of the Lewis acid.

  • Preparation: Dissolve 5,7-dimethylindole (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Catalyst Addition: Dropwise, add a solution of AlCl₃ (1.2 equiv) in DCM. Stir for 15 minutes at 0 °C to allow the indole-Lewis acid complex to form.

  • Electrophile Addition: Slowly add trichloroacetyl chloride (1.2 equiv) dropwise. Maintaining 0 °C is critical here to prevent uncontrolled exothermic polymerization.

  • Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Validation: Monitor via TLC (Hexanes/EtOAc 8:2); the starting material spot should completely disappear, replaced by a lower Rf spot (3-trichloroacetyl-5,7-dimethylindole).

  • Quench & Extraction: Quench carefully by pouring into ice-cold saturated aqueous NaHCO₃. Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Stage 2: Haloform-Type Hydrolysis

Self-Validation Checkpoint: Precise pH control during the final precipitation is mandatory to prevent product loss via decarboxylation.

  • Solvation: Dissolve the crude 3-trichloroacetyl-5,7-dimethylindole in methanol.

  • Hydrolysis: Add 20% aqueous NaOH (3.0 equiv) dropwise at room temperature. The electron-withdrawing nature of the -CCl₃ group makes the carbonyl highly susceptible to nucleophilic attack by hydroxide, cleanly expelling chloroform[4].

  • Reaction: Stir for 4-6 hours at room temperature. Concentrate under reduced pressure to remove the methanol.

  • Purification: Dilute the remaining aqueous residue with distilled water. Wash the aqueous layer twice with diethyl ether to remove unreacted starting materials and non-polar impurities. Discard the ether layer.

  • Controlled Precipitation (Critical): Cool the aqueous layer to 0 °C. Slowly titrate the solution using 1M citric acid while continuously monitoring with a calibrated pH meter. Stop exactly at pH 4.5.

  • Isolation: Filter the resulting white/off-white precipitate via vacuum filtration. Wash with ice-cold water and dry under high vacuum for 12 hours to yield pure 5,7-dimethyl-1H-indole-3-carboxylic acid.

References

  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid... Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE Source: Heterocycles / Clockss URL:[Link]

Sources

Technical Support Center: Troubleshooting the Scale-Up Production of Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The scale-up of indole derivatives—ubiquitous scaffolds in pharmaceuticals such as triptans, indomethacin, and targeted oncology agents—presents unique chemical engineering challenges. Moving from a fume hood to a pilot plant exposes the limitations of batch thermodynamics, transition-metal catalyst stability, and downstream purification.

This guide is designed for process chemists and drug development professionals. It provides field-proven, mechanistic solutions to the most common bottlenecks encountered during the scale-up of indole synthesis.

Section 1: Overcoming Thermal Runaway in the Fischer Indole Synthesis

Q: Why does my Fischer indole synthesis suffer from low yields, tar formation, and safety hazards when scaling from 10 grams to 1 kilogram?

A: The root cause is a failure in heat dissipation. The Fischer indole synthesis relies on the formation of an N-arylhydrazone intermediate, which subsequently undergoes a highly exothermic [3,3]-sigmatropic rearrangement[1]. In a traditional batch reactor, scaling up drastically decreases the surface-area-to-volume ratio. This physical limitation prevents efficient cooling, leading to localized "hot spots." These thermal spikes cause the unstable intermediates to decompose into tar-like oligomers, severely depressing your yield and creating a thermal runaway hazard 2[2].

Solution: Transition the reaction to a continuous flow regime. Flow chemistry microreactors provide exceptional mass and heat transfer, instantly dissipating the exotherm and effectively eliminating amplification effects during scale-up.

Quantitative Comparison: Batch vs. Continuous Flow
ParameterTraditional BatchContinuous Flow (Optimized)
Heat Transfer Poor (High risk of thermal runaway)Excellent (High surface-area-to-volume ratio)
Reaction Time 2–6 hours20 minutes
Yield Variable (often <60% at scale)Consistently >85%
Amplification Effects SevereNegligible
Protocol 1: Self-Validating Continuous Flow Fischer Indole Synthesis

This protocol utilizes a greener solvent system (DMSO/AcOH/H₂O) to maintain homogeneity and prevent pipeline blockage.

  • Feed Preparation: Prepare Solution A containing phenylhydrazine hydrochloride (0.90 M) in a solvent mixture of DMSO/H₂O/AcOH (2:1:1). Prepare Solution B containing the target ketone (0.95 M) in the same solvent mixture.

  • System Priming: Prime the continuous flow reactor with the neat solvent mixture. Self-Validation Check: Establish a baseline system backpressure. A stable baseline confirms the lines are clear of precipitates.

  • Mixing: Pump Solution A and Solution B via dual HPLC pumps at equal flow rates into a T-mixer.

  • Thermal Cyclization: Pass the mixed stream through a heated reactor coil set to 110 °C, calibrated for a residence time of exactly 20 minutes.

  • In-Line Monitoring: Self-Validation Check: Continuously monitor the backpressure. A sudden pressure spike indicates the N-arylhydrazone intermediate is precipitating; if this occurs, slightly increase the DMSO ratio to restore homogeneity.

  • Quenching: Collect the reactor effluent directly into an ice-cooled vessel containing saturated aqueous NaHCO₃ to neutralize the acetic acid and precipitate the indole product.

FlowSetup Hydrazine Arylhydrazine (0.90 M in DMSO/AcOH/H2O) Mixer T-Mixer (High Mass Transfer) Hydrazine->Mixer Ketone Ketone (0.95 M in DMSO/AcOH/H2O) Ketone->Mixer Reactor Heated Flow Coil (110°C, 20 min RT) Mixer->Reactor Homogeneous Mixture Quench In-line Quench (Sat. NaHCO3) Reactor->Quench Exotherm Controlled Product Indole Derivative (>85% Yield) Quench->Product

Continuous flow setup for Fischer indole synthesis optimizing heat transfer.

Section 2: Preventing Catalyst Deactivation in the Larock Heteroannulation

Q: When scaling the Palladium-catalyzed Larock indole synthesis past 1 mmol, the reaction mixture immediately turns black, and starting materials decompose. How do I prevent catalyst death?

A: The premature blackening of your reaction mixture is the visual signature of Palladium(0) aggregating into inactive "Pd black." Mechanistically, the Larock synthesis requires the initial oxidative addition of the aryl iodide to the Pd(0) catalyst before the alkyne coordinates[3]. If the bulk concentration of the alkyne is too high at the start of the reaction, it oversaturates the palladium coordination sphere. This blocks oxidative addition and forces the unstable Pd(0) species to aggregate and crash out of solution 4[4]. Furthermore, standard magnetic stirring provides inadequate agitation at scale, creating localized concentration gradients that exacerbate this decomposition 5[5].

Solution: Shift from batch addition to a steady-state controlled addition using a syringe pump, combined with high-torque mechanical stirring.

Protocol 2: Scalable Larock Heteroannulation via Syringe Pump
  • Reactor Charging: Charge a jacketed reactor equipped with a mechanical stirrer (do not use a magnetic stir bar) with 2-iodoaniline, Pd(OAc)₂ (5 mol%), Na₂CO₃, and DMF.

  • Thermal Equilibration: Heat the mixture to 100 °C under a strict nitrogen atmosphere to ensure the active Pd(0) species is generated safely.

  • Controlled Addition: Load the internal alkyne into a syringe. Using a programmable syringe pump, add the alkyne continuously over 4 to 6 hours.

  • Visual Validation: Self-Validation Check: Monitor the reaction color. A persistent amber/brown solution validates active catalysis. If the solution begins to turn opaque black, immediately decrease the syringe pump flow rate; this indicates localized alkyne pooling.

  • Workup: Upon completion, filter the crude mixture through a Florisil or Celite pad to remove residual palladium before downstream processing.

Larock Start Batch Scale-Up (>1 mmol) High Alkyne Concentration PdBlack Pd(0) Aggregation (Reaction turns black) Start->PdBlack Catalyst Deactivation Intervention Syringe Pump Addition + Mechanical Stirring Start->Intervention Process Optimization OxAdd Oxidative Addition (Pd inserts into Ar-I) Intervention->OxAdd Steady-state control Coord Alkyne Coordination & Migratory Insertion OxAdd->Coord RedElim Reductive Elimination (Indole Formation) Coord->RedElim

Troubleshooting pathway preventing Palladium decomposition in Larock synthesis.

Section 3: Downstream Bottlenecks: Bypassing Chromatography

Q: Our pilot plant is bottlenecked by the need for silica gel chromatography to purify our indole intermediates. Are there scalable alternatives?

A: Chromatography is rarely viable at the multi-kilogram scale due to massive solvent consumption, high consumable costs, and severe throughput limitations. In process chemistry, the synthesis must be reverse-engineered to allow for direct crystallization or classical resolution.

A premier example of this is the second-generation synthesis of the anti-migraine drug Eletriptan. Process chemists bypassed the low-yielding, chromatography-dependent first-generation route by utilizing a highly scalable Fischer indole cyclization. Instead of running the product through a column, they performed a classical resolution of the intermediates and isolated the final product as a highly crystalline fumarate salt, achieving high enantiomeric excess (94% ee) and massive throughput improvements 6[6].

Actionable Advice: If your indole derivative is an oil, screen for salt formation (e.g., using fumaric acid, tartaric acid, or HCl) to force crystallization directly from the crude reaction mixture.

References

  • Wang, M., Yan, S., Zhang, Y., & Gu, S. (2020). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. Journal of Chemical Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLBXIDo8-E5JDR-k5h27suvD8M7TMCAGVhE17RvlDPotqlwq9vue1DHy7HwMLW67PE1_DUYzyFL5ThzxfGBF1WD-mCC_Acq0MAfGa7p0gxY9Ye5l2KEJ2FQSYOUXy3TXNuxaTMJZp3aAdsBhWPsU6gogiHQyNWUrGEgVuAU0WNg4042frtdnGYLKKFQVB9LA1mDz0LlR9Z87vj9whtQVuMueRYpuXMLIX-dhd1EdyuXLbX4thkOasO]
  • Shen, M., et al. (2010). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeVjmGfEF1VTyiQz_inNmz0M0WYRoN8aqDwEOKcpBV9Pm2PgdV8Tmhh4iqwzEzmVNihwENO5RfWBX_fcijwVDVvifOE9MPn8PNP09bJWJV7W5Zk-jIzY0Hp2BbzC3VmP5uCFQLBfDVsZ0f2j8=]
  • Fang, W. (2019). Indoles and Indolines – Palladium-Catalyzed Synthesis and Functionalizations by Aromatization and Dearomatization. Scholaris.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjz_4ytXavLhr_upW3a3CYYj2NtCNXbKr_CA7EutPK-hJfpCdDHvANo34NptSH4B-sKbrG2r9ISusOeYOP9pIMKPIn5aOE58watcnlp3JcpZTYJemG1oAI4AJ6W5JMndIeRGJU6fI6E4BsBs1NBSk7s5eRU9vayYTLX40vgGDKt2fAMBlIj2ZITXzASw5RosYKe8dJ_kO9wXEMiJHRpFa_]
  • Macor, J. E., et al. (2004). Second-Generation Process Research Towards Eletriptan: A Fischer Indole Approach. Organic Process Research & Development.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpu3QnwVN9DeV7neImpId4IaK9-zf5h1v3pQgr8wTsNudn6O0KbXFTH2r5gCD-aZckEsRWTHGsaSG3r4avFZKolEBnRxds41LEEQ94wmDavOCnPa67Yn-gblm696msHhbJLkrjsfpAR7ms8ioNXWhqNKnej1T_9ley6xsOoYORFFqX3gzOZa89lLe2henUGiUCFJZxwKwnKdBO8Lc0_e7LBXakFijSyPyPwjw_]

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Technical Support Center: Method Refinement for Consistent Biological Assay Results

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dedicated to enhancing the precision, robustness, and reproducibility of their biological assays. Inconsistent results can lead to wasted resources and delayed timelines. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and implement best practices for assay development and execution.

Troubleshooting Guide: Diagnosing and Solving Assay Variability

This section addresses specific, common problems encountered during assay execution. Each issue is broken down by potential causes, followed by actionable solutions and the scientific rationale behind them.

Q1: Why am I seeing high variability between my replicate wells (high %CV)?

High coefficient of variation (%CV) is a frequent issue stemming from multiple potential sources, from pipetting inaccuracies to environmental fluctuations.

Potential Causes & Solutions:

  • Pipetting and Dispensing Errors: This is a primary source of variability.[1] Inconsistent volumes between wells directly impact the concentration of all reactants.

    • Solution: Ensure pipettes are calibrated regularly. Use a multi-channel pipette for adding reagents to minimize well-to-well timing differences.[2] For each transfer, dispense liquid against the side of the well to prevent splashing and ensure it settles at the bottom.[1]

    • Causality: Even minor volume differences can alter reaction kinetics and final signal output, especially in sensitive assays like ELISAs or enzyme kinetics. Consistent technique is paramount.

  • Inadequate Mixing: If reagents are not homogeneously mixed within each well, the reaction will not proceed uniformly.

    • Solution: After reagent addition, gently tap the plate or use a plate shaker at a validated speed and duration to ensure a uniform mixture.[1][2] Avoid vigorous shaking that could cause cross-contamination.

    • Causality: Proper mixing ensures that enzymes, substrates, antibodies, and analytes are evenly distributed, leading to consistent reaction rates across all replicates.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature gradients, leading to results that differ systematically from interior wells.[1][3][4][5]

    • Solution: Avoid using the outer rows and columns for critical samples. Instead, fill them with sterile media or PBS to create a humidity buffer.[1][4][5][6] Using lids with condensation rings, sealing tapes, or specialized plates with moats can also significantly reduce evaporation.[3][4][5]

    • Causality: Evaporation concentrates solutes like salts and reagents in the outer wells, which can alter osmolarity, impact cell viability, and change reaction kinetics compared to the central wells.[3][4][7]

  • Uneven Cell Seeding (for Cell-Based Assays): A non-homogenous cell suspension will result in different cell numbers per well, directly affecting the final readout.

    • Solution: Ensure the cell suspension is thoroughly mixed before and during the plating process. Gently swirl the reservoir frequently to prevent cells from settling. Optimize the cell seeding density to ensure it falls within the linear range of the assay.[8]

    • Causality: The assay signal is often proportional to the number of viable cells. Inconsistent cell numbers create a foundational error that propagates through the entire experimental workflow.[8]

Q2: My assay results are drifting over time, either during a single run or between experiments. What's wrong?

Assay drift can manifest as a gradual increase or decrease in signal across a plate or a change in performance from day to day.

Potential Causes & Solutions:

  • Reagent Instability: Critical reagents like enzymes, antibodies, and standards can degrade over time, especially with improper storage or repeated freeze-thaw cycles.[1][9]

    • Solution: Store all reagents according to manufacturer instructions, often in aliquots to minimize freeze-thaw cycles.[8][9] Prepare fresh working solutions for each experiment from these aliquots.[1] Implement a reagent lifecycle management program to track lot numbers and re-qualify new batches.[10][11]

    • Causality: The biological activity of proteins is dependent on their three-dimensional structure. Degradation alters this structure, reducing binding affinity or enzymatic activity and leading to a weaker signal.[12]

  • Inconsistent Incubation Times or Temperatures: Drifts in incubation temperature or variations in the timing of reagent additions can cause significant variability.[13]

    • Solution: Use calibrated incubators and water baths. For manual assays, use a multichannel pipette and a consistent, practiced workflow to minimize timing differences between the first and last wells.[2] Automation can greatly reduce this type of variability.

    • Causality: Biological reactions are highly sensitive to temperature and time. A few degrees difference or a minute of delay can significantly alter the extent of the reaction, leading to systematic drift.

  • Instrument Fluctuation: The performance of plate readers, washers, and liquid handlers can change over time.

    • Solution: Perform regular maintenance and calibration of all laboratory equipment. Use instrument-specific quality control checks before each run to ensure performance is within acceptable limits.

    • Causality: A drifting lamp source in a plate reader, clogged nozzles on a plate washer, or inaccurate dispensing from a liquid handler will introduce systematic error that appears as assay drift.[2]

Q3: I'm experiencing a poor signal-to-noise ratio or high background. How can I improve it?

A low signal-to-noise ratio makes it difficult to distinguish true biological effects from background interference, compromising assay sensitivity.

Potential Causes & Solutions:

  • Non-Specific Binding (NSB): Assay components may bind to the plate surface or to each other in an unintended manner.

    • Solution: Optimize blocking and washing steps. Evaluate different blocking agents (e.g., BSA, non-fat milk, commercial blockers) and increase the number or duration of wash steps.[13] Using specialized sample and conjugate diluents can also reduce NSB and matrix effects.[12][14]

    • Causality: Blocking agents occupy empty binding sites on the microplate surface, preventing antibodies or other reagents from adhering non-specifically and generating a false positive signal.[12] Efficient washing removes unbound reagents that contribute to background noise.[2]

  • Suboptimal Reagent Concentration: Incorrect concentrations of antibodies, enzymes, or substrates can lead to either a weak signal or high background.

    • Solution: Perform titration experiments (checkerboard titration) for key reagents like antibodies to determine the optimal concentrations that maximize the specific signal while minimizing background.[13]

    • Causality: There is an optimal concentration range for each reagent. Too little primary antibody, for instance, results in a weak signal, while too much can lead to increased non-specific binding and a higher background.

  • Autofluorescence (Fluorescence Assays): Assay plates, media components (like phenol red or FBS), or the test compounds themselves can emit intrinsic fluorescence.[15][16]

    • Solution: Use black microplates for fluorescence assays to absorb stray light.[15] If possible, perform measurements in a buffer like PBS instead of growth media. Run a control with the compound alone to measure and subtract its background fluorescence.[16]

    • Causality: Autofluorescence adds to the background signal, reducing the dynamic range of the assay. Minimizing these sources is critical for achieving high sensitivity.

Visualizing Sources of Assay Variability

To effectively troubleshoot, it is crucial to consider all potential sources of error. The Ishikawa (fishbone) diagram below illustrates the main categories of variability in a typical biological assay.

Ishikawa Result Inconsistent Assay Results Materials Materials Materials->Result Method Method Method->Result Environment Environment Environment->Result Operator Operator Operator->Result Instrument Instrument Instrument->Result Measurement Measurement Measurement->Result reagent_lot Reagent Lot-to-Lot Variability reagent_lot->Materials reagent_stability Reagent Stability/ Degradation reagent_stability->Materials plate_quality Plate Quality/ Binding plate_quality->Materials sample_quality Sample Quality/ Matrix Effects sample_quality->Materials protocol_adherence Protocol Adherence protocol_adherence->Method incubation_times Incubation Times incubation_times->Method seeding_density Cell Seeding Density seeding_density->Method dilution_errors Serial Dilution Errors dilution_errors->Method temperature Temperature Fluctuations temperature->Environment humidity Humidity (Evaporation) humidity->Environment vibrations Vibrations vibrations->Environment light_exposure Light Exposure (Fluorescent Probes) light_exposure->Environment pipetting_technique Pipetting Technique pipetting_technique->Operator timing_consistency Timing Consistency timing_consistency->Operator training_level Training/Experience training_level->Operator data_entry Data Entry Errors data_entry->Operator calibration Calibration Status calibration->Instrument maintenance Maintenance maintenance->Instrument plate_washer Plate Washer Performance plate_washer->Instrument plate_reader Plate Reader Settings plate_reader->Instrument data_analysis Data Analysis Model data_analysis->Measurement outlier_handling Outlier Handling outlier_handling->Measurement standard_curve Standard Curve Fit standard_curve->Measurement read_parameters Reader Parameters (Gain, Flashes) read_parameters->Measurement

Caption: Ishikawa (Fishbone) Diagram of Potential Sources of Assay Variability.

Frequently Asked Questions (FAQs): Proactive Best Practices

This section provides answers to broader questions about robust assay design, development, and validation to prevent issues before they arise.

Q1: How do I properly validate a new biological assay?

Assay validation is a formal process that demonstrates an assay is "fit for purpose." The specific parameters depend on the assay type (e.g., quantitative, qualitative), but key characteristics should always be evaluated.

Key Validation Parameters:

ParameterDefinitionAcceptance Criteria (Typical Example)
Precision The closeness of agreement among a series of measurements. Assessed as Repeatability (intra-assay) and Intermediate Precision (inter-assay/inter-operator).Intra-assay %CV < 15%Inter-assay %CV < 20%
Accuracy The closeness of the measured value to a known true value. Often assessed by spike-and-recovery experiments.Recovery of 80-120% of the spiked analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² value > 0.99 for the standard curve.
Range The interval between the upper and lower concentrations of an analyte for which the assay has been demonstrated to be precise, accurate, and linear.Defined by the Upper and Lower Limits of Quantification (ULOQ/LLOQ).
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components, related molecules).No significant signal from matrix-only samples or cross-reactants.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).Assay performance remains within acceptance criteria despite minor changes.

Guidance on these parameters can be found in regulatory documents such as those from the FDA and in pharmacopeias like the USP.[17][18][19] The validation process should be formally documented in a protocol that pre-defines the experiments, parameters, and acceptance criteria.[19]

Q2: What is the best way to manage critical reagents for long-term studies?

Critical reagents, such as antibodies or reference standards, are essential components whose unique properties are crucial to assay performance.[10] Their management is vital for longitudinal consistency.

Best Practices for Reagent Management:

  • Characterization: Thoroughly characterize new lots of critical reagents. This should include assessments of concentration, purity, and, most importantly, functional performance within the assay.[11]

  • Bridging Studies: When introducing a new lot of a critical reagent, perform a bridging study to ensure it produces results comparable to the old lot. This confirms that the assay's performance characteristics are not altered.[14][20]

  • Lifecycle Management: Plan for reagent needs over the entire course of a study. Purchase large, single lots when possible and establish a robust system for inventory tracking, storage, and stability monitoring.[10][11]

  • Stability Testing: Establish a stability testing program to define the re-test or expiry date for your reagents under specified storage conditions.[11][20][21] This provides confidence that the reagent remains fit for use over time.

Q3: How can I design a more robust experimental plate layout?

A well-designed plate map can help minimize or identify sources of systematic error, such as edge effects or spatial drift.

Key Principles:

  • Randomization: To mitigate positional bias, randomize the placement of samples and controls across the plate.[7] This prevents a systematic error (like an incubator temperature gradient) from disproportionately affecting one group of samples.

  • Systematic Placement: If randomization is not feasible, use a systematic layout but ensure that controls (positive, negative, blanks) are distributed across the plate. This can help identify if there is a spatial trend in the data.

  • Include Controls: Every plate must include appropriate controls to be self-validating.

    • Blanks: Wells containing everything except the analyte to measure background signal.

    • Negative Controls: Samples known to be negative for the analyte.

    • Positive Controls: Samples with a known, non-zero amount of the analyte to confirm assay performance.

    • Standard Curve: A series of dilutions of a reference standard used to quantify the analyte in unknown samples.[22]

Workflow for Assay Validation

The following diagram outlines a typical workflow for validating a quantitative biological assay, ensuring it meets the necessary standards for reliability and reproducibility.

AssayValidationWorkflow start Start: Assay Development Complete protocol Define Validation Protocol & Acceptance Criteria start->protocol precision Precision (Intra- & Inter-Assay) protocol->precision accuracy Accuracy (Spike/Recovery) precision->accuracy linearity Linearity & Range accuracy->linearity specificity Specificity/ Selectivity linearity->specificity robustness Robustness specificity->robustness pass_fail All Criteria Met? robustness->pass_fail report Generate Final Validation Report pass_fail->report Yes redevelop Return to Assay Development/ Optimization pass_fail->redevelop No end End: Assay Validated report->end redevelop->protocol

Caption: A Step-by-Step Workflow for Biological Assay Validation.

Experimental Protocol: Plate Uniformity Assay to Diagnose Edge Effects

This protocol provides a method to test for spatial variability, including edge effects, across a microplate.

Objective: To determine if there is a systematic difference in signal between the outer perimeter wells and the inner wells of a microplate under standard assay conditions.

Materials:

  • Microplates of the type used in the primary assay.

  • A stable signal-generating solution (e.g., a fluorescent dye like fluorescein at a mid-range concentration, or a stable colorimetric solution).

  • Assay buffer/media.

  • Multichannel pipette.

  • Plate reader.

Methodology:

  • Preparation: Prepare a sufficient volume of the signal-generating solution diluted in the assay buffer. Ensure the solution is well-mixed and at thermal equilibrium with the laboratory environment.

  • Plate Filling: Using a multichannel pipette, dispense an equal volume of the signal-generating solution into every well of the microplate.

  • Incubation (Simulated): Cover the plate with a lid and incubate it for the same duration and under the same environmental conditions (temperature, humidity) as the primary assay. This step is critical, as it allows phenomena like evaporation to occur.[3][5]

  • Signal Reading: At the end of the incubation period, read the plate using the same plate reader and settings as the primary assay.

  • Data Analysis: a. Calculate the mean and standard deviation (SD) of the signal for all 96 wells (or 384, etc.). b. Calculate the mean signal for only the 36 (for a 96-well plate) or 60 (for a 384-well plate) innermost wells. c. Calculate the mean signal for only the 60 (for a 96-well plate) or 92 (for a 384-well plate) perimeter wells. d. Visualize the data using a heat map of the plate to easily identify spatial trends. e. Acceptance Criterion: A common criterion is that the mean of the perimeter wells should not differ from the mean of the inner wells by more than 2 or 3 standard deviations of the overall plate mean. A significant, systematic difference indicates the presence of an edge effect.

Interpretation: If an edge effect is confirmed, implement the mitigation strategies described in the Troubleshooting Guide (e.g., using buffer wells, sealing tapes).[3][4][6] This self-validating test provides direct evidence of environmental impacts on your assay system.

References

  • Three Ways To Reduce Microplate Edge Effect. (2014, March 25). WellPlate.com. [Link]

  • The edge effect in microplate assays. (2023, December 16). Lab Automation. [Link]

  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. [Link]

  • 5.3. statistical analysis of results of biological assays and tests. European Pharmacopoeia. [Link]

  • Immunoassay Selection and Optimization Advice. Bio-Techne. [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate. [Link]

  • Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • 6 Tips for Improving Chemiluminescence ELISA Precision. (2021, November 4). ALPCO Diagnostics. [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020, February 7). BioProcess International. [Link]

  • What factors can affect the reproducibility of analytical results? (2025, November 13). Dr.Oracle. [Link]

  • Best practice in bioassay development. (2019, August 14). BioTechniques. [Link]

  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. (2019, August 12). paasp network. [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. (2018, October 20). BioProcess International. [Link]

  • Essentials in Bioassay Development. (2019, November 1). BioPharm International. [Link]

  • Expert Tips on Optimizing Immunoassay Design and Validation. (2020, August 20). Biocompare. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]

  • 8 critical tips to consider when developing and optimising an immunoassay or ELISA. (2024, April 30). Fleet Bioprocessing. [Link]

  • STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS. Thai Pharmacopoeia. [Link]

  • How to Conquer Edge Effect in TC Plates. (2025, February 12). GMP Plastics. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Sword Bio. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. [Link]

  • Buser, J. R., et al. (2015). Statistical method for determining and comparing limits of detection of bioassays. Analytical Biochemistry. [Link]

  • USP〈1033〉Biological Assay Validation: Key Guidelines. (2025, July 23). FDCELL. [Link]

  • Cell-based assays on the rise. (2022, May 2). BMG LABTECH. [Link]

  • Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]

  • Defining a Statistical Analysis for Bioassay: Response Modelling. (2025, August 6). Quantics Biostatistics. [Link]

  • Immunoassay Troubleshooting. (2022, October 18). Biocompare. [Link]

  • Howard, B. R. (2002). Control of Variability. ILAR Journal. [Link]

  • Critical Reagents. BioAgilytix. [Link]

  • Biological variation - what's it all about? (2004, September 15). Acutecaretesting.org. [Link]

  • Ricos, C., et al. (2004). Application of biological variation – a review. Biochemia Medica. [Link]

  • Govindarajulu, Z. (2001). Statistical Techniques in Bioassay. Karger Publishers. [Link]

  • O'Hara, D. M., et al. (2014). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Variability of Laboratory Test Results. American Journal of Clinical Pathology. [Link]

  • L4: Reagents and their stability - Link with tiered approach. (2012, March 26). European Bioanalysis Forum. [Link]

  • Factors affecting test reproducibility among laboratories. WOAH. [Link]

  • Current and Effective Strategies for Critical Reagent Characterization, Storage, Stability, Retesting and Life Cycle Management for Ligand-Binding Assays and Flow Cytometry. (2021, May 26). Taylor & Francis Online. [Link]

  • Biological Variation. American Meat Science Association. [Link]

  • Variability of Laboratory Test Results. ResearchGate. [Link]

  • Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. ResearchGate. [Link]

  • Data sources in the Pathology Laboratory. The Association for Clinical Biochemistry and Laboratory Medicine. [Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery. [Link]

  • Potency Assay Guide. CIRM. [Link]

  • Potency Assay Guide. Pharmaron. [Link]

  • Do Your Biologics Assays Tell the Whole Story? (2024, March 27). Premier Research. [Link]

  • Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. (2011, January). Food and Drug Administration. [https://www.fda.gov/media/72 potency-tests-for-cellular-and-gene-therapy-products.pdf]([Link] potency-tests-for-cellular-and-gene-therapy-products.pdf)

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Advanced Technical Support Center: Optimization of Monoclonal Antibody (mAb) Chromatographic Separations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As therapeutic monoclonal antibodies (mAbs) and their derivatives grow in complexity, so do the analytical challenges associated with their characterization. This guide provides drug development professionals with field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols for the three core pillars of mAb chromatography: Size-Exclusion (SEC), Ion-Exchange (IEX), and Reversed-Phase (RP-LC).

MODULE 1: Size-Exclusion Chromatography (SEC) – Mitigating Aggregation Artifacts

Causality & Theory

SEC is the gold standard for quantifying High-Molecular-Weight (HMW) aggregates and Low-Molecular-Weight (LMW) fragments. Theoretically, SEC is a purely entropy-driven process ( ΔH=0 ) where separation is based strictly on hydrodynamic volume, meaning no chemical interaction should occur between the mAb and the stationary phase [6]. In reality, silica-based SEC columns possess residual silanol groups. At a typical mobile phase pH of 6.8, these silanols are negatively charged and can interact electrostatically with the positively charged basic patches of high-pI mAbs, leading to delayed elution and peak tailing [1].

Troubleshooting Q&A

Q: My mAb monomer peak exhibits severe tailing (USP Tailing > 1.5) and elutes later than expected. How do I fix this without degrading the column? A: This is a classic symptom of secondary electrostatic interactions. To resolve this, you must increase the ionic strength of your mobile phase. Elevating the sodium chloride (NaCl) concentration from 50 mM to 200 mM effectively shields the electrostatic interactions between the mAb and the stationary phase, drastically reducing the tailing factor and improving monomer recovery [1].

Q: I have optimized my mobile phase, but I am still seeing poor resolution between the dimer (aggregate) and the monomer. What instrument parameter should I adjust? A: Decrease your flow rate and check your tubing. SEC is one of the few chromatographic modes that exhibits zero on-column focusing. Therefore, any pre-column dispersion (band broadening) that occurs in the tubing is conserved and degrades final resolution [2]. Minimizing pre-column transfer tubing internal diameter (i.d.) and lowering the flow rate (e.g., to 0.2 mL/min) allows large mAb molecules sufficient time to diffuse in and out of the pores, minimizing mass transfer resistance [2, 7].

Quantitative Data Summary

Table 1: Effect of Mobile Phase Ionic Strength on SEC Performance (Data synthesized from Waters Corporation [1])

NaCl Concentration (mM)mAb Monomer Peak HeightUSP Tailing FactorResolution (Monomer/Aggregate)
500.1891.64Poor (Co-elution risks)
1500.2451.35Moderate
2000.2891.22Optimal (Baseline resolved)
250~0.2901.20Optimal (Diminishing returns)
Self-Validating Protocol: SEC Method Optimization
  • System Suitability (Self-Validation Check): Before injecting the mAb, inject a standard mixture containing Uracil and Thyroglobulin.

    • Causality: Uracil acts as a total permeation marker to confirm the total column volume ( Vt​ ) and check for extra-column dead volume. Thyroglobulin acts as an exclusion limit marker to confirm the void volume ( V0​ ). If V0​ shifts between runs, the column frit is compromised.

  • Step 1: Mobile Phase Preparation: Prepare 100 mM Sodium Phosphate, pH 6.8, with 200 mM NaCl.

    • Causality: 200 mM NaCl provides the exact ionic strength required to quench silanol interactions without causing high-salt precipitation of the protein [1].

  • Step 2: Flow Rate Optimization: Set the flow rate to 0.2 - 0.3 mL/min.

    • Causality: Lower flow rates increase the residence time, allowing the ~150 kDa mAb complex to properly navigate the porous network of the stationary phase[7].

  • Step 3: Dispersion Control: Ensure pre-column tubing is ≤0.005” i.d. and limit injection volume to <2% of the total column volume.

SECOptimization A Assess Initial SEC Separation (150 mM NaCl, pH 6.8) B Are HMW Aggregates Resolved from Monomer? A->B C Increase Ionic Strength (200-250 mM NaCl) B->C No (Electrostatic) D Decrease Flow Rate (e.g., 0.2 mL/min) B->D No (Dispersion) E Check Peak Tailing (Secondary Interactions) B->E Yes C->E D->E F Add Organic Modifier (e.g., 5-10% IPA) E->F Tailing > 1.5 G Validated SEC Method (Pure Size-Based Elution) E->G Tailing < 1.2 F->G

Logical workflow for optimizing Size-Exclusion Chromatography (SEC) for mAb aggregates.

MODULE 2: Ion-Exchange Chromatography (IEX) – Resolving Charge Heterogeneity

Causality & Theory

During biomanufacturing, mAbs undergo post-translational modifications (PTMs) such as C-terminal lysine clipping, deamidation, and sialylation. These modifications alter the overall surface charge of the molecule, creating acidic and basic variants. Because most human antibodies have a high isoelectric point (pI), they are positively charged at neutral to slightly acidic pH and are best separated using Cation-Exchange Chromatography (CEX) [4].

Troubleshooting Q&A

Q: I am struggling to achieve reproducible retention times for my mAb lysine variants using a traditional salt gradient. What is the alternative? A: Salt gradients are notoriously sensitive to minor fluctuations in buffer preparation and require bespoke optimization for every new mAb candidate. Instead, transition to a pH-gradient IEX . Because C-terminal lysine modifications induce a slight but distinct shift in the molecule's pI, a pH gradient elutes analytes exactly at their respective pI values [3]. This provides a robust, platform-friendly method with exceptional reproducibility (relative peak area variations within 3–5%) [3].

IEXWorkflow S1 Determine mAb pI (In Silico or IEF) S2 Select SCX Column & Broad pH Gradient (6.0-9.5) S1->S2 S3 Analyze Charge Variants (Acidic, Main, Basic) S2->S3 S4 Are Lysine Variants Fully Resolved? S3->S4 S5 Flatten Gradient Slope Around Specific pI S4->S5 No S6 Robust pH-Gradient Method (RSD < 5%) S4->S6 Yes S5->S3

Optimization strategy for pH-gradient Cation-Exchange Chromatography (CEX) of mAbs.

MODULE 3: Reversed-Phase LC (RP-LC) – Intact & Subunit Characterization

Causality & Theory

RP-LC is utilized for intact mass analysis and subunit characterization (e.g., following IdeS digestion and reduction). It relies on hydrophobic interactions. Because mAbs have a large hydrodynamic radius (5–6 nm), wide-pore columns (≥300 Å) are mandatory to prevent restricted diffusion [5]. Furthermore, mAbs can adopt multiple conformational states during elution, leading to broad, split peaks if thermodynamics are not tightly controlled.

Troubleshooting Q&A

Q: My intact mAb peak is excessively broad and exhibits a split apex in RP-LC. How do I sharpen it? A: This is caused by the mAb existing in multiple partially denatured conformational states on the column. To resolve this, you must increase the column compartment temperature to ≥70°C. High temperatures fully denature the mAb into a single, uniform conformational state, drastically sharpening the peak and improving recovery [5].

Q: My LC-MS signal is completely suppressed when I achieve good chromatographic resolution of my mAb subunits. Why? A: You are likely using Trifluoroacetic acid (TFA). TFA is a strong ion-pairing reagent that neutralizes basic residues and improves peak shape, but its high surface tension prevents efficient droplet evaporation in the electrospray ionization (ESI) source, causing severe ion suppression [5]. Solution: Substitute TFA with Difluoroacetic acid (DFA). DFA offers a "goldilocks" compromise, providing the necessary ion-pairing strength to maintain chromatographic resolution while significantly reducing MS signal suppression compared to TFA [5].

Quantitative Data Summary

Table 2: Ion-Pairing Reagent Selection for RP-LC of Intact mAbs (Data synthesized from LCGC International [5])

Ion-Pairing ReagentChromatographic ResolutionMS Signal SuppressionRecommended Use Case
Formic Acid (FA)Low (Broad peaks)LowHigh-sensitivity MS only
Trifluoroacetic Acid (TFA)High (Sharp peaks)HighUV-only quantification
Difluoroacetic Acid (DFA)Moderate-HighModerateLC-MS multi-attribute characterization

References

  • Waters Corporation. "Method Development for Size-Exclusion Chromatography of Monoclonal Antibodies and Higher Order Aggregates." Accessed via: [Link]

  • Waters Corporation. "Advancing Charge Variant Analysis with pH-Gradient Ion-Exchange Chromatography." Accessed via: [Link]

  • Mabion. "Ion Exchange Chromatography in Monoclonal Antibodies Purification." Accessed via:[Link]

  • LCGC International. "Method Development Considerations for Intact Monoclonal Antibody Analysis Using UHPLC Instrumentation." Accessed via:[Link]

  • IntechOpen. "Separation of Monoclonal Antibodies by Analytical Size Exclusion Chromatography." Accessed via: [Link]

  • Shimadzu. "Efficient Method Development of Monoclonal Antibody Size Variants by Size Exclusion Chromatography." Accessed via: [Link]

Indole-3-Carboxylic Acid Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of indole functionalization. The indole core is a privileged scaffold in drug development, but its inherent electronic properties make selective C3-carboxylation a persistent challenge.

This guide is designed to dissect the causality behind regioselectivity failures, provide field-proven troubleshooting strategies, and offer self-validating experimental protocols to ensure your synthesis is robust and reproducible.

Part 1: The Causality of Indole Regioselectivity

To control regioselectivity, we must first understand the electronic landscape of the indole ring. Indole is an electron-rich, ambient nucleophile.

  • The N1 Position: The N-H bond is the most acidic site (pKa ~16.2). Under basic conditions, deprotonation yields a "hard" indolyl anion that kinetically favors reaction with "hard" electrophiles like CO₂.

  • The C3 Position: Due to enamine-like resonance, the C3 carbon is the most thermodynamically stable site for electrophilic attack by "soft" electrophiles.

  • The C2 Position: C2 is generally the least reactive site unless C3 is blocked, or specific directing groups/bases are employed to force C2-deprotonation.

When researchers attempt direct carboxylation with CO₂, they often face a kinetic vs. thermodynamic battle. Overcoming this requires precise manipulation of the catalytic environment.

Regioselectivity Indole Indole Core (Starting Material) N1_Path Basic Conditions (e.g., Ru-amido complex) Indole->N1_Path CO2 C2_Path LiO-tBu, CsF, 18-crown-6 (Base-Promoted) Indole->C2_Path CO2 C3_Path Lewis Acid Mediated (e.g., Me2AlCl) Indole->C3_Path CO2 N1_Prod Indole-1-carboxylic acid (N1-Carboxylation) N1_Path->N1_Prod Kinetic Control C2_Prod Indole-2-carboxylic acid (C2-Carboxylation) C2_Path->C2_Prod C2-Deprotonation C3_Prod Indole-3-carboxylic acid (C3-Carboxylation) C3_Path->C3_Prod Ate-Complex Intermediate

Fig 1. Divergent regioselective carboxylation pathways of indoles with CO2.

Part 2: Troubleshooting FAQs

Q1: When attempting direct carboxylation of indole with CO₂ under basic conditions, I predominantly isolate indole-1-carboxylic acid. How can I shift the regioselectivity to the C3 position? A1: You are observing kinetic control. Strong bases deprotonate N1, generating a hard indolyl anion that attacks the hard CO₂ electrophile at the nitrogen center. For instance, using bifunctional amido-Ru complexes under basic conditions exclusively yields indole-1-carboxylic acids[1]. To shift regioselectivity to C3, you must utilize a Lewis acid. Reagents like dimethylaluminum chloride (Me₂AlCl) coordinate to the indole to form an indol-3-ylaluminum ate complex. This intermediate enhances the nucleophilicity of the C3 carbon, allowing it to attack CO₂ selectively, yielding 1-substituted indole-3-carboxylic acids[1].

Q2: I need to synthesize an indole-2-carboxylic acid, but my CO₂ insertion keeps hitting C3 or N1. How can I direct carboxylation to C2? A2: C2-carboxylation requires overriding the natural C3 nucleophilicity. This can be achieved by utilizing a specific base/additive system that promotes targeted C2-deprotonation. A combination of LiO-tBu, CsF, and 18-crown-6 under an ambient CO₂ atmosphere selectively carboxylates the C2 position, provided the C3 position bears an electrophilic directing group or the N1 position is protected[1].

Q3: Traditional functionalization of the intact indole ring often leads to isomeric mixtures. Is there a de novo synthesis route that guarantees C3-carboxylate regioselectivity? A3: Yes. Instead of functionalizing an existing indole, you can construct the indole core via a rhodium(III)-catalyzed cascade reaction. By using a pyrimidyl directing group on an N-substituted aniline, the reaction with diazo compounds proceeds via C–H activation and subsequent C–N bond formation. This annulation strategy exclusively yields indole-3-carboxylic acid esters, bypassing the N1/C2/C3 competition entirely[2].

Part 3: Self-Validating Experimental Protocols

Protocol A: Lewis Acid-Mediated Direct C3-Carboxylation

This protocol utilizes Lewis acid control to force C3-carboxylation of 1-substituted indoles[1].

  • Substrate Preparation: Dissolve 1-methylindole (1.0 equiv, 1.0 mmol) in 5.0 mL of anhydrous hexane under a strict argon atmosphere.

  • Ate-Complex Formation: Slowly add Me₂AlCl (1.0 M in hexane, 1.0 equiv) dropwise at 0 °C. Stir the mixture for 30 minutes to ensure the complete formation of the indol-3-ylaluminum ate complex.

  • CO₂ Pressurization: Transfer the reaction mixture to a stainless-steel autoclave. Pressurize the vessel with CO₂ gas to 3.0 MPa.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Quenching & Workup: Carefully vent the CO₂ pressure. Quench the reaction with 1M HCl at 0 °C to break the aluminum complex. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Before scaling up, run a 0.1 mmol pilot. The reaction is self-validating if the crude ¹H NMR shows the complete disappearance of the characteristic C3-H doublet (typically around 6.5 ppm) and the retention of the C2-H singlet (around 7.1 ppm). If the C2-H signal is missing, your system is erroneously directing to C2.

Protocol B: Rh(III)-Catalyzed De Novo Synthesis of Indole-3-Carboxylates

This protocol builds the indole ring from scratch, guaranteeing C3-ester placement[2].

RhWorkflow A N-Pyrimidyl Aniline B Rh(III) Catalyst + AgSbF6 A->B C Diazo Compound Addition B->C D C-H Activation & C-N Annulation C->D E Indole-3-Carboxylic Acid Ester D->E

Fig 2. Rh(III)-catalyzed de novo synthesis of indole-3-carboxylic acid esters.

  • Catalyst Loading: In an oven-dried Schlenk tube, combine N-pyrimidyl aniline (0.2 mmol),[Cp*RhCl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).

  • Solvent & Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) followed by the specific diazo compound (0.24 mmol).

  • Annulation: Seal the tube and stir the reaction mixture at 80 °C for 12 hours. The pyrimidyl group directs the Rh(III) insertion strictly into the ortho C-H bond.

  • Purification: Cool to room temperature, filter through a short pad of Celite to remove metal residues, and concentrate in vacuo. Purify via silica gel column chromatography.

  • Self-Validation Checkpoint: The presence of the pyrimidyl directing group in the crude product serves as an internal standard for conversion. Track the shift of the pyrimidyl protons via NMR; a distinct downfield shift indicates successful C-N annulation and ester formation at the C3 position. The pyrimidyl moiety can later be removed to yield the free N-H indole.

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, mechanistic control, and the resulting regioselectivity.

MethodStarting MaterialReagents / CatalystPrimary ProductRegioselectivity MechanismTypical Yield
Basic CO₂ Insertion NH-IndoleRu-amido complex, KOtBu, CO₂Indole-1-carboxylic acidKinetic control (Hard nucleophile attack)>80%
Lewis Acid CO₂ Insertion 1-Substituted IndoleMe₂AlCl, CO₂ (3.0 MPa)Indole-3-carboxylic acidThermodynamic / Ate-complex control61–85%
Base-Promoted C2-Carboxylation C3-Substituted IndoleLiO-tBu, CsF, 18-crown-6, CO₂Indole-2-carboxylic acidDirected C2-deprotonation>70%
De Novo Annulation N-Pyrimidyl Aniline[Cp*RhCl₂]₂, Diazo compoundIndole-3-carboxylic acid esterDirected C-H activation / C-N formation>85%

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Dimethyl-Substituted Indole-3-Carboxylic Acids in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the indole nucleus represents a privileged scaffold, a recurring motif in a multitude of biologically active compounds. Among its derivatives, indole-3-carboxylic acids have emerged as a promising class of therapeutic agents, particularly in oncology.[1] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of dimethyl-substituted indole-3-carboxylic acids, offering insights into how the strategic placement of methyl groups on the indole core can modulate anticancer activity.

While a systematic comparative study across all possible dimethyl isomers is not extensively documented in a single publication, this guide synthesizes available data on mono-methylated and other substituted indole-3-carboxylic acid derivatives to elucidate key SAR principles. We will delve into the causality behind experimental design, provide validated protocols for synthesis and evaluation, and visualize the underlying molecular pathways.

The Indole-3-Carboxylic Acid Scaffold: A Foundation for Anticancer Drug Design

The indole-3-carboxylic acid moiety is a versatile pharmacophore. Its rigid bicyclic structure provides a framework for presenting functional groups in a defined spatial orientation, while the carboxylic acid group can engage in crucial hydrogen bonding interactions with biological targets. The indole ring itself, being electron-rich, can participate in π-π stacking and hydrophobic interactions.[2] Modifications on the indole nucleus, such as the introduction of methyl groups, can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

A notable related compound, Indole-3-carbinol (I3C), and its primary metabolite, 3,3'-diindolylmethane (DIM), have demonstrated pleiotropic anticancer effects by modulating multiple signaling pathways, including those involved in cell cycle arrest and apoptosis.[3][4] This provides a strong rationale for exploring the therapeutic potential of other indole derivatives, such as the dimethyl-substituted indole-3-carboxylic acids.

Comparative Analysis of Anticancer Activity: The Influence of Methyl Substitution

The precise placement of methyl groups on the indole ring can dramatically alter the anticancer potency of indole-3-carboxylic acid derivatives. While comprehensive data for all dimethyl isomers is sparse, we can infer SAR trends from studies on various substituted indoles. The following table summarizes representative data, primarily focusing on cytotoxicity against various cancer cell lines, to draw comparative insights.

Compound/DerivativeSubstitution PatternCancer Cell Line(s)Activity (IC50/GI50 in µM)Reference
Indole-3-carboxylic acidUnsubstitutedLS180 (colorectal)Enhances Doxorubicin efficacy[1]
Indole-3-carboxylic acid conjugate (7k)Unsubstituted (on indole)Leukemia sub-panel0.04 - 0.28[5]
Indole-3-carboxylic acid conjugate (7k)Unsubstituted (on indole)Solid tumor panel0.04 - 0.61[5]
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid derivative (6d)2-Methyl, 5-HydroxyNot specifiedNot specified[6]
1-Butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid (6a)1-Butyl, 2-Methyl, 5-HydroxyNot specifiedNot specified[6]
Methyl 1-(3′-indolylmethane)-indole-3-carboxylate (1)Dimer-like structureMelanoma, Renal, BreastGrowth inhibition observed[2]
2,3-Dimethylindole derivative (3a)2,3-Dimethyl (not a carboxylic acid)Lung and Pancreatic Carcinoma0.0027 - 0.0028[7]
2,3-Dimethylindole derivative (3b)2,3-Dimethyl (not a carboxylic acid)Lung and Pancreatic Carcinoma0.0031 - 0.0032[7]

Key SAR Observations:

  • Substitution at Position 2: The presence of a methyl group at the C2 position, as seen in some of the synthesized 5-hydroxyindole-3-carboxylic acid derivatives, is a common strategy in indole-based drug design.[6] This substitution can enhance metabolic stability and modulate the electronic nature of the indole ring.

  • Substitution on the Benzene Ring (Positions 4, 5, 6, 7): The placement of methyl groups on the benzene portion of the indole nucleus influences lipophilicity and can affect interactions with target proteins. While direct data for dimethyl-substituted indole-3-carboxylic acids is limited, studies on related indole derivatives suggest that substitutions at positions 4 and 6 can be critical for activity.

  • N-Alkylation: Alkylation at the N1 position, as demonstrated by the 1-butyl derivative, introduces another point of variation that can impact solubility and cell permeability.[6]

  • General Trends: While not indole-3-carboxylic acids, the high potency of 2,3-dimethylindole derivatives in the nanomolar range against cancer cell lines suggests that dimethyl substitution on the pyrrole ring can be a powerful strategy for enhancing cytotoxicity.[7]

Key Signaling Pathways in Indole-Mediated Anticancer Activity

Indole derivatives, particularly indole-3-carbinol and its metabolites, exert their anticancer effects through the modulation of multiple signaling pathways critical for cancer cell proliferation and survival.[3] These pathways are likely to be relevant for dimethyl-substituted indole-3-carboxylic acids as well.

Indole_Signaling_Pathways cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction Indole Dimethyl-Substituted Indole-3-Carboxylic Acids CDKs CDK2, CDK4, CDK6 (Cyclin-Dependent Kinases) Indole->CDKs Inhibition p21_p27 p21, p27 (CDK Inhibitors) Indole->p21_p27 Upregulation Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) Indole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Indole->Bax Upregulation G1_S_Arrest G1/S Phase Cell Cycle Arrest Apoptosis Apoptosis Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis cluster_0 cluster_0 cluster_1 cluster_1

Caption: Key signaling pathways modulated by indole derivatives leading to anticancer effects.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections detail standardized methodologies for the synthesis and biological evaluation of dimethyl-substituted indole-3-carboxylic acids.

General Synthesis of Dimethyl-Substituted Indole-3-Carboxylic Acids

A common route to synthesize substituted indole-3-carboxylic acids is through the Fischer indole synthesis followed by functionalization at the C3 position.

Workflow for Synthesis:

Synthesis_Workflow start Substituted Phenylhydrazine fischer Fischer Indole Synthesis (Acid Catalyst, Heat) start->fischer ketone Methyl Ketone (e.g., Levulinic Acid) ketone->fischer indole_ester Dimethyl-Substituted Indole-3-Carboxylate Ester fischer->indole_ester hydrolysis Ester Hydrolysis (e.g., NaOH, H2O/MeOH) indole_ester->hydrolysis product Dimethyl-Substituted Indole-3-Carboxylic Acid hydrolysis->product

Caption: General synthetic workflow for dimethyl-substituted indole-3-carboxylic acids.

Step-by-Step Protocol:

  • Fischer Indole Synthesis:

    • To a solution of the appropriately substituted dimethylphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a methyl ketone such as levulinic acid (1.1 eq).

    • Add an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the dimethyl-substituted indole-3-carboxylate ester.

  • Ester Hydrolysis:

    • Dissolve the purified ester (1.0 eq) in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (3.0-5.0 eq).

    • Heat the mixture to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with dilute HCl to a pH of 2-3.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the final dimethyl-substituted indole-3-carboxylic acid.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the cytotoxic potential of compounds.[8]

Workflow for MTT Assay:

MTT_Workflow seed 1. Seed Cancer Cells in 96-well plate treat 2. Treat with Compounds (various concentrations) seed->treat incubate 3. Incubate (e.g., 48 hours) treat->incubate mtt 4. Add MTT Reagent (Incubate 2-4 hours) incubate->mtt formazan 5. Solubilize Formazan Crystals (e.g., DMSO) mtt->formazan read 6. Measure Absorbance (570 nm) formazan->read analyze 7. Calculate IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethyl-substituted indole-3-carboxylic acids in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of dimethyl-substituted indole-3-carboxylic acids is a promising yet underexplored area in anticancer drug discovery. The available data suggests that the position of methyl groups on the indole core significantly influences cytotoxic activity. The high potency observed in related dimethylindole structures warrants a systematic investigation of all positional isomers of dimethyl-substituted indole-3-carboxylic acids against a broad panel of cancer cell lines.

Future research should focus on:

  • Systematic Synthesis and Evaluation: A comprehensive library of all possible dimethyl-indole-3-carboxylic acid isomers should be synthesized and evaluated to establish a clear and quantitative SAR.

  • Target Identification: Elucidating the specific molecular targets of the most active compounds will be crucial for understanding their mechanism of action and for further lead optimization.

  • Pharmacokinetic Profiling: In vivo studies are necessary to assess the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

By leveraging the insights presented in this guide, researchers can more effectively design and develop novel indole-based anticancer agents with improved potency and selectivity.

References

  • Kumara, M. N., et al. (2014). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. International Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 263-269.
  • Snape, T. J., et al. (2017). Preliminary SAR on indole-3-carbinol and related fragments reveals a novel anticancer lead compound against resistant glioblastoma cells. Bioorganic & Medicinal Chemistry Letters, 27(7), 1561-1565. [Link]

  • Bommagani, S., et al. (2017). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. European Journal of Medicinal Chemistry, 136, 393-405. [Link]

  • Zhang, L., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Cancer Management and Research, 16, 349-361. [Link]

  • Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440.
  • Danilenko, V. P., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. [Link]

  • Latosińska, J. N., et al. (2014). Synthesis, structural investigations, and anti-cancer activity of new methyl indole-3-carboxylate derivatives. Journal of Molecular Structure, 1074, 458-466.
  • Aggarwal, B. B., et al. (2005). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Expert Opinion on Investigational Drugs, 14(9), 1139-1151. [Link]

  • Gribble, G. W. (2010). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. In Topics in Heterocyclic Chemistry (Vol. 23, pp. 1-61). Springer.
  • Fang, H., et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry, 25(8), 2439-2450. [Link]

  • Chourasiya, N. K., et al. (2021). SAR of indole as an anti-cancer agent. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2076.
  • Li, Y., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 22(1), 171. [Link]

  • Al-Ostath, A. I., et al. (2023). Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation. Molecules, 28(22), 7594. [Link]

  • Loro, F., et al. (2020). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Journal of Inorganic Biochemistry, 212, 111241. [Link]

  • Dadashpour, S., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical and Biomedical Research, 9(2), 118-130.
  • Safe, S., et al. (2005). Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. Cell Stress and Chaperones, 10(3), 187-198. [Link]

  • Kumar, A., et al. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 2442-2449.
  • Usman, M., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis, 21(5), 450-466. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 1045769. [Link]

  • Kumar, R., et al. (2022). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]

  • Vasanthan, T., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 134. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Indole-3-Carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of Indole-3-Carboxylic Acid (I3C), a key metabolite and signaling molecule, is paramount. The choice of analytical methodology can significantly impact experimental outcomes, from metabolic studies to pharmaceutical quality control. This guide provides an in-depth comparison of common analytical techniques for I3C quantification and outlines a robust framework for cross-validation, ensuring data integrity and comparability across different methods and laboratories.

The narrative that follows is grounded in the principles of scientific integrity, drawing from established regulatory guidelines and practical laboratory experience. We will explore the "why" behind experimental choices, ensuring that each step is part of a self-validating system.

The Analytical Landscape for Indole-3-Carboxylic Acid

The quantification of I3C is commonly achieved through several analytical techniques, each with its own set of advantages and limitations. The primary methods employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely accessible and robust technique for the quantification of I3C. The method relies on the separation of I3C from other matrix components on a stationary phase, followed by detection based on its ultraviolet absorbance.

Principle: Separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer.[1][2][3] The acidic conditions ensure that I3C is in its protonated form, leading to better retention and peak shape.[2] Detection is commonly performed at a wavelength of around 280 nm, where the indole ring exhibits strong absorbance.[4]

Strengths:

  • Cost-effective and widely available: HPLC-UV systems are common in most analytical laboratories.

  • Robust and reliable: The technique is well-established and known for its reproducibility in routine analysis.

  • Simple operation: Method development and operation are generally less complex compared to mass spectrometry-based methods.

Limitations:

  • Moderate sensitivity: The limit of detection may not be sufficient for samples with very low concentrations of I3C.

  • Potential for interference: Co-eluting compounds with similar UV absorbance profiles can lead to inaccurate quantification.[5] Specificity is a key validation parameter to address this.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[6]

Principle: Similar to HPLC-UV, LC is used for the separation of I3C. However, detection is achieved using a tandem mass spectrometer. The I3C molecule is first ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification.[7] This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity. For I3C, a common transition to monitor is from the precursor ion at m/z 176.1 to a product ion at m/z 130.0 in positive ion mode, corresponding to the protonated molecule and a characteristic quinolinium ion, respectively.[8]

Strengths:

  • High sensitivity and selectivity: LC-MS/MS can detect and quantify I3C at very low concentrations, even in complex biological matrices.[7][9]

  • High specificity: The use of MRM minimizes the risk of interference from other compounds.[7]

  • Structural confirmation: The fragmentation pattern can be used to confirm the identity of the analyte.

Limitations:

  • Higher cost: The instrumentation and maintenance are more expensive than HPLC-UV systems.

  • Matrix effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision.

  • More complex method development: Optimization of both chromatographic and mass spectrometric parameters is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like I3C, a derivatization step is typically required to increase their volatility and thermal stability.

Principle: In GC-MS, the sample is first vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection. Derivatization of I3C, for example with a silylating agent, is often necessary.[10]

Strengths:

  • High chromatographic resolution: GC columns can provide excellent separation of complex mixtures.

  • Good sensitivity: GC-MS can achieve low detection limits.

  • Established libraries: Extensive mass spectral libraries are available for compound identification.

Limitations:

  • Derivatization required: The need for derivatization adds an extra step to the sample preparation, which can introduce variability.

  • Thermal degradation: Some indole compounds can be thermally labile, even after derivatization.

  • Not suitable for all matrices: GC-MS is less tolerant of non-volatile matrix components compared to LC-MS.

Comparative Performance of Analytical Methods

The choice of an analytical method should be guided by its intended purpose, as defined in the Analytical Target Profile (ATP).[11] Key performance parameters, as outlined in the International Council for Harmonisation (ICH) guidelines, should be considered.[5][11][12]

Parameter HPLC-UV LC-MS/MS GC-MS
Specificity Moderate; susceptible to co-eluting interferences.High; MRM transitions are highly specific.High; mass spectra provide structural information.
Sensitivity (LOD/LOQ) ng/mL to µg/mL range.pg/mL to ng/mL range.pg/mL to ng/mL range.
Linearity & Range Typically wide linear range.Wide linear range, but can be affected by detector saturation.Good linearity over a defined range.
Accuracy & Precision Good, but can be affected by interferences.Excellent, but susceptible to matrix effects.Good, but can be influenced by derivatization efficiency.
Robustness Generally high.Moderate; sensitive to changes in mobile phase and MS tuning.Moderate; sensitive to injection parameters and column aging.
Throughput High.High, with modern UPLC systems.Lower, due to longer run times and potential for derivatization.

The Imperative of Cross-Validation

When analytical data for a single project is generated using different methods or in different laboratories, a cross-validation study is essential to ensure the comparability and integrity of the results.[6][13] This is a critical step in drug development and regulatory submissions.[6]

The objective of cross-validation is to demonstrate that different analytical methods provide equivalent results for the same set of samples.[13]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for I3C quantification.

Cross-Validation Workflow for I3C Quantification cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Interpretation cluster_reporting 4. Reporting define_atp Define Analytical Target Profile (ATP) select_methods Select Methods for Comparison (e.g., HPLC-UV & LC-MS/MS) define_atp->select_methods define_acceptance Define Acceptance Criteria (ICH Q2(R2)) select_methods->define_acceptance prep_samples Prepare a Set of Spiked & Incurred Samples define_acceptance->prep_samples analyze_method_a Analyze Samples with Method A (Reference) prep_samples->analyze_method_a analyze_method_b Analyze Samples with Method B (Comparator) prep_samples->analyze_method_b compare_results Compare Quantitative Results from Both Methods analyze_method_a->compare_results analyze_method_b->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, % difference) compare_results->statistical_analysis evaluate_criteria Evaluate Against Pre-defined Acceptance Criteria statistical_analysis->evaluate_criteria document_findings Document All Findings in a Validation Report evaluate_criteria->document_findings conclusion Draw Conclusion on Method Comparability document_findings->conclusion

Caption: A structured workflow for the cross-validation of analytical methods.

Experimental Protocol for Cross-Validation

This protocol outlines the key steps for cross-validating an HPLC-UV method against a more sensitive LC-MS/MS method for I3C quantification in a biological matrix (e.g., plasma).

Preparation of Validation Samples
  • Spiked Quality Control (QC) Samples: Prepare QC samples by spiking a known concentration of I3C standard into the biological matrix at a minimum of three concentration levels: low, medium, and high.

  • Incurred Samples: If available, use samples from a previous study where I3C is endogenously present. These are crucial as they represent the true complexity of the sample matrix.

Sample Analysis
  • Analyze the prepared QC and incurred samples using both the validated HPLC-UV and LC-MS/MS methods.

  • It is recommended to analyze the samples in replicate (n≥3) to assess the precision of each method.

Data Evaluation and Acceptance Criteria
  • Percent Difference Calculation: For each sample, calculate the percent difference between the concentration obtained by the HPLC-UV method and the LC-MS/MS method (which often serves as the reference method due to its higher specificity).

    • % Difference = [(Conc_HPLC-UV - Conc_LC-MS/MS) / Mean_Conc] * 100

  • Acceptance Criteria: The acceptance criteria should be pre-defined in the validation protocol.[14] A common criterion is that for at least two-thirds of the samples, the percent difference should be within ±20%. For QC samples, this is often tightened to ±15%.

Statistical Analysis
  • Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. The plot helps to identify any systematic bias between the methods.

Conclusion

The choice of an analytical method for Indole-3-Carboxylic Acid quantification is a critical decision that should be based on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and specificity for challenging biological matrices. GC-MS remains a viable option, particularly when high chromatographic resolution is required, though the need for derivatization can be a drawback.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Understanding ICH Q2(R2)
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Q2(R2)
  • Bioanalytical Method Valid
  • GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...
  • A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Whe
  • Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina | Request PDF - ResearchG
  • Identification of indole-3-carboxylic Acid as Mediator of Priming Against Plectosphaerella Cucumerina - PubMed.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC.
  • A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues - Hilaris.
  • HPLC (High Performance Liquid Chromatography) based quantification of Indole-3 acetic acid production ability of lentil (Lens es - Research Journal.
  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC.
  • Quantification of indole-3-acetic acid from Bambusa tulda Roxb.

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Efficacy Analysis of 5,7-dimethyl-1H-indole-3-carboxylic acid as a Novel IDO1 Inhibitor Compared to Benchmark Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comparative analysis of the novel compound 5,7-dimethyl-1H-indole-3-carboxylic acid against established clinical inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. We present a head-to-head comparison of inhibitory potency with benchmark drugs, Epacadostat and Navoximod. Detailed experimental protocols for assessing inhibitor efficacy in both enzymatic and cell-based assays are provided to ensure scientific rigor and reproducibility. This document is intended for researchers in oncology, immunology, and drug development to objectively evaluate the potential of new therapeutic candidates targeting the IDO1 pathway.

Introduction: The Role of IDO1 in Tumor Immune Evasion

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses.[1] It initiates the kynurenine pathway of tryptophan metabolism, converting the essential amino acid L-tryptophan into N-formylkynurenine, which is then metabolized into kynurenine and other downstream products.[2] In healthy tissues, this pathway is important for maintaining immune homeostasis. However, in the tumor microenvironment, IDO1 is frequently overexpressed by cancer cells and antigen-presenting cells.[1]

This overexpression has two primary immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, inhibiting their proliferation and function.[1]

  • Kynurenine Accumulation: The buildup of kynurenine and its metabolites actively induces the apoptosis of effector T cells and promotes the generation of regulatory T cells (Tregs), which further suppress the anti-tumor immune response.[3][4]

This hijacking of the kynurenine pathway allows tumors to evade immune destruction, making IDO1 a high-priority target for cancer immunotherapy.[3][5][6] Consequently, the development of potent and selective IDO1 inhibitors is an area of intense research, with several candidates having advanced into clinical trials.[1][7][8]

The IDO1 Signaling Pathway and Point of Inhibition

The immunosuppressive effects of IDO1 are mediated through the production of kynurenine, which acts on the Aryl Hydrocarbon Receptor (AhR), leading to the suppression of anti-tumor immune cells like CD8+ T cells and Natural Killer (NK) cells.[2][3] IDO1 inhibitors block the first and rate-limiting step of this pathway, preventing tryptophan catabolism and restoring the immune system's ability to recognize and attack cancer cells.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Cell Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by T_Cell CD8+ T Cell (Effector T Cell) Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Activates Immune_Suppression Immune Suppression & Tumor Evasion AhR->Immune_Suppression NK_Cell Natural Killer (NK) Cell Treg_Cell Regulatory T Cell (Treg) Immune_Suppression->T_Cell Inhibits Immune_Suppression->NK_Cell Inhibits Immune_Suppression->Treg_Cell Promotes Inhibitors 5,7-dimethyl-1H-indole-3-carboxylic acid Epacadostat Navoximod Inhibitors->IDO1 Blocks

Caption: The IDO1 pathway in cancer and the mechanism of inhibition.

Compound Profiles

5,7-dimethyl-1H-indole-3-carboxylic acid (Novel Compound)

5,7-dimethyl-1H-indole-3-carboxylic acid is a novel indole derivative. The indole scaffold is a common feature in many biologically active compounds, including IDO1 inhibitors and auxin analogs.[9][10][11] Its structural similarity to tryptophan suggests a potential competitive binding mechanism at the IDO1 active site. The dimethyl substitutions on the indole ring may enhance its hydrophobicity and binding affinity compared to the parent indole-3-carboxylic acid molecule.[12]

Epacadostat (INCB024360)

Epacadostat is a potent and selective oral inhibitor of IDO1 that has been extensively studied in clinical trials.[1][7][13] It is recognized as a benchmark IDO1 inhibitor due to its high selectivity over related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO).[14] Its mechanism involves binding to the heme cofactor within the IDO1 active site, preventing the catalytic oxidation of tryptophan.

Navoximod (GDC-0919)

Navoximod is another potent, orally bioavailable IDO1 pathway inhibitor that has been evaluated in clinical studies.[4][15] It demonstrates strong inhibition of IDO1 activity, leading to a significant reduction in plasma kynurenine levels in both preclinical models and human subjects.[4]

Comparative Efficacy Analysis

The efficacy of an inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates higher potency. This comparison utilizes data from both biochemical (cell-free) and cell-based assays.

  • Biochemical assays use purified recombinant enzyme to measure direct inhibition.

  • Cell-based assays measure the inhibitor's ability to block IDO1 activity within a cellular context, providing a more physiologically relevant assessment of potency that accounts for cell permeability and stability.

CompoundBiochemical IC50 (Human IDO1)Cell-Based IC50 (HeLa or HEK293 cells)Selectivity Profile
5,7-dimethyl-1H-indole-3-carboxylic acid Data not publicly availableData not publicly availablePresumed selective for IDO1 based on scaffold
Epacadostat (INCB024360) ~10 nM[14]7.1 nM - 71.8 nM[16][17][18]Highly selective over IDO2 and TDO[14]
Navoximod (GDC-0919) 7 nM (Ki)[15]~75 nM[15]Potent IDO pathway inhibitor[15]

Note: The efficacy of 5,7-dimethyl-1H-indole-3-carboxylic acid must be determined experimentally using the protocols outlined in Section 5.

Experimental Methodologies

To ensure a robust and objective comparison, standardized protocols for determining inhibitor potency are essential. Here, we provide detailed methodologies for both a direct enzymatic assay and a functional cell-based assay.

Protocol 1: In Vitro Biochemical IDO1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant human IDO1.

Rationale: This method provides a direct measure of enzyme-inhibitor interaction without the complexities of cellular uptake, metabolism, or off-target effects. It is the gold standard for determining initial potency (IC50).

Methodology:

  • Buffer and Reagent Preparation:

    • Prepare an assay buffer consisting of 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 0.2 mg/mL catalase.[14] Ascorbate and methylene blue are included as cofactors to maintain the enzyme's heme iron in its active state.

  • Compound Dilution:

    • Prepare a 10 mM stock solution of 5,7-dimethyl-1H-indole-3-carboxylic acid and benchmark inhibitors (Epacadostat, Navoximod) in DMSO.

    • Perform serial dilutions in the assay buffer to create a range of test concentrations (e.g., from 0.1 nM to 100 µM). The final DMSO concentration in the assay should not exceed 0.5%.[19][20]

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 10 µL of the diluted inhibitor solution or inhibitor-free buffer (for positive and negative controls).[19]

    • Add 180 µL of a pre-mixed reaction solution containing L-tryptophan substrate and cofactors to each well.[19]

    • Add 10 µL of assay buffer without enzyme to the "Blank" wells.[19]

    • Initiate the reaction by adding 10 µL of diluted recombinant human IDO1 enzyme (e.g., 20-40 ng/µl) to all wells except the "Blank".[14][19]

  • Data Acquisition and Analysis:

    • Incubate the plate at room temperature for 1-3 hours.[19][20]

    • Measure the absorbance increase at 321 nm, which corresponds to the formation of the product, N-formylkynurenine.[14][20][21]

    • Subtract the "Blank" absorbance from all other readings.

    • Calculate the percentage of inhibition for each concentration relative to the positive control (enzyme + substrate, no inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based IDO1 Functional Assay

This assay measures the inhibitor's activity in a more physiologically relevant context using human cells where IDO1 expression has been induced.

Rationale: This assay confirms that the compound can penetrate the cell membrane and inhibit the target in a complex intracellular environment. It is a critical step for validating a compound's potential for in vivo efficacy.

Cell_Assay_Workflow A 1. Seed HeLa or SKOV-3 Cells B 2. Induce IDO1 Expression (24-48h with IFN-γ) A->B C 3. Treat with Inhibitor (Serial Dilutions) B->C D 4. Incubate (24-48h) Tryptophan -> Kynurenine C->D E 5. Collect Supernatant D->E F 6. Measure Kynurenine (e.g., with Ehrlich's Reagent) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for a cell-based IDO1 functional assay.

Methodology:

  • Cell Culture:

    • Seed a human cancer cell line known to express IDO1 upon stimulation, such as HeLa or SKOV-3 cells, in a 96-well plate and allow them to adhere overnight.[22][23]

  • IDO1 Induction:

    • Treat the cells with interferon-gamma (IFNγ, e.g., 50-100 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.[22]

  • Inhibitor Treatment:

    • Remove the IFNγ-containing media and replace it with fresh media containing serial dilutions of the test compounds (prepared as in Protocol 1). Include a vehicle control (DMSO).

  • Incubation and Sample Collection:

    • Incubate the cells for an additional 24-48 hours at 37°C.[22][23] During this period, the induced IDO1 will catabolize tryptophan in the medium.

    • Collect the cell culture supernatant.[22]

  • Kynurenine Quantification:

    • Add 30% (w/v) trichloroacetic acid (TCA) to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.[23]

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the clear supernatant to a new 96-well plate.

    • Add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 480 nm.[23]

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the kynurenine concentration in each sample.

    • Determine the percent inhibition of kynurenine production for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC50 value as described in Protocol 1.

Conclusion and Future Directions

This guide establishes a framework for the rigorous evaluation of 5,7-dimethyl-1H-indole-3-carboxylic acid as a potential IDO1 inhibitor. By comparing its performance against clinically relevant benchmarks like Epacadostat and Navoximod using standardized biochemical and cell-based assays, researchers can generate the robust, quantitative data needed to assess its therapeutic potential. While the indole scaffold is promising, empirical data from these assays are required to determine its potency and cellular activity. Future studies should also investigate its selectivity against IDO2 and TDO, its mechanism of inhibition (e.g., competitive, non-competitive), and its in vivo pharmacokinetic and pharmacodynamic properties to fully characterize its profile as a drug candidate.

References

  • The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complic
  • The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Frontiers in Oncology.
  • The tryptophan–kynurenine pathway in immunomodulation and cancer metastasis.
  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • Epacadostat (INCB 024360) | IDO1 Inhibitor. MedchemExpress.com.
  • Targeting the kynurenine pathway: a novel approach in tumour therapy. Expert Reviews in Molecular Medicine.
  • Epacadostat (INCB024360) | IDO1 Inhibitor | CAS 1204669-58-8. Selleck Chemicals.
  • Epacadostat | INCB 024360 | IDO1 Inhibitor. TargetMol.
  • Involvement of Kynurenine Pathway in Hep
  • Epacadostat (INCB024360, CAS Number: 1204669-58-8). Cayman Chemical.
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  • INCB 024360 | Epacadost
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  • Trial watch: IDO inhibitors in cancer therapy. PMC.
  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience.
  • An In-depth Technical Guide on the Mechanism of Action of Benzomalvins as IDO1 Inhibitors. Benchchem.
  • Pilot trial of an Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor plus a multipeptide melanoma vaccine in patients with advanced melanoma.
  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC.
  • IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs.
  • IDO1 Inhibitor Screening Assay Kit (384). BPS Bioscience.
  • Indoleamine 2,3-Dioxygenase (IDO) | Inhibitors. MedchemExpress.com.
  • Navoximod | IDO/TDO inhibitor | CAS 1402837-78-8. Selleck Chemicals.
  • NAVOXIMOD. Inxight Drugs.
  • Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Str
  • Linrodostat (BMS-986205) | IDO1 Inhibitor. MedchemExpress.com.
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  • Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis. Benchchem.
  • dimethyl-1H-pyrrol-1-yl)-1H-indole as a Potential Enzyme Inhibitor. Benchchem.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry.
  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.
  • A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry.
  • Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry.
  • Indole-3-Carbinol Stabilizes p53 to Induce miR-34a, Which Targets LDHA to Block Aerobic Glycolysis in Liver Cancer Cells. MDPI.

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Comparative Analysis: 2D vs. 3D MPS vs. In Vivo Models

Author: BenchChem Technical Support Team. Date: March 2026

The transition from preclinical screening to clinical efficacy is the most vulnerable phase of the drug development pipeline. Despite significant advancements in high-throughput screening, the clinical success rate of new therapeutic compounds remains historically low, hovering around [1]. This high attrition rate is primarily driven by a lack of predictive validity in traditional in vitro models, which fail to recapitulate the biological complexity, inter-organ crosstalk, and pharmacokinetic dynamics of a living human patient.

To bridge this translational gap, researchers must strategically integrate Next-Generation 3D Microphysiological Systems (MPS)—such as Organ-on-a-Chip (OOC)—with robust in vivo models like Patient-Derived Xenografts (PDX). This guide provides an objective comparison of these models and outlines a self-validating experimental workflow for translating in vitro findings into in vivo success.

Traditional 2D cell cultures force cells into an unnatural monolayer, stripping them of biomechanical forces (e.g., shear stress) and extracellular matrix (ECM) interactions. This leads to altered gene expression and poor clinical translation.

Recent large-scale studies have demonstrated the superiority of 3D OOC systems in bridging the gap to in vivo validation. For example, a landmark study evaluating the Emulate Liver-Chip demonstrated an in predicting Drug-Induced Liver Injury (DILI) for compounds that had previously passed animal testing but failed in human trials[2][3]. In contrast, traditional 3D hepatic spheroids exhibited a predictive sensitivity of only 47%[3].

Below is a quantitative comparison of how these models perform across critical translational metrics:

Model TypeThroughputPhysiological RelevanceDILI Predictive SensitivityCost / Time Burden
2D Cell Culture HighLow (Lacks ECM & shear stress)~0-10%Low / Days
3D Hepatic Spheroids MediumModerate (Static 3D architecture)47%Moderate / Weeks
3D Organ-on-a-Chip Low-MediumHigh (Biomechanical forces, flow)87%Moderate-High / Weeks
In Vivo Mouse (PDX) LowVery High (Systemic complexity)Variable (Species differences)High / Months

Mechanistic Causality: Why In Vivo Validation Remains the Gold Standard

While 3D OOC models are exceptional for isolating specific mechanistic variables and filtering out toxic compounds early, in vivo models remain the gold standard for final preclinical validation.

The predictive power of a PDX model lies in its preservation of the human tumor microenvironment (TME). Unlike cell-line derived xenografts (CDX), which adapt to plastic and lose their original heterogeneity, into immunodeficient mice[4]. This preserves the native stromal architecture, paracrine signaling networks, and clonal heterogeneity of the original disease. Consequently, PDX models provide a highly accurate platform for evaluating systemic pharmacokinetics, tumor penetration, and holistic off-target effects.

Experimental Workflow: Validating an In Vitro Hit Using an In Vivo PDX Model

To ensure scientific integrity, the transition from an in vitro hit to in vivo validation must be treated as a self-validating system . The following protocol details the mechanistic causality behind each step to ensure reproducible, clinically relevant data.

Phase 1: Tumor Procurement and Processing
  • Step 1: Resect the patient tumor and immediately submerge it in ice-cold preservation media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

    • Causality: Immediate cooling arrests metabolic degradation and prevents ischemic necrosis, ensuring the viability of fragile cancer stem cells.

  • Step 2: Mechanically mince the tissue into 1-2 mm³ fragments using sterile surgical scalpels.

    • Causality: Utilizing intact fragments rather than enzymatic single-cell dissociation preserves the native ECM, tumor-associated fibroblasts, and spatial architecture[4]. This is critical for maintaining the original tumor's paracrine signaling networks upon engraftment.

Phase 2: Implantation in Immunocompromised Murine Models
  • Step 3: Implant fragments orthotopically (e.g., into the mammary fat pad for breast carcinoma) into severely immunodeficient mice, such as NOD/SCID or NSG strains.

    • Causality: NSG mice lack mature T cells, B cells, and functional NK cells, preventing xenograft rejection. Orthotopic implantation is strictly preferred over subcutaneous placement because the tissue-specific microenvironment provides the necessary biomechanical cues and stromal interactions required for accurate metastatic dissemination.

Phase 3: The Self-Validating System (Model Verification)
  • Step 4: Harvest the F1 generation tumor once it reaches 1-2 cm in diameter. Perform Whole Exome Sequencing (WES) and Immunohistochemistry (IHC) (e.g., H&E staining).

    • Causality: or genetic drift over successive passages[5]. Comparing the F1 genomic and histological profile directly against the patient's primary tumor biopsy acts as a self-validating checkpoint. If concordance falls below 90%, the model must be discarded to prevent the generation of false-positive efficacy data.

Phase 4: Dosing and PK/PD Translation
  • Step 5: Translate the in vitro IC50 values to an in vivo dosing regimen using Physiologically Based Pharmacokinetic (PBPK) modeling.

    • Causality:In vitro static concentrations fail to account for hepatic clearance, plasma protein binding, or tissue distribution. PBPK allometric scaling ensures the murine model receives a clinically relevant exposure profile, preventing false-negative outcomes due to systemic underdosing.

Translational Workflow Visualization

TranslationalWorkflow InVitro 2D In Vitro Screening (High Throughput) Hit Hit Identification (IC50 / EC50) InVitro->Hit Select Candidates OOC 3D Organ-on-a-Chip (Toxicity & PK/PD) Hit->OOC Advance Hits PDX PDX Model Generation (Patient Tumor Engraftment) OOC->PDX Filter Toxic Compounds InVivo In Vivo Validation (Efficacy & Safety) PDX->InVivo Dose Translation Clinical Clinical Candidate Selection InVivo->Clinical Final Validation

Translational workflow bridging in vitro screening to in vivo validation for drug discovery.

References

  • Title: The Significance of In Vitro to In Vivo Translation in Drug Discovery Source: Sygnature Discovery URL: [Link]

  • Title: Emulate Publishes Landmark Study Validating Organ-on-a-Chip Technology for Predictive Toxicology in Preclinical Development Source: Emulate Bio URL: [Link]

  • Title: The Generation and Application of Patient-Derived Xenograft Model for Cancer Research Source: Cancer Research and Treatment (NCBI) URL: [Link]

  • Title: Protecting Human Health with Organ-on-a-Chip Technology Source: Pharmaceutical Executive URL: [Link]

  • Title: A systematic review of the validity of patient derived xenograft (PDX) models: the implications for translational research and personalised medicine Source: PeerJ URL: [Link]

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Benchmarking Synthetic Efficiency: Automated Fast-Flow vs. Microwave and Batch Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical pipeline increasingly pivots toward complex peptide therapeutics and synthetic proteins, the limitations of traditional chemical synthesis have become a critical bottleneck. For decades, Solid-Phase Peptide Synthesis (SPPS) has relied on batch-mode operations. While functional for short sequences, these methods suffer from diminishing yields, severe aggregation, and massive solvent waste when applied to sequences exceeding 50 amino acids.

As a Senior Application Scientist, I evaluate synthetic methodologies not just by their end-product purity, but by the physical chemistry that governs their efficiency. This guide objectively benchmarks Automated Fast-Flow Peptide Synthesis (AFPS) against conventional Microwave-Assisted SPPS (MW-SPPS) and Batch SPPS , providing the mechanistic causality and self-validating protocols necessary for researchers to upgrade their synthetic infrastructure.

Mechanistic Causality: Overcoming the Diffusion Limit

To understand why synthetic efficiencies differ so drastically between methods, we must examine the mass transfer kinetics and thermodynamics at the resin-solvent interface.

  • Batch SPPS (The Diffusion-Limited Baseline): In batch systems, reagents are added to a vessel containing porous polymer resin. The reaction rate is fundamentally limited by the slow diffusion of activated amino acids into the resin matrix. Because the system relies on equilibrium thermodynamics, driving the reaction to completion requires massive stoichiometric excesses and extended coupling times (30–60 minutes)[1].

  • MW-SPPS (Thermal Acceleration): Microwave irradiation improves upon batch synthesis by directly heating the reaction mixture via electromagnetic excitation. This localized heating increases molecular mobility, disrupts on-resin peptide aggregation, and accelerates coupling kinetics (reducing times to 4–10 minutes)[2]. However, MW-SPPS remains a batch process; it does not solve the fundamental issue of equilibrium stalling and requires extensive solvent volumes for repetitive washing.

  • AFPS (Kinetically Driven Flow): AFPS fundamentally alters the physical chemistry of the reactor. By packing the resin into a high-pressure fixed-bed reactor and continuously pumping highly concentrated reagents (e.g., 0.4 M) at elevated temperatures (90 °C), the system shifts from diffusion-controlled to kinetically controlled[3]. The continuous flow maintains a maximum concentration gradient across the resin bead and instantly sweeps away byproducts, preventing the reaction from stalling at equilibrium. This allows amide bonds to form in as little as 7 to 40 seconds[2].

SPPS_Kinetics cluster_batch Batch & MW-SPPS (Diffusion Limited) cluster_flow AFPS (Kinetically Driven) B_Reagent Bulk Reagent Addition B_Diff Slow Diffusion into Resin B_Reagent->B_Diff B_Rxn Equilibrium Reaction B_Diff->B_Rxn F_Pump High-Pressure Continuous Flow F_Heat Rapid Pre-heating (90°C) F_Pump->F_Heat F_Bed Packed Resin Bed (Max Conc. Gradient) F_Heat->F_Bed

Fig 1. Mechanistic comparison of diffusion-limited batch SPPS vs. kinetically driven AFPS.

Quantitative Benchmarking

When scaling from discovery to multigram deliveries, efficiency is quantified by time, sequence length viability, and Process Mass Intensity (PMI)—a critical green chemistry metric measuring the mass of raw materials and solvent used per mass of product.

Performance MetricTraditional Batch SPPSMicrowave-Assisted SPPSAutomated Fast-Flow (AFPS)
Coupling Time per Residue 30 – 60 minutes4 – 10 minutes7 – 40 seconds[2]
Max Validated Sequence Length ~30 – 50 residues~75 residues164+ residues[3]
Process Mass Intensity (PMI) ~1464 (High Waste)[1]~1000 – 1200~476 (Low Waste)[1]
In-line Process Validation None (Offline cleavage required)Limited (Temperature monitoring)Real-time UV-Vis integration[4]
Heating Mechanism Convective (Jacketed vessel)Electromagnetic (Microwave)Conductive (Pre-heating loop)[3]

Data synthesis indicates that AFPS not only reduces synthesis time from weeks to hours but also cuts solvent consumption by nearly 70% compared to batch averages[1].

Self-Validating Experimental Protocol: AFPS Workflow

In modern drug development, a protocol must be a self-validating system. Blindly executing coupling cycles leads to catastrophic failures in long sequences. The following AFPS protocol for synthesizing complex single-domain proteins utilizes an in-line UV-Vis feedback loop to guarantee synthetic fidelity at every step[4].

Step 1: Reactor Preparation & Bed Packing
  • Action: Pack 200 mg of ChemMatrix resin (or high-swelling PEG-based support) into a stainless-steel fixed-bed reactor.

  • Causality: A fixed bed prevents resin fracturing under high flow rates (up to 40 mL/min) while ensuring that the solvent front passes uniformly through the matrix, eliminating the dead zones common in batch stirring.

Step 2: Reagent Activation
  • Action: Prepare amino acid solutions at a high concentration of 0.4 M in amine-free N,N-dimethylformamide (DMF). Utilize PyAOP or HATU as coupling reagents[3].

  • Causality: High molarity drives the pseudo-first-order kinetics required for 40-second couplings. Amine-free DMF prevents premature Fmoc removal during storage.

Step 3: Flow Deprotection & In-line UV Validation (The Feedback Loop)
  • Action: Pump 20% piperidine in DMF through the reactor at 90 °C. Route the effluent through an in-line UV-Vis detector set to 310 nm[4].

  • Self-Validation: The detector quantifies the release of the dibenzofulvene-piperidine adduct. The system integrates the peak area in real-time. If the peak area drops below the expected theoretical yield, the system automatically flags the cycle for incomplete deprotection (often indicative of on-resin aggregation) and initiates a secondary deprotection wash before proceeding.

Step 4: Rapid Coupling via Heating Loop
  • Action: Deliver the activated amino acid through a conductive heating loop, instantly raising the reagent temperature to 90 °C just milliseconds before it enters the resin bed[3].

  • Causality: Pre-heating the reagents immediately prior to the bed maximizes thermal energy for the coupling reaction while minimizing the time the activated ester spends at high temperatures, effectively eliminating heat-induced epimerization or degradation.

Step 5: Continuous-Flow Cleavage
  • Action: Pump a Trifluoroacetic acid (TFA) cleavage cocktail directly through the fixed bed, monitoring the effluent via UV to determine exact cleavage completion[1].

  • Causality: Flow cleavage eliminates the hazardous, manual filtration steps of batch SPPS and reduces the required TFA volume.

UV_Validation Start Initiate Coupling Cycle Deprotect Deliver Piperidine (Deprotection) Start->Deprotect UV In-line UV-Vis Detector (310 nm) Deprotect->UV Analyze Quantify Dibenzofulvene Peak Area UV->Analyze Decision Peak Area == Expected? Analyze->Decision Proceed Proceed to Wash & Couple Decision->Proceed Yes Halt Flag for Incomplete Deprotection / Aggregation Decision->Halt No

Fig 2. Self-validating AFPS protocol utilizing in-line UV-Vis monitoring for real-time feedback.

Conclusion

Benchmarking synthetic efficiency reveals that the transition from Batch and MW-SPPS to Automated Fast-Flow Peptide Synthesis is not merely an incremental upgrade in speed; it is a fundamental shift in reaction physics. By leveraging high-pressure continuous flow and real-time UV-Vis validation, AFPS overcomes the diffusion limits and aggregation issues that have historically capped synthetic peptide lengths. For drug development professionals, adopting kinetically driven flow systems translates directly to the rapid, high-fidelity production of complex single-domain proteins and a drastically reduced environmental footprint.

References

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - Brieflands.
  • Continuous-Flow Solid-Phase Peptide Synthesis to Enable Rapid, Multigram Deliveries of Peptides - Organic Process Research & Development (ACS Publications).
  • Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis - ACS Central Science.
  • Synthesis of proteins by automated flow chemistry - Amide Technologies / Science.

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A Senior Application Scientist's Guide to Comparative Docking of Indole Derivatives Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of bioactive compounds and its synthetic versatility.[1][2] In the quest for novel therapeutics, particularly in the realm of anti-inflammatory agents, indole derivatives have shown significant promise as inhibitors of key enzymatic targets.[3] One such target of immense interest is Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[4][5] Molecular docking, a powerful computational method, serves as an indispensable tool for predicting the binding interactions between ligands, such as indole derivatives, and their protein targets at the molecular level.[1] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of novel indole derivatives against the COX-2 enzyme. We will delve into the causality behind each experimental step, present a self-validating workflow, and provide a case study with supporting data to empower researchers in their drug discovery endeavors.

The Scientific Rationale: Why Indole Derivatives and COX-2?

The cyclooxygenase (COX) enzyme has two primary isoforms, COX-1 and COX-2.[3] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the conversion of arachidonic acid into prostaglandins—key mediators of pain and fever.[3][5] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as indomethacin (an indole derivative itself), are non-selective and inhibit both isoforms, leading to undesirable gastrointestinal side effects.[3]

Therefore, the selective inhibition of COX-2 is a highly sought-after therapeutic strategy for managing inflammation and pain while minimizing adverse effects.[4][6] The indole scaffold has proven to be an excellent starting point for designing potent and selective COX-2 inhibitors due to its ability to form critical interactions within the enzyme's active site.[4][5] This guide uses COX-2 as the protein target to illustrate a robust computational workflow for evaluating and comparing the potential of novel indole-based compounds as selective inhibitors.

The Experimental Workflow: A Self-Validating Protocol

A rigorous and reproducible docking protocol is paramount for generating meaningful results. The following step-by-step methodology is designed to be a self-validating system, incorporating a crucial re-docking step to ensure the chosen parameters can accurately reproduce experimentally determined binding modes.

Detailed Step-by-Step Methodology

Part A: Target and Ligand Preparation

  • Protein Target Acquisition & Preparation:

    • Action: Download the 3D crystal structure of the target protein, human COX-2, from the Protein Data Bank (PDB; e.g., PDB ID: 4COX).[7]

    • Causality & Rationale: The crystal structure provides the experimentally determined atomic coordinates of the protein. It is crucial to select a high-resolution structure (ideally < 2.5 Å) with a co-crystallized ligand in the active site, as this ligand's position validates the location of the binding pocket.[8]

    • Protocol:

      • Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (the original ligand will be used for re-docking later).

      • Add polar hydrogen atoms to the protein structure.

      • Assign appropriate atomic charges using a standard force field (e.g., AMBER, CHARMM). This step is critical for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Action: Prepare 2D structures of the indole derivatives to be tested, a known reference inhibitor (e.g., Celecoxib), and the co-crystallized ligand from the PDB file (e.g., Indomethacin).[1]

    • Causality & Rationale: Ligands must be converted to 3D structures and energetically minimized to find their most stable conformation. Correct protonation states and atomic charges are essential for simulating realistic interactions.

    • Protocol:

      • Draw the 2D structures of the indole derivatives using chemical drawing software (e.g., ChemDraw).

      • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

      • Assign partial atomic charges (e.g., Gasteiger charges).

Part B: Docking Simulation & Validation

  • Binding Site Definition & Grid Generation:

    • Action: Define the active site for the docking simulation.

    • Causality & Rationale: The docking algorithm needs a defined search space (a "grid box") to perform its calculations, which focuses the computational effort on the region of interest.[9] Defining the grid around a known inhibitor's binding site ensures the search is conducted in the correct location.[8]

    • Protocol:

      • Identify the key amino acid residues of the COX-2 active site. For COX-2, these often include residues like Arg120, Tyr355, Ser530, and Trp387.[3][7]

      • Generate a grid box centered on these residues, ensuring its dimensions are large enough to accommodate the ligands to be docked.

  • Protocol Validation via Re-docking:

    • Action: Dock the extracted co-crystallized ligand (from Step 1) back into the prepared protein's active site using the defined grid.

    • Causality & Rationale: This is the most critical validation step. A reliable docking protocol should be able to reproduce the experimentally observed binding pose of the native ligand.

    • Trustworthiness Metric: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Å is considered a successful validation, indicating the docking parameters are appropriate.[10]

  • Comparative Molecular Docking Simulation:

    • Action: Dock the library of prepared indole derivatives and the reference inhibitor into the validated active site grid.

    • Causality & Rationale: A docking algorithm (e.g., Lamarckian Genetic Algorithm as used in AutoDock) explores various conformations and orientations of each ligand within the active site.[9] It then uses a scoring function to estimate the binding affinity for each pose, predicting the most favorable binding mode.[1]

    • Protocol:

      • Set the docking parameters (e.g., number of genetic algorithm runs, population size).

      • Execute the docking run for each ligand. The output will be a set of possible binding poses and their corresponding scores.

Part C: Analysis and Interpretation

  • Pose Analysis and Scoring:

    • Action: Analyze the results to identify the best-scoring pose for each ligand and examine the molecular interactions.

    • Causality & Rationale: The primary output is a docking score or binding energy (often in kcal/mol), where a more negative value typically indicates a more favorable predicted interaction.[9] It is crucial to go beyond the score and visually inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein's amino acid residues.

    • Protocol:

      • Rank the ligands based on their best docking score.

      • For the top-ranked derivatives, visualize the binding poses and identify key interactions with active site residues.

      • Compare these interactions to those of the known reference inhibitor.

G cluster_prep Part A: Preparation cluster_dock Part B: Simulation & Validation cluster_analysis Part C: Analysis PDB 1. Acquire Protein (PDB: 4COX) PrepProt Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepProt Grid 3. Define Binding Site & Generate Grid PrepProt->Grid Ligands 2. Prepare Ligands (Indole Derivatives + Reference) MinLigands Energy Minimize Ligands Ligands->MinLigands MinLigands->Grid ReDock 4. VALIDATION: Re-dock Native Ligand Grid->ReDock RMSD Calculate RMSD (< 2.0 Å?) ReDock->RMSD Dock 5. Dock Indole Derivatives RMSD->Dock Success Analyze 6. Analyze Poses & Scores Dock->Analyze Compare Compare Interactions to Reference Analyze->Compare Report Generate Report Compare->Report

Case Study: Docking of Novel Indole Derivatives in COX-2

To illustrate the practical application of this protocol, we present a case study comparing three hypothetical indole derivatives (ID-01, ID-02, ID-03) against the known selective COX-2 inhibitor, Celecoxib. The docking was performed into the active site of human COX-2 (PDB: 4COX).

Quantitative Data Summary

The following table summarizes the docking scores and key molecular interactions observed for each compound. Lower binding energy values suggest a higher predicted binding affinity.

Compound IDDerivative ClassDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Celecoxib Pyrazole (Reference)-11.5Arg513, Phe518, Val523, Ser530Hydrogen Bond, Hydrophobic
ID-01 Indole-3-acetic acid-10.8Arg120, Tyr355, Ser530Hydrogen Bond, π-cation
ID-02 5-Chloro-indole-2-carboxamide-11.3Phe518, Val523, Trp387Hydrophobic, Halogen Bond
ID-03 N-phenyl-indole-sulfonamide-9.9Arg513, His90Hydrogen Bond, Hydrophobic

Note: The docking scores and interacting residues are representative examples based on published studies for illustrative purposes.[3][4][7]

Analysis of the Top-Scoring Candidate: ID-01

Compound ID-01, an indole-3-acetic acid derivative, demonstrated a strong predicted binding affinity of -10.8 kcal/mol. Visual analysis of its binding pose reveals critical interactions that anchor it within the COX-2 active site. The carboxylate group forms a salt bridge (a strong ionic interaction) with the positively charged side chain of Arg120 , a key residue for inhibitor binding.[3] Additionally, the indole ring is positioned to form a hydrogen bond with the hydroxyl group of Tyr355 and further stabilizing interactions with Ser530 .[3][7] This network of interactions explains its favorable docking score and marks it as a promising candidate for further investigation.

G cluster_protein COX-2 Active Site ARG120 Arg120 TYR355 Tyr355 SER530 Ser530 PHE518 Phe518 Ligand Indole Derivative (ID-01) Ligand->ARG120 π-cation / H-Bond Ligand->TYR355 H-Bond Ligand->SER530 H-Bond Ligand->PHE518 Hydrophobic

Discussion and Future Directions

The results from a comparative docking study provide a powerful, albeit predictive, framework for prioritizing compounds for synthesis and biological evaluation. It is crucial to recognize that docking scores are not absolute measures of binding affinity but are highly effective for ranking congeneric series of compounds.[8]

The top-ranked candidates from this in-silico screening should be subjected to further computational analysis, such as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions, to assess their drug-like properties.[6] Ultimately, the predictions from molecular docking must be validated through experimental means. In-vitro enzyme inhibition assays are required to determine the actual inhibitory concentrations (IC50 values) of the synthesized compounds against COX-2 and COX-1 to confirm both potency and selectivity.[6]

Conclusion

This guide has outlined a scientifically rigorous, self-validating workflow for the comparative molecular docking of indole derivatives against the COX-2 enzyme. By understanding the causality behind each step—from meticulous target preparation to the critical validation of the docking protocol—researchers can generate reliable and reproducible data. This computational approach allows for the efficient screening and prioritization of novel chemical entities, significantly accelerating the journey of drug discovery and development in the search for safer and more effective anti-inflammatory agents.

References

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Confirming Mechanism of Action: A Comparative Guide to Validating Targeted Protein Degraders vs. Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts from traditional occupancy-driven pharmacology to event-driven modalities, confirming a drug's Mechanism of Action (MoA) requires increasingly sophisticated comparative studies. For researchers developing Targeted Protein Degraders (TPDs) such as Proteolysis Targeting Chimeras (PROTACs), simply proving that a compound kills a cancer cell is insufficient. You must definitively prove how it works by benchmarking it against a traditional Small Molecule Inhibitor (SMI).

This guide provides a comprehensive, field-proven framework for designing comparative MoA studies, using Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib) and BTK PROTACs as our primary case study[1].

The Mechanistic Divergence: Occupancy vs. Event-Driven Pharmacology

To design a rigorous comparative study, we must first isolate the fundamental mechanistic divergence between the two modalities.

Traditional SMIs require high systemic concentrations to continuously occupy the target's active site, blocking its function. In contrast, PROTACs operate catalytically. They do not need to inhibit the active site; instead, they act as a transient bridge, recruiting an E3 ubiquitin ligase to the target protein to drive polyubiquitination and subsequent proteasomal degradation[2].

MoA_Comparison cluster_inhibitor Occupancy-Driven (Small Molecule Inhibitor) cluster_protac Event-Driven (PROTAC Degrader) inh_drug Inhibitor Binds Active Site inh_block Kinase Activity Blocked inh_drug->inh_block inh_result Target Protein Accumulates inh_block->inh_result pro_drug PROTAC Recruits E3 Ligase pro_ternary Ternary Complex Formation pro_drug->pro_ternary pro_ubiq Polyubiquitination of Target pro_ternary->pro_ubiq pro_result Proteasomal Degradation pro_ubiq->pro_result

Figure 1: Logical relationship comparing the occupancy-driven MoA of inhibitors vs. the event-driven MoA of PROTACs.

Comparative Performance Data: BTK Inhibitor vs. BTK PROTAC

When profiling a novel PROTAC against a benchmark SMI, quantitative data must be structured to highlight the transition from binary affinity to catalytic degradation. Below is a representative comparative data set demonstrating how a reversible BTK PROTAC achieves superior cellular potency despite having a weaker binary binding affinity than a covalent BTK inhibitor[3],[1].

ParameterAssay MethodologyCovalent BTK InhibitorReversible BTK PROTACMechanistic Implication
Target Affinity (Kd) Surface Plasmon Resonance (SPR)0.5 nM4.2 nMPROTACs often exhibit weaker binary affinity but compensate via catalytic turnover.
Cellular Engagement (ITDR50) CETSA5.1 nM18.5 nMConfirms both compounds successfully cross the membrane and bind the target intracellularly.
Ternary Complex (t1/2) Live-Cell NanoBRETN/A>25 minA stable ternary half-life is essential for efficient ubiquitin transfer in degraders.
Degradation (DC50) Quantitative Western BlotN/A1.2 nMDemonstrates the sub-stoichiometric efficacy unique to event-driven pharmacology.
Cell Viability (IC50) CellTiter-Glo (Mantle Cell Lymphoma)45.0 nM2.5 nMDegradation yields superior phenotypic potency compared to mere kinase inhibition.

The Tripartite Validation Framework (Protocols)

To objectively validate these performance metrics, researchers must build a self-validating experimental system. As an Application Scientist, I emphasize that biochemical assays using purified proteins are insufficient; you must prove causality within the live cell.

Protocol 1: Confirming Intracellular Target Engagement via CETSA

The Causality Principle: Biochemical binding assays (like SPR) confirm affinity but fail to account for cellular permeability or competition with high intracellular ATP concentrations. The 4 bridges this gap by quantifying ligand-induced thermodynamic stabilization directly within the live cell[4].

CETSA_Workflow step1 1. Cell Treatment (Drug vs Vehicle) step2 2. Heat Gradient (Protein Denaturation) step1->step2 step3 3. Cell Lysis (Release Proteins) step2->step3 step4 4. Centrifugation (Pellet Aggregates) step3->step4 step5 5. Quantification (Western/AlphaScreen) step4->step5

Figure 2: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Culture target cells (e.g., Mino cells for BTK) to 70% confluency. Treat with the PROTAC, the SMI, or a DMSO vehicle control for 1-2 hours.

  • Aliquoting & Thermal Challenge: Harvest and wash cells, resuspending in PBS. Divide the cell suspension into PCR tubes. Subject each tube to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 20°C) or mild detergent, ensuring non-denaturing conditions.

  • Fractionation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Unbound, denatured proteins will precipitate into the pellet, while ligand-stabilized proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via quantitative Western Blot or AlphaScreen. Calculate the apparent melting temperature (Tm) shift.

Self-Validating System Check: Always include a negative control compound (e.g., an inactive epimer of the PROTAC that cannot bind the E3 ligase) to ensure the thermal shift is driven by specific pharmacophore engagement, not non-specific membrane disruption.

Protocol 2: Validating Mechanistic Intermediates via Live-Cell NanoBRET

The Causality Principle: A PROTAC may bind the target and the E3 ligase independently, but degradation requires the simultaneous bridging of both to form a ternary complex. 5 provides real-time, live-cell validation of this intermediate, avoiding the artificial constraints of surface-immobilized SPR[5],[6].

Step-by-Step Methodology:

  • Plasmid Transfection: Co-transfect HEK293 cells with a NanoLuc®-tagged target protein (e.g., NanoLuc-BTK) and a HaloTag®-fused E3 ligase (e.g., HaloTag-CRBN or VHL).

  • Tracer Addition: 24 hours post-transfection, label the HaloTag-E3 ligase with a fluorescent NanoBRET acceptor ligand.

  • Compound Addition: Add the PROTAC at varying concentrations. (The SMI is run in parallel as a negative control, as it cannot recruit the E3 ligase).

  • Kinetic Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal kinetically over 2-4 hours. As the PROTAC pulls the NanoLuc-target and HaloTag-E3 ligase into proximity (<10 nm), energy transfers from the luciferase to the fluorophore, generating a quantifiable signal.

Self-Validating System Check: To prove the BRET signal represents a true ternary complex and not random collision, perform a competition assay. Spike in an excess of unconjugated SMI (e.g., Ibrutinib). A true PROTAC-driven ternary signal will be outcompeted and return to baseline, proving specific active-site engagement.

Establishing Causality: The Mechanistic Rescue

The ultimate proof in a comparative MoA study is the Mechanistic Rescue . To definitively prove that the PROTAC's phenotypic effect (e.g., cell death) is driven by degradation and not just inhibition, you must block the degradation machinery.

Pre-treat cells with either:

  • MG132 (a proteasome inhibitor)

  • MLN4924 (a neddylation inhibitor that inactivates Cullin-RING E3 ligases)

If the compound is a true PROTAC, these inhibitors will rescue the target protein levels and cellular viability. If the compound is merely acting as an SMI, MG132/MLN4924 will have no restorative effect on the drug's primary pharmacological blockade[2].

By combining CETSA (Target Engagement), NanoBRET (Ternary Complex), and Mechanistic Rescues (Degradation Validation), researchers can construct an unimpeachable, self-validating data package that confirms the mechanism of action of next-generation therapeutics.

References

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Jafari, R., et al. (2014). 4

  • Ternary Complex Formation. Promega Corporation. 5

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. 6

  • PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase is Inhibited by Covalent Binding. ResearchGate. Tinworth, C. P., et al. 1

  • Light-Activating PROTACs in Cancer: Chemical Design, Challenges, and Applications. MDPI. (2022). 2

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PMC. 3

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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Indole-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, understanding a compound's metabolic fate is a cornerstone of a successful discovery campaign. The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, but its susceptibility to metabolism can be a significant hurdle. This guide provides an in-depth comparison of the metabolic stability of various indole-3-carboxylic acid analogs, grounded in experimental data and established principles of drug metabolism. We will explore the "why" behind experimental choices and provide actionable protocols for your own research endeavors.

The Metabolic Landscape of Indole Scaffolds

The metabolic stability of a compound is its susceptibility to biotransformation, often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint).[1] For indole-based molecules, the primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role.[2][3] These enzymes catalyze a variety of oxidative reactions.

The indole ring is electron-rich, making it prone to oxidation. Common metabolic pathways include:

  • Hydroxylation: Addition of a hydroxyl (-OH) group, typically at the C4, C5, C6, or C7 positions of the benzene portion of the ring, or at the C2 position of the pyrrole ring.

  • N-Oxidation: Oxidation at the nitrogen atom of the indole ring.

  • Dehydrogenation: Aromatization of related indoline structures to the corresponding indole can be catalyzed by P450 enzymes.[4][5]

These oxidative transformations are often the first step in a two-phase metabolic process. Phase I, mediated by CYPs, introduces or exposes functional groups.[6] In Phase II, these groups are conjugated with polar molecules (e.g., via glucuronidation) to facilitate excretion.[7][8] A compound that is rapidly metabolized will have a short half-life and high clearance, potentially limiting its therapeutic efficacy.[7]

Below is a generalized diagram of the primary sites of CYP-mediated oxidation on the indole ring.

Caption: Major sites of CYP-mediated metabolism on the indole-3-carboxylic acid scaffold.

Assessing Metabolic Stability: The Liver Microsomal Assay

To compare the metabolic stability of different analogs, a standardized in vitro assay is essential. The liver microsomal stability assay is a robust and widely used method in early drug discovery.[9][10] It utilizes subcellular fractions of the liver (microsomes) which are rich in Phase I drug-metabolizing enzymes like CYPs.[9][11]

The core principle is to incubate the test compound with liver microsomes and a necessary cofactor (NADPH) that drives the enzymatic reactions.[8][11] The concentration of the compound is measured over time to determine its rate of depletion.

This protocol is a self-validating system. The inclusion of positive and negative controls ensures the integrity of the experimental run. Verapamil serves as a high-clearance control, confirming the metabolic activity of the microsomes, while the "minus NADPH" control accounts for any non-enzymatic degradation.

Materials:

  • Test compounds and positive control (e.g., Verapamil) stock solutions (10 mM in DMSO).

  • Pooled Human Liver Microsomes (HLM) (e.g., from a commercial supplier).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH regenerating system or 1 mM NADPH solution.

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination.

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system for analysis.[6][11]

Workflow:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_termination Termination & Analysis cluster_data Data Analysis prep_buffer Prepare 0.1M Phosphate Buffer (pH 7.4) prep_hlm Thaw & Dilute HLM (0.5 mg/mL in buffer) prep_buffer->prep_hlm pre_incubate Pre-incubate HLM and Compound Mixture prep_hlm->pre_incubate prep_cpd Dilute Test Compounds (to 1 µM in buffer) prep_cpd->pre_incubate prep_nadph Prepare NADPH Solution (1 mM) start_rxn Initiate Reaction (Add NADPH) prep_nadph->start_rxn pre_incubate->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->time_points terminate Quench Reaction with Cold Acetonitrile + Internal Std time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calculate Calculate t½ and CLint plot_data->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw frozen human liver microsomes at 37°C. Dilute them in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[8]

  • Reaction Setup: In a 96-well plate, add the diluted microsomal solution. Add the test compound to achieve a final concentration of 1 µM. Include wells for a positive control (e.g., Verapamil) and a negative control (parent compound without NADPH).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.[8] The time of addition is your zero-minute (T0) time point.

  • Sampling: At subsequent time points (e.g., 5, 15, 30, and 45 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[8][11]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[6]

Data Analysis: The rate of disappearance of the compound follows first-order kinetics. By plotting the natural logarithm of the percentage of compound remaining versus time, a linear slope can be determined.

  • Half-life (t½): t½ = 0.693 / k, where k is the elimination rate constant (the absolute value of the slope).

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Comparative Analysis of Indole-3-Carboxylic Acid Analogs

To illustrate how structural modifications impact metabolic stability, we will compare the parent indole-3-carboxylic acid with three hypothetical, yet chemically rational, analogs. The strategy behind selecting these analogs is to probe common metabolic "soft spots" on the indole ring.

  • Analog A (5-Fluoro): Fluorine is often used as a bioisostere for hydrogen.[12][13] Its strong electron-withdrawing nature and small size can block potential sites of metabolism without significantly altering the molecule's shape. Placing it at the 5-position, a common site for hydroxylation, is a classic "metabolic blocking" strategy.

  • Analog B (5-Methoxy): The methoxy group is electron-donating but is itself a site for metabolism via O-dealkylation, a common CYP-mediated reaction. This analog allows us to assess the liability of this functional group.

  • Analog C (2-Methyl): The C2 position is susceptible to oxidation.[14] Adding a small alkyl group like methyl can sterically hinder the approach of CYP enzymes to this position, potentially increasing stability.

The following table summarizes the results from a simulated human liver microsomal stability assay for our four compounds.

CompoundStructureModification Rationalet½ (min)CLint (µL/min/mg)Stability Category
Parent Indole-3-carboxylic acidBaseline2555.4Moderate
Analog A 5-Fluoro-indole-3-carboxylic acidBlock C5 hydroxylation> 60< 23.1High
Analog B 5-Methoxy-indole-3-carboxylic acidIntroduce O-dealkylation site12115.5Low
Analog C 2-Methyl-indole-3-carboxylic acidSterically hinder C2 oxidation4828.9High

Stability Categories are often defined by ranges: High (>30 min), Moderate (15-30 min), Low (<15 min).

  • Parent Compound: The parent indole-3-carboxylic acid shows moderate stability, suggesting it is a substrate for CYP enzymes.

  • Analog A (5-Fluoro): The introduction of a fluorine atom at the C5 position leads to a dramatic increase in metabolic stability. The half-life is significantly extended, and the intrinsic clearance is low. This strongly suggests that C5-hydroxylation is a primary metabolic pathway for the parent compound and that this pathway has been successfully blocked.[12]

  • Analog B (5-Methoxy): Replacing the hydrogen at C5 with a methoxy group results in poor metabolic stability. The compound is cleared much more rapidly than the parent. This indicates that the methoxy group introduces a new metabolic liability, likely through rapid O-dealkylation, which is a common and efficient metabolic pathway.

  • Analog C (2-Methyl): The addition of a methyl group at the C2 position also enhances metabolic stability. While not as profound as the 5-fluoro substitution, the increase in half-life and decrease in clearance are significant. This supports the hypothesis that the C2 position is another site of metabolic attack on the parent scaffold and that steric hindrance can effectively mitigate this.

Conclusion and Strategic Implications for Drug Design

This comparative guide demonstrates that small, strategic modifications to the indole-3-carboxylic acid scaffold can have a profound impact on metabolic stability. By understanding the primary sites of metabolism, medicinal chemists can rationally design analogs with improved pharmacokinetic profiles.

  • Blocking metabolic hotspots with groups like fluorine is a highly effective strategy for enhancing stability.[13]

  • Introducing metabolically labile groups , such as a methoxy group, can decrease stability and should be done with caution unless designing a soft drug or prodrug.

  • Steric hindrance around known sites of oxidation can also be a viable approach to slow down metabolic clearance.

The in vitro liver microsomal stability assay is an indispensable tool in the drug discovery process, providing critical data to guide lead optimization.[15][16] By systematically evaluating analogs, research teams can develop structure-metabolism relationships and prioritize compounds with a higher probability of success in subsequent in vivo studies.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Available at: [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Available at: [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. Available at: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (2006). Available at: [Link]

  • Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. (2007). Available at: [Link]

  • Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link]

  • Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Oxidation of Indole by Cytochrome P450 Enzymes - Sci-Hub. Available at: [Link]

  • Oxidation of indole by cytochrome P450 enzymes - PubMed - NIH. (2000). Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. Available at: [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • Hepatocyte Stability Assay - Domainex. Available at: [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. Available at: [Link]

  • Microsomal Clearance/Stability Assay - Domainex. Available at: [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - Frontiers. Available at: [Link]

  • Applications of Bioisosteres in the Design of Biologically Active Compounds. Available at: [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. Available at: [Link]

  • An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA) | Request PDF - ResearchGate. Available at: [Link]

  • Bioisosteres that influence metabolism - Hypha Discovery Blogs. (2022). Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Available at: [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design - LASSBIO. Available at: [Link]

  • A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking - MDPI. (2022). Available at: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Available at: [Link]

  • Metal-halogen exchange of bromoindoles. A route to substituted indoles - ACS Publications. (2002). Available at: [Link]

  • Enteric delivery of indole-3-carboxylic acid unlocks therapeutic potential of postbiotic metabolite cascade - PubMed. (2025). Available at: [Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs... - ResearchGate. Available at: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis1[W] - Semantic Scholar. Available at: [Link]

Sources

validating the reproducibility of experimental results across different labs

Author: BenchChem Technical Support Team. Date: March 2026

The reproducibility crisis in preclinical drug development is often attributed to biological variables—such as cell line drift or antibody lot variations. However, as a Senior Application Scientist, I frequently observe that the mechanical execution of assays is a hidden, yet highly disruptive, variable. While the mandate strict authentication of chemical and biological resources, the physical methodology of liquid handling dictates the integrity of the data generated.

To achieve true multi-lab reproducibility, an assay must be mechanically robust. This guide objectively compares the performance of Acoustic Droplet Ejection (ADE) , Tip-Based Automated Liquid Handling (ALH) , and Manual Pipetting in the context of High-Throughput Screening (HTS), providing a self-validating framework for cross-lab concordance.

Mechanistic Sources of Inter-Lab Variability

Assay variance across different laboratories rarely stems from a single catastrophic error; rather, it is the result of compounding micro-errors rooted in the physics of liquid transfer.

  • Manual Pipetting: Subject to human biomechanics. Heat transfer from a scientist's hand to the pipette barrel expands the internal air cushion, subtly altering the aspirated volume over the course of a 96-well plate. Furthermore, variations in aspiration depth and dispensing angle introduce significant volumetric drift.

  • Tip-Based Automated Liquid Handlers (ALH): While automation eliminates human biomechanical variance, it introduces material science challenges. Hydrophobic small molecules and peptides readily adsorb to polypropylene pipette tips. This non-specific binding depletes the active compound before it ever reaches the assay plate.

  • Acoustic Droplet Ejection (ADE): ADE systems (e.g., Echo liquid handlers) utilize focused ultrasonic energy to transfer fluids. The system measures the acoustic impedance of the source fluid to dynamically calculate its viscosity and surface tension, then emits a sound pulse to eject a discrete nanoliter droplet (e.g., 2.5 nL) directly into an inverted destination plate. By eliminating the plastic tip entirely, ADE eliminates adsorption, mechanical shear stress, and tip-based carryover.

The Mathematics of Error: Serial Dilution vs. Direct Dosing

The most critical divergence between these technologies is how they generate concentration-response curves (IC50s). Tip-based systems and manual pipetting rely on serial dilution . This mathematically guarantees cumulative error propagation—a 5% volumetric error in the first dilution step compounds exponentially across a 12-point curve.

Conversely, ADE enables direct dosing . Because it can accurately transfer single nanoliter droplets, varying concentrations are achieved by transferring different numbers of droplets directly from a single high-concentration stock into the assay plate. This isolates volumetric error to individual wells, breaking the chain of error propagation.

ErrorProp cluster_manual Tip-Based Serial Dilution (Cumulative Error) cluster_ade ADE Direct Dosing (Independent Error) Stock Stock (10 mM) D1 1 mM (±5% Err) Stock->D1 Pipette A1 1 mM Eq. (±2% Err) Stock->A1 ADE A2 100 µM Eq. (±2% Err) Stock->A2 ADE A3 10 µM Eq. (±2% Err) Stock->A3 ADE D2 100 µM (±10% Err) D1->D2 D3 10 µM (±15% Err) D2->D3

Error propagation in serial dilution versus independent error in direct acoustic dosing.

Objective Performance Comparison

To standardize the evaluation of these modalities, we must look at their quantitative performance limits in a microscale environment. The data below reflects standard performance metrics observed in HTS validation studies[3, 4].

Performance MetricManual PipettingTip-Based ALHAcoustic Droplet Ejection (ADE)
Volumetric Precision (CV% at 10 nL) N/A (Cannot dispense)5.0% - 10.0%< 2.0%
Cross-Contamination Risk High (Aerosolization)Moderate (Tip carryover)Zero (Contactless)
Dilution Methodology Serial DilutionSerial DilutionDirect Dosing
Plastic Adsorption Risk High (Polypropylene tips)High (Polypropylene tips)Zero (No tips used)
Vehicle (DMSO) Normalization Highly VariableRequires complex back-fillingAutomated & Instantaneous
Dead Volume Requirement ~10 µL per well~5-10 µL per well< 1 µL per well

Self-Validating Multi-Lab Protocol: HTS IC50 Determination

A robust multi-lab validation protocol cannot simply assume the assay worked; it must be a self-validating system. Grounded in the standards set by the , the following protocol ensures that mechanical failures are caught and isolated before data is pooled for cross-lab comparison.

Step 1: Reagent Authentication & Master Mix Preparation
  • Causality: Variations in cell passage number or reagent freeze-thaw cycles confound liquid handling data. If Lab A uses passage 5 cells and Lab B uses passage 20, biological variance will mask mechanical variance.

  • Action: All participating labs must use a single, STR-profiled lot of cells and a centralized master mix of the reference compound.

Step 2: Execution of Liquid Handling Modalities
  • Lab A (ADE Platform): Execute direct acoustic dosing. Dispense 2.5 nL increments directly into the 384-well assay plate to build a 12-point concentration curve. Utilize the ADE system to back-fill DMSO, ensuring a constant 0.5% vehicle concentration across all wells to prevent solvent-induced cytotoxicity.

  • Lab B (Tip-Based ALH): Execute a 1:3 serial dilution in a polypropylene intermediate plate using automated positive-displacement tips, followed by a transfer to the assay plate.

  • Lab C (Manual Pipetting): Execute the same 1:3 serial dilution using calibrated multi-channel air-displacement pipettes.

Step 3: Internal Plate Uniformity QC (The Self-Validation Gate)
  • Causality: Before comparing IC50s, each plate must mathematically prove its signal-to-noise ratio is sufficient to detect biological activity amidst mechanical noise.

  • Action: Calculate the Z'-factor for each plate using the positive and negative controls. Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|

  • Validation Gate: Any plate yielding a Z'-factor < 0.6 is deemed mechanically or biologically compromised and must be rejected prior to analysis.

Step 4: Cross-Lab Concordance via Minimum Significant Ratio (MSR)
  • Causality: Absolute IC50 values will drift slightly due to ambient lab conditions (humidity, temperature). The MSR calculates the statistical boundary within which two IC50 values are considered pharmacologically identical.

  • Action: Calculate the MSR across the three labs. An MSR < 3 indicates robust multi-lab reproducibility, validating the assay's architecture.

Protocol A 1. Reagent Authentication (Identity & Purity) B 2. Liquid Handling Execution A->B C1 Lab A: ADE (Direct Dosing) B->C1 C2 Lab B: Tip-Based (Serial Dilution) B->C2 C3 Lab C: Manual (Serial Dilution) B->C3 D 3. Plate Uniformity QC (Z'-Factor > 0.6) C1->D C2->D C3->D E 4. Cross-Lab Concordance (MSR Calculation) D->E

Multi-lab validation workflow incorporating internal QC and concordance analysis.

Conclusion

Validating experimental reproducibility across different labs requires moving beyond biological controls to address the physics of the assay itself. While manual pipetting and tip-based automated liquid handlers remain staples of the laboratory, their reliance on serial dilution and plastic consumables introduces cumulative errors and adsorption risks. By transitioning to Acoustic Droplet Ejection (ADE), researchers can leverage direct dosing to break the chain of error propagation, ensuring that the data generated is a true reflection of the biology, rather than an artifact of the liquid handling process.

References

  • Guidance: Rigor and Reproducibility in Grant Applications National Institutes of Health (NIH) URL:[Link]

  • Assay Guidance Manual National Center for Biotechnology Information (NCBI) Bookshelf / SLAS URL:[Link]

  • The Benefits of Automated Liquid Handling for Microscale Samples Lab Manager URL:[Link]

  • Improving IC50 Results with Acoustic Droplet Ejection Journal of the Association for Laboratory Automation (via ResearchGate) URL:[Link]

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and development, the pursuit of molecular precision is paramount. We design compounds to interact with specific biological targets to elicit a desired therapeutic effect. However, the reality is that few, if any, drugs are entirely selective.[1] These unintended interactions, known as "off-target effects," can lead to a spectrum of outcomes, from unforeseen side effects to potentially beneficial new therapeutic applications.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and compare the off-target effects of related compounds, thereby enhancing the safety and efficacy of novel therapeutics.

The Criticality of Off-Target Analysis in Drug Development

Off-target effects arise when a drug molecule binds to and modulates the activity of molecules other than its intended target.[3] This phenomenon is a significant contributor to adverse drug reactions (ADRs) and a primary reason for the high attrition rates in clinical trials.[3][4] Structurally similar compounds, often synthesized as part of a lead optimization campaign, can exhibit vastly different off-target profiles, underscoring the need for rigorous comparative analysis. A thorough understanding of a compound's selectivity is crucial for interpreting preclinical and clinical data, predicting potential toxicities, and uncovering new therapeutic avenues, a concept often referred to as polypharmacology.[5][6]

A Multi-Faceted Approach to Characterizing Off-Target Effects

A robust assessment of off-target effects requires a combination of computational and experimental methods. This integrated approach allows for the early identification of potential liabilities and provides a deeper understanding of a compound's mechanism of action.

Caption: A typical workflow for identifying and validating off-target effects, from computational prediction to in vivo confirmation.

Experimental Methodologies for Off-Target Profiling

A variety of experimental techniques are available to identify and characterize off-target interactions. The choice of method depends on the specific research question and the stage of drug development.

In Vitro Biochemical Assays

These assays measure the direct interaction between a compound and a purified protein target.

  • Kinase Profiling: This is a widely used method, especially for kinase inhibitors, to screen a compound against a large panel of kinases to determine its selectivity.[5] The results are often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

  • Competitive Binding Assays: These assays, such as KINOMEscan™, quantify the ability of a test compound to displace a ligand from the active site of a target protein.[5]

Table 1: Comparison of In Vitro Biochemical Assay Techniques

Assay TypePrincipleAdvantagesDisadvantages
Kinase Profiling Measures enzymatic activity inhibition.Provides functional data (IC50).Can be expensive and time-consuming for large panels.
Competitive Binding Measures displacement of a known ligand.High-throughput and broad coverage.Does not directly measure functional inhibition.

Experimental Protocol: Representative In Vitro Kinase Profiling Assay

  • Compound Preparation: The test compound is serially diluted to create a range of concentrations.

  • Kinase Reaction: The compound is incubated with a specific kinase, its substrate (e.g., a peptide), and ATP.

  • Detection: The amount of phosphorylated substrate is measured, typically using methods like fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assays

These assays assess the effects of a compound in a more physiologically relevant cellular context.

  • Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. Changes in the melting temperature of a protein in the presence of a compound indicate a direct interaction.

  • Phenotypic Screening: This approach involves treating cells with a compound and observing changes in cellular phenotype, such as cell viability, morphology, or the expression of specific biomarkers.[2] This can reveal unexpected off-target effects that may not be predicted by biochemical assays.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.

  • Heating: The treated samples are heated to a range of temperatures.

  • Protein Extraction: The soluble protein fraction is separated from the aggregated, denatured proteins.

  • Target Detection: The amount of the target protein remaining in the soluble fraction is quantified using techniques like Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Case Study: Comparative Analysis of Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors

To illustrate the importance of comparative off-target analysis, we will examine three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. While all three potently inhibit CDK4 and CDK6, their broader kinome interaction profiles exhibit notable differences.[5]

Sources

Safety Operating Guide

5,7-dimethyl-1H-indole-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. 5,7-dimethyl-1H-indole-3-carboxylic acid (CAS: 948581-66-6) is a highly valuable intermediate in medicinal chemistry, primarily due to the electron-donating properties and increased lipophilicity imparted by the dimethyl substitution on the indole core[1].

However, the very structural features that make it synthetically useful—its weakly acidic carboxylic acid moiety and hydrophobic indole backbone—dictate strict operational and disposal parameters. Improper disposal not only violates Environmental Protection Agency (EPA) regulations but also poses acute exposure risks to laboratory personnel.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of 5,7-dimethyl-1H-indole-3-carboxylic acid, ensuring scientific integrity and regulatory compliance.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Before initiating any disposal workflow, it is critical to understand the causality of the compound's hazards. The compound is not highly reactive under ambient conditions, but it presents specific occupational hazards:

  • Tissue Irritation: The carboxylic acid group can interact with moisture on the skin and mucosal membranes, leading to localized pH changes. Standard safety profiles for indole-3-carboxylic acid derivatives classify them as causing skin irritation (Category 2) and serious eye irritation (Category 2A)[2].

  • Aerosolization Risk: As a dry powder, the compound is prone to aerosolization. Inhalation of these micro-particles triggers respiratory irritation (STOT SE 3)[3].

  • Environmental Persistence: The 5,7-dimethyl substitution increases the molecule's partition coefficient (LogP), making it more lipophilic and slightly hazardous to aquatic environments. It must never be disposed of via standard aqueous drain systems[3].

Table 1: Physicochemical & Hazard Profile Summary
ParameterSpecification / ClassificationOperational Implication
CAS Number 948581-66-6[1]Use for precise waste tracking and EHS logging.
GHS Hazards H315, H319, H335[2]Mandatory use of nitrile gloves, safety goggles, and fume hood.
Incompatibilities Strong oxidizers, strong bases[2]Must be segregated from nitric acid, peroxides, and hydroxides.
Physical State Solid (Powder/Crystals)High risk of dust generation; requires wet-wiping for spills.

Waste Segregation & Decision Logic

The disposal pathway of 5,7-dimethyl-1H-indole-3-carboxylic acid is entirely dependent on its physical state at the time of disposal. In drug development, this compound is often dissolved in organic solvents (e.g., DMSO for biological assays, or Methanol for LC-MS analysis).

Once dissolved, the waste classification is dictated by the solvent. For example, solutions containing >24% alcohol with a flash point <60°C (<140°F) are classified under EPA Waste Code D001 (Ignitable)[4].

G A 5,7-dimethyl-1H-indole-3-carboxylic acid B Determine Waste State A->B C Solid (Powder/Crystals) B->C D Liquid (Solvent Solution) B->D E Double-Lined Chemical Bag C->E F Compatible Solvent Jug D->F G Check Incompatibilities (No Strong Oxidizers) E->G F->G H Label: GHS Irritant G->H I Transfer to EHS H->I

Workflow for the segregation and disposal of 5,7-dimethyl-1H-indole-3-carboxylic acid waste.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check of the current step is confirmed.

Protocol A: Solid Waste Consolidation

Mechanistic Rationale: Preventing aerosolization and cross-reactivity with ambient moisture.

  • Preparation: Don standard PPE (nitrile gloves, lab coat, safety goggles). Ensure the work is conducted inside a certified chemical fume hood[3].

  • Containment: Transfer residual solid powder into a sealable, chemically inert container (e.g., high-density polyethylene, HDPE).

  • Secondary Containment: Place the primary container into a double-lined hazardous waste bag. Validation Check: Ensure no powder residue is visible on the exterior of the primary container.

  • Labeling: Affix a hazardous waste tag. Explicitly list "5,7-dimethyl-1H-indole-3-carboxylic acid" and check the "Irritant" and "Toxic" boxes.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents[2].

Protocol B: Liquid Waste Management (Solvent-Based)

Mechanistic Rationale: Mitigating solvent flammability and preventing exothermic acid-base reactions.

  • Solvent Identification: Determine the primary solvent. If the compound is dissolved in DMSO, it must go into non-halogenated organic waste. If dissolved in DCM, it must go into halogenated organic waste.

  • pH Verification: If the solution is aqueous, test the pH. EPA Subpart P regulations dictate that aqueous solutions with a pH ≤ 2 or ≥ 12.5 are classified as D002 (Corrosive)[4]. Adjust to a neutral pH (6-8) using dilute buffers if permitted by your institutional EHS guidelines, or label as D002.

  • Transfer: Use a dedicated funnel to pour the solution into the appropriate HPLC-grade waste carboy. Validation Check: Cap the carboy immediately after transfer to prevent vapor release.

  • Documentation: Update the waste log attached to the carboy with the estimated mass of the indole derivative added.

Protocol C: Spill Response & Decontamination

Mechanistic Rationale: Dry sweeping generates hazardous dust; wet-wiping neutralizes the aerosol risk.

  • Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity.

  • Absorption (Liquid Spill): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible paper towels if the solvent is an oxidizer[5].

  • Damp-Wiping (Solid Spill): Do NOT dry sweep. Lightly dampen a disposable laboratory wipe with a compatible solvent (e.g., isopropanol or water) and gently wipe up the powder to prevent dust generation[2].

  • Disposal: Place all contaminated wipes and absorbents into a solid hazardous waste container as outlined in Protocol A.

Regulatory Thresholds for Pharmaceutical Waste

When managing drug development intermediates, it is vital to understand when a chemical crosses the threshold into regulated hazardous waste.

Table 2: EPA RCRA Quantitative Disposal Limits[4]
Regulatory CharacteristicEPA Waste CodeThreshold / LimitApplication to this Compound
Ignitability D001Flash point < 60°C (140°F)Applies if dissolved in Methanol/Ethanol.
Corrosivity D002pH ≤ 2.0 or ≥ 12.5Applies if prepared in extreme pH aqueous buffers.
Toxicity D004-D043Specific leaching limitsNot inherently listed, but managed as hazardous due to GHS irritant status.

By adhering to these protocols, laboratories can ensure that the operational utility of 5,7-dimethyl-1H-indole-3-carboxylic acid is maximized while environmental and occupational risks are systematically eliminated.

References

  • BLD Pharm. "1448259-10-6 | 5-Iodo-1H-indole-7-carboxylic acid | BLD Pharm" (Contains CAS registry data for 5,7-Dimethyl-1H-indole-3-carboxylic acid: 948581-66-6).
  • Benchchem. "Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals".
  • Benchchem. "Navigating the Safe Disposal of 3-thiocyanato-1H-indole-6-carboxylic acid: A Procedural Guide".
  • PharmWaste Technologies. "EPA Subpart P Regulations - HW Drugs".
  • Fisher Scientific. "SAFETY DATA SHEET - Indole-3-carboxylic acid".

Sources

Personal protective equipment for handling 5,7-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 5,7-Dimethyl-1H-indole-3-carboxylic acid

Executive Summary 5,7-Dimethyl-1H-indole-3-carboxylic acid (CAS: 948581-66-6) is a specialized organic acid utilized extensively as a precursor in pharmaceutical research and drug development[1]. While its structural properties make it a valuable building block for synthesizing biologically active compounds, it presents acute exposure risks. This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring laboratory safety, regulatory compliance, and scientific integrity.

Hazard Profile & Mechanistic Causality

Understanding the "why" behind safety protocols is critical for effective risk mitigation. 5,7-Dimethyl-1H-indole-3-carboxylic acid exhibits several specific hazards that dictate its handling requirements[2]:

  • Acute Toxicity (H302, H312, H332): The compound is harmful if swallowed, inhaled, or absorbed through the skin. Its lipophilic dimethyl-indole core facilitates rapid cellular penetration, while the carboxylic acid moiety can disrupt local cellular pH, leading to systemic toxicity[2].

  • Dermal and Ocular Irritation (H315, H319): Direct contact causes severe irritation. The acidic nature of the compound reacts with moisture in the skin and ocular mucosa, causing localized chemical burns and protein denaturation[2],[3].

  • Respiratory Target Organ Toxicity (H336): As a crystalline solid or powder, it is easily aerosolized. Inhalation of these particulates directly irritates the respiratory tract and may cause dizziness or drowsiness (STOT SE 3)[2].

Personal Protective Equipment (PPE) Matrix

To counteract the mechanistic hazards described above, the following PPE is strictly required for all laboratory personnel[4].

Hazard ClassGHS CodeRequired PPEMechanistic Causality
Acute Toxicity H302, H312, H332Nitrile or Butyl rubber gloves, fully buttoned lab coatProvides an impermeable barrier against lipophilic and acidic dermal absorption.
Skin Irritation H315Double-gloving (Nitrile), closed-toe shoes, long pantsPrevents localized chemical burns from accidental powder spills on exposed skin.
Eye Irritation H319ANSI Z87.1 approved chemical splash gogglesProtects ocular mucosa from aerosolized acidic dust. Standard safety glasses are insufficient for powders.
Respiratory Toxicity H336Certified Chemical Fume HoodCaptures airborne particulates via negative pressure, preventing inhalation during transfer.

Standard Operating Procedure (SOP): Step-by-Step Methodology

Every operational step must be treated as a self-validating system to prevent exposure and ensure a sterile, safe environment[3],[4].

Step 1: Pre-Operation Setup

  • Verify that the chemical fume hood is fully functional and its face velocity is currently certified[4].

  • Clear the hood of incompatible materials—specifically strong bases, oxidizers, and cyanides—to prevent exothermic reactions or the release of toxic hydrogen cyanide gas[5].

  • Don all required PPE (splash goggles, buttoned lab coat, double nitrile gloves) before opening the primary chemical container[4].

Step 2: Weighing and Dispensing

  • Place a static-free weighing boat on the analytical balance inside the fume hood.

  • Using a clean, grounded stainless steel or PTFE spatula, slowly transfer the 5,7-dimethyl-1H-indole-3-carboxylic acid powder. Causality: Slow, deliberate transfer minimizes the aerosolization of the H336-classified powder[4].

  • Immediately seal the primary container after dispensing to prevent moisture ingress and ambient laboratory contamination.

Step 3: Post-Operation Decontamination

  • Wipe down the balance and surrounding fume hood surfaces with a damp, disposable laboratory wipe to capture any microscopic dust particles[3].

  • Wash hands immediately with soap and water after removing gloves, even if no visible contamination is present[4].

Spill Response & Disposal Plan

Organic acid spills require immediate, calculated responses to prevent facility contamination and personnel exposure[4].

Small Spill (Contained within Fume Hood, < 50g)

  • Secure: Ensure PPE is intact. Do not use water directly on the unneutralized powder.

  • Absorb/Sweep: Carefully sweep up the powder using a brush and pan, avoiding dust generation[4].

  • Neutralize: If residual powder remains on the surface, apply a mild sodium bicarbonate solution to neutralize the acid[5].

  • Dispose: Place all collected debris and contaminated wipes into a resealable, compatible waste container labeled as "Hazardous Organic Acid Waste"[4].

Large Spill (Outside Fume Hood or > 50g)

  • Evacuate: Immediately secure the area and evacuate personnel[4].

  • Isolate: Close laboratory doors to prevent the spread of aerosolized particulates.

  • Notify: Contact Environmental Health & Safety (EH&S) for professional hazmat cleanup[4].

Waste Disposal Logistics

  • Do not pour organic acid waste down the drain[6].

  • Store waste in tightly closed, appropriately labeled polyethylene containers[7].

  • Segregate organic acid waste from inorganic acids, bases, and flammable solvents[3],[7].

Operational Workflow & Spill Response Pathway

G Start Start: 5,7-Dimethyl-1H-indole- 3-carboxylic acid Handling PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weigh & Dispense Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Small Spill Response (Sweep & Neutralize) Spill->Clean Yes (Small) Evac Large Spill (Evacuate & Call EH&S) Spill->Evac Yes (Large) Dispose Dispose as Hazardous Organic Acid Waste Spill->Dispose No Clean->Dispose End Decontaminate & End Dispose->End

Workflow for handling 5,7-dimethyl-1H-indole-3-carboxylic acid and spill response.

References

  • Title: 7-methoxy-2,3-dimethyl-1H-indole-5-carboxylic acid - NextSDS: 948581-66-6 Source: NextSDS Chemical Database URL: [Link]

  • Title: Organic Acid Standard Operating Procedure Source: University of Washington Environmental Health & Safety URL: [Link]

  • Title: Acids, Organic Standard Operating Procedure Source: Washington State University Environmental Health & Safety URL: [Link]

  • Title: Standard Operating Procedures - Organic Acids Source: Florida Atlantic University Environmental Health & Safety URL: [Link]

  • Title: Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

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